VDM11
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(5E,8E,11E,14E)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7+,11-10+,14-13+,17-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZWFRWVRHLXHZ-SHDWVJIKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1=C(C=C(C=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VDM11: A Technical Guide to its Mechanism of Action in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
VDM11 is a potent and selective small molecule inhibitor of the anandamide (B1667382) membrane transporter (AMT). By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), this compound elevates extracellular AEA levels, thereby potentiating its effects on various neuronal signaling pathways. This guide provides an in-depth examination of the molecular mechanisms underlying the action of this compound in neurons, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades. The primary mechanism of this compound involves the enhanced activation of cannabinoid receptor 1 (CB1), leading to modulation of neurotransmitter release, neuronal excitability, and neuroinflammatory responses. Evidence also suggests a secondary mechanism involving the inhibition of fatty acid amide hydrolase (FAAH), the primary catabolic enzyme for anandamide.
Core Mechanism of Action: Inhibition of Anandamide Reuptake
The principal mechanism of this compound is the inhibition of the anandamide membrane transporter (AMT), a putative carrier protein responsible for clearing anandamide from the synaptic cleft. By blocking this transporter, this compound effectively increases the concentration and prolongs the signaling of anandamide at its receptors.
Downstream Signaling via Cannabinoid Receptor 1 (CB1)
Elevated extracellular anandamide resulting from AMT inhibition by this compound leads to enhanced activation of the CB1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The activation of CB1 receptors by anandamide initiates a cascade of intracellular events that ultimately modulate neuronal function.[1] The effects of this compound that are mediated by this pathway can be partially reversed by the CB1 receptor antagonist SR141716A.[1]
The CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation, the Gi/o protein dissociates into its α and βγ subunits, which then modulate the activity of several downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).
-
Modulation of Ion Channels:
-
The Gβγ subunit directly inhibits N-type and P/Q-type voltage-gated calcium channels, reducing calcium influx into the presynaptic terminal. This is a key mechanism for the inhibition of neurotransmitter release.
-
The Gβγ subunit also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which further contributes to the reduction of neuronal excitability.
-
Secondary Mechanism: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
In addition to its primary action on the AMT, this compound has been shown to inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for the intracellular degradation of anandamide. This dual action contributes to the overall increase in anandamide levels. Evidence suggests that this compound can act as an alternative substrate for FAAH.[2]
Effects on Neuronal Function
The modulation of the endocannabinoid system by this compound results in a range of effects on neuronal activity and related behaviors.
Modulation of Neurotransmitter Release
By activating presynaptic CB1 receptors, which leads to the inhibition of calcium influx and neuronal hyperpolarization, this compound indirectly suppresses the release of various neurotransmitters. Studies have shown that this compound can decrease the extracellular levels of dopamine (B1211576), norepinephrine, epinephrine, and serotonin.[3] This reduction in neurotransmitter release is a key factor in many of the behavioral effects of this compound.
Impact on Neuronal Firing in the Nucleus Accumbens
This compound has been shown to dose-dependently decrease the neural encoding of reward-predictive cues in the nucleus accumbens (NAc).[4] This is manifested as a reduction in the cue-evoked firing rate of NAc neurons.[4]
Neuroinflammatory Response
This compound exhibits anti-inflammatory properties in the brain, likely through the CB1 receptor-mediated modulation of microglia and astrocytes. In models of neuroinflammation, this compound has been shown to reduce the levels of pro-inflammatory cytokines.[5]
Quantitative Data
The following tables summarize the quantitative data available for the effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Conditions | IC50 Value (µM) | Reference |
| FAAH | Rat brain homogenate | 1.2 - 3.7 | [2] |
Table 2: Effects of this compound on Neuronal Firing in the Nucleus Accumbens
| This compound Dose (µg/kg) | Change in Cue-Evoked Firing Rate (Z-score) | Statistical Significance (vs. Vehicle) | Reference |
| 420 | Decreased | p < 0.05 | [4] |
| 560 | Decreased | p < 0.05 | [4] |
Table 3: Effects of this compound on Pro-inflammatory Cytokine Levels in the Hippocampus
| Cytokine | This compound Treatment (10 mg/kg) | Statistical Significance (vs. LPS-treated control) | Reference |
| TNF-α | Significantly reduced | p < 0.001 | [5] |
| IL-1β | Significantly reduced | p < 0.01 | [5] |
| IL-6 | Significantly reduced | p < 0.01 | [5] |
Experimental Protocols
Anandamide Transport Assay (General Protocol)
This protocol outlines the general steps for measuring the inhibition of anandamide uptake in cell culture.
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., N18TG2) in appropriate culture vessels.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Uptake: Add radiolabeled anandamide (e.g., [³H]anandamide) to the culture medium at a known concentration.
-
Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C to allow for transporter-mediated uptake.
-
Termination of Uptake: Rapidly terminate the uptake process by washing the cells multiple times with ice-cold buffer containing a high concentration of unlabeled anandamide or another uptake inhibitor.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the amount of radioactivity in the cell lysates using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of anandamide uptake inhibition by this compound at each concentration compared to the vehicle control.
c-Fos Immunohistochemistry
This protocol is used to identify neurons that have been activated following this compound administration.
-
Animal Treatment: Administer this compound or vehicle to experimental animals (e.g., rats, mice) via the desired route (e.g., intraperitoneal, intracerebroventricular).
-
Perfusion and Tissue Collection: After a specific time point (e.g., 2 hours), deeply anesthetize the animals and perfuse them transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde). Dissect the brains and post-fix them in the same fixative.
-
Sectioning: Cryoprotect the brains in a sucrose (B13894) solution and then section them using a cryostat or vibratome.
-
Immunostaining:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Block non-specific binding sites with a blocking solution (e.g., PBS with normal goat serum and Triton X-100).
-
Incubate the sections with a primary antibody against c-Fos overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin complex (ABC) method.
-
Visualize the c-Fos positive cells using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate in the nuclei of activated neurons.
-
-
Microscopy and Analysis: Mount the sections on slides, dehydrate, and coverslip. Image the brain regions of interest using a light microscope and quantify the number of c-Fos positive cells.
Conclusion
This compound exerts its primary effects on neurons by inhibiting the anandamide membrane transporter, leading to an accumulation of extracellular anandamide and subsequent potentiation of CB1 receptor signaling. This results in the modulation of neurotransmitter release, a decrease in neuronal excitability, and anti-inflammatory effects. A secondary mechanism involving the inhibition of FAAH further contributes to the elevation of anandamide levels. The multifaceted actions of this compound make it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent for a variety of neurological and psychiatric disorders. Further research is warranted to fully elucidate the therapeutic potential and the complete range of molecular targets of this compound.
References
- 1. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The administration of endocannabinoid uptake inhibitors OMDM-2 or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paradoxical effects of the endocannabinoid uptake inhibitor this compound on accumbal neural encoding of reward predictive cues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
VDM11: A Technical Guide to a Multifaceted Modulator of the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VDM11, or N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic compound widely recognized in cannabinoid research as a potent inhibitor of the putative anandamide (B1667382) membrane transporter (AMT). By blocking the cellular uptake of the endogenous cannabinoid anandamide (AEA), this compound effectively increases the extracellular concentration of AEA, thereby potentiating its signaling at cannabinoid receptors and other targets. However, the pharmacological profile of this compound is complex. Mounting evidence demonstrates that its biological effects are not solely attributable to the inhibition of anandamide transport. This compound also exhibits inhibitory activity against two key enzymes responsible for endocannabinoid degradation: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). Furthermore, it displays weak agonist activity at the cannabinoid type 1 (CB1) receptor and has been reported to interact with other cellular targets, including sodium channels. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative pharmacological data, and detailed experimental considerations for its use in research and drug development.
Core Concepts: The Endocannabinoid System and this compound's Place Within It
The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating a vast array of physiological processes. Its primary components are:
-
Endocannabinoids: Endogenous lipid-based neurotransmitters, with anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) being the most extensively studied.
-
Cannabinoid Receptors: Primarily the G protein-coupled receptors CB1 and CB2, which are the main targets of endocannabinoids.
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, such as FAAH (degrades AEA) and MAGL (primarily degrades 2-AG).
Anandamide's signaling is terminated by a two-step process: cellular uptake from the synaptic cleft, followed by intracellular enzymatic degradation by FAAH[1]. The precise mechanism of anandamide cellular uptake is a subject of ongoing debate, with evidence supporting both a facilitated transport model involving a putative anandamide membrane transporter (AMT) and a simple diffusion model[2].
This compound was developed as a tool to probe the function of this putative transporter. By inhibiting anandamide uptake, this compound was designed to prolong the presence of AEA in the synapse, thereby enhancing its effects. However, as this guide will detail, the off-target activities of this compound are critical considerations in the interpretation of experimental results.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of this compound against its primary and secondary targets.
| Target | Assay Type | Species | IC50 (µM) | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | [³H]AEA Hydrolysis | Rat | 2.6 | Vandevoorde & Fowler, 2005[2] |
| Fatty Acid Amide Hydrolase (FAAH) | [³H]AEA Hydrolysis | Rat | 1.6 | Vandevoorde & Fowler, 2005 (no BSA)[2] |
| Monoacylglycerol Lipase (MAGL) | [³H]2-OG Hydrolysis | Rat | 21 | Vandevoorde & Fowler, 2005[2] |
| Monoacylglycerol Lipase (MAGL) | [³H]2-OG Hydrolysis | Rat | 14 | Vandevoorde & Fowler, 2005 (no BSA)[2] |
| Anandamide Membrane Transporter (AMT) | Anandamide Uptake Inhibition | Various | Potent | De Petrocellis et al., 2000 (qualitative) |
| Receptor | Binding Affinity (Ki) | Activity | Reference |
| CB1 | > 5–10 μM | Weak Agonist | Wikipedia on VDM-11 |
| CB2 | Not reported | Not reported |
Signaling Pathways Modulated by this compound
This compound's primary and secondary activities converge to modulate several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.
Primary Mechanism: Enhancement of Anandamide Signaling
By inhibiting the reuptake of anandamide, this compound increases its availability to bind to and activate cannabinoid receptors (CB1 and CB2), as well as other targets like the transient receptor potential vanilloid 1 (TRPV1) channel.
Caption: this compound inhibits the anandamide transporter (AMT), increasing extracellular anandamide levels.
Secondary Mechanisms: Inhibition of Anandamide Degradation
This compound also directly inhibits FAAH and, to a lesser extent, MAGL. This dual action further contributes to the elevation of endocannabinoid levels.
Caption: this compound inhibits the primary enzymes responsible for endocannabinoid degradation.
Experimental Protocols: Methodological Considerations
Due to the multifaceted nature of this compound, rigorous experimental design and careful interpretation of results are paramount. The following sections outline general protocols for key experiments. It is important to note that specific parameters may require optimization depending on the experimental system.
Anandamide Uptake Inhibition Assay
This assay measures the ability of this compound to block the cellular uptake of radiolabeled anandamide.
Materials:
-
Cell line expressing the putative anandamide transporter (e.g., C6 glioma cells, N18TG2 neuroblastoma cells).
-
Culture medium (e.g., DMEM).
-
[³H]-Anandamide or [¹⁴C]-Anandamide.
-
This compound stock solution (in a suitable solvent like DMSO or ethanol).
-
Scintillation cocktail and counter.
Protocol:
-
Cell Culture: Plate cells in a multi-well format and grow to confluency.
-
Pre-incubation: Wash cells with pre-warmed buffer (e.g., PBS with 1% fatty acid-free BSA). Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add radiolabeled anandamide to each well to initiate the uptake process. The final concentration of anandamide should be near its Km for transport in the chosen cell line.
-
Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C. It is crucial to use a short incubation time to measure initial uptake rates and minimize the contribution of FAAH-mediated metabolism.
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to stop the uptake process and remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of anandamide uptake at each concentration of this compound and determine the IC50 value.
FAAH and MAGL Inhibition Assays
These assays determine the inhibitory potency of this compound against the primary endocannabinoid-degrading enzymes.
Materials:
-
Source of FAAH and MAGL enzymes (e.g., rat brain homogenate, cell lysates overexpressing the enzymes).
-
Radiolabeled substrates: [³H]AEA for FAAH and [³H]2-oleoylglycerol (2-OG) for MAGL.
-
This compound stock solution.
-
Assay buffer (e.g., Tris-HCl with EDTA).
-
Organic solvents for extraction (e.g., chloroform (B151607)/methanol).
-
Scintillation counter.
Protocol:
-
Enzyme Preparation: Prepare a homogenate or lysate containing the active enzymes.
-
Pre-incubation: In a reaction tube, combine the enzyme preparation with varying concentrations of this compound or vehicle control. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature or on ice to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a time that ensures linear product formation.
-
Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform and methanol. This will also separate the unreacted substrate (lipid-soluble) from the hydrolyzed product (water-soluble).
-
Phase Separation and Scintillation Counting: Centrifuge to separate the aqueous and organic phases. Measure the radioactivity in the aqueous phase, which corresponds to the amount of hydrolyzed substrate.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC50 value.
Experimental and Logical Workflows
The following diagrams illustrate logical workflows for characterizing this compound and similar compounds.
Workflow for Characterizing an Anandamide Transport Inhibitor
Caption: A logical workflow for the comprehensive characterization of a putative anandamide transport inhibitor.
Off-Target Considerations and Future Directions
The known off-target effects of this compound, including FAAH/MAGL inhibition and weak CB1 agonism, necessitate careful experimental design. For example, to isolate the effects of AMT inhibition, researchers might consider using cell lines that lack FAAH and MAGL, or co-administering selective inhibitors of these enzymes. The potential for direct sodium channel blockade also warrants investigation, particularly in studies involving neuronal excitability.
Future research should focus on the development of more selective anandamide transport inhibitors to definitively elucidate the role of this transport mechanism in endocannabinoid signaling. Furthermore, a comprehensive screening of this compound against a broad panel of receptors, enzymes, and ion channels would provide a more complete understanding of its pharmacological profile.
References
VDM11 in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VDM11, or N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic compound that has garnered significant interest within the scientific community for its modulation of the endocannabinoid system (ECS). Primarily characterized as an inhibitor of the putative anandamide (B1667382) membrane transporter (AMT), this compound effectively increases the endogenous levels of the endocannabinoid anandamide (AEA). This elevation of AEA levels is further potentiated by this compound's inhibitory action on the key enzymes responsible for anandamide degradation, namely fatty acid amide hydrolase (FAAH) and, to a lesser extent, monoacylglycerol lipase (B570770) (MAGL).[1][2][3][4] This multifaceted mechanism of action makes this compound a valuable tool for investigating the physiological and pathophysiological roles of anandamide and a potential lead compound for therapeutic development. This guide provides an in-depth technical overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms and experimental applications.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of anandamide uptake into cells, which is attributed to the blockade of the anandamide membrane transporter (AMT).[1][5] By preventing the transport of anandamide from the synaptic cleft into the postsynaptic neuron, this compound prolongs the availability of AEA to act on cannabinoid receptors, primarily the CB1 receptor.[6][7]
Furthermore, this compound directly inhibits the enzymatic degradation of anandamide. It has been shown to inhibit FAAH, the principal enzyme responsible for AEA hydrolysis, and may act as an alternative substrate for this enzyme.[2][3][4] this compound also demonstrates inhibitory activity against MAGL, the primary enzyme for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), although with lower potency compared to its effect on FAAH.[3] This dual action of transport and enzymatic inhibition leads to a significant potentiation of endogenous anandamide signaling.
Signaling Pathway
The elevation of synaptic anandamide levels by this compound leads to increased activation of presynaptic CB1 receptors. As G-protein coupled receptors, their activation initiates a signaling cascade that typically results in the inhibition of adenylyl cyclase, modulation of ion channels (e.g., inhibition of calcium channels and activation of potassium channels), and a subsequent reduction in neurotransmitter release. This retrograde signaling mechanism allows anandamide to modulate synaptic transmission.
Quantitative Data
The following tables summarize the key quantitative data regarding the pharmacological activity of this compound.
Table 1: Inhibitory Activity of this compound against Endocannabinoid Hydrolases
| Enzyme | Substrate | Preparation | IC50 (μM) | Conditions | Reference |
| FAAH | Anandamide | Rat Brain | 2.6 | 0.125% BSA | [1] |
| FAAH | Anandamide | Rat Brain | 1.6 | No BSA | [1] |
| MAGL | 2-Oleoylglycerol | Rat Brain Cytosol | 21 | 0.125% BSA | [1] |
| MAGL | 2-Arachidonoylglycerol | Rat Brain Membranes | 6 | No BSA | [1] |
| MAGL | 2-Arachidonoylglycerol | Rat Brain Membranes | 14 | 0.125% BSA | [1] |
BSA: Bovine Serum Albumin
Table 2: Receptor Binding Affinity of this compound
| Receptor | Ki (μM) | Reference |
| CB1 | > 5-10 | [1] |
| CB2 | > 5-10 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro FAAH Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on FAAH.
Workflow:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the FAAH enzyme preparation (e.g., rat brain homogenate) in assay buffer.
-
Prepare the fluorogenic FAAH substrate solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add assay buffer to all wells.
-
Add serial dilutions of this compound to the test wells.
-
Add the diluted FAAH enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 465 nm for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Capsaicin-Induced Cough Model (Mouse)
This protocol outlines the procedure to assess the antitussive effects of this compound in a mouse model of capsaicin-induced cough.
Methodology:
-
Animals: Use male BALB/c mice.
-
This compound Administration: Administer this compound subcutaneously at doses ranging from 3-10 mg/kg.
-
Cough Induction: 60 minutes after this compound administration, place the mice individually in a whole-body plethysmograph chamber. Expose the mice to a nebulized solution of capsaicin (B1668287) (e.g., 30 µM) for a defined period (e.g., 3 minutes).
-
Cough Assessment: Record the number of coughs during and immediately after capsaicin exposure.
-
Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group.
In Vivo LPS-Induced Neuroinflammation Model (Mouse)
This protocol details the investigation of the anti-neuroinflammatory effects of this compound in a lipopolysaccharide (LPS)-induced mouse model.
Workflow:
Methodology:
-
Animals: Use male Wistar rats or a suitable mouse strain.
-
Experimental Groups:
-
Vehicle + Saline
-
This compound (1, 4, 10 mg/kg, intraperitoneally) + Saline
-
Vehicle + LPS (0.5 mg/kg, intraperitoneally)
-
This compound (1, 4, 10 mg/kg, i.p.) + LPS (0.5 mg/kg, i.p.)
-
-
Procedure:
-
Administer this compound or vehicle.
-
30 minutes later, administer LPS or saline.
-
24 hours after LPS injection, conduct behavioral tests (e.g., open field test, Y-maze) to assess sickness behavior and cognitive function.
-
-
Tissue Analysis:
-
Following behavioral testing, sacrifice the animals and dissect the hippocampus.
-
Analyze the tissue for markers of neuroinflammation, such as pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using qPCR, and markers of glial activation (GFAP for astrocytes, CD11b for microglia) using Western blotting or immunohistochemistry.[8]
-
-
Data Analysis: Compare the behavioral and molecular readouts between the different treatment groups.
In Vivo Sleep and Microdialysis Studies (Rat)
This protocol describes the assessment of this compound's effects on sleep architecture and neurotransmitter levels.
Methodology:
-
Animals and Surgery: Use adult male Wistar rats surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep stages. A microdialysis guide cannula can also be implanted in a specific brain region of interest (e.g., nucleus accumbens or paraventricular thalamic nucleus).
-
This compound Administration: Administer this compound intracerebroventricularly (i.c.v.) at doses of 10 or 20 µg/5 µL, or via microdialysis perfusion at concentrations of 10, 20, or 30 µM.[2][6]
-
Sleep Recording: Record EEG and EMG signals continuously to score wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Microdialysis: If applicable, collect dialysate samples at regular intervals to measure extracellular levels of neurotransmitters like dopamine (B1211576).
-
Data Analysis: Analyze the changes in sleep-wake parameters (e.g., total time spent in each stage, sleep latency) and neurotransmitter concentrations following this compound administration compared to a vehicle control.
Applications in Research and Drug Development
This compound serves as a critical pharmacological tool for:
-
Elucidating the role of anandamide: By elevating endogenous AEA levels, this compound allows for the study of anandamide's involvement in various physiological processes, including pain, inflammation, appetite, mood, and sleep.[7][9][10]
-
Validating the endocannabinoid system as a therapeutic target: The effects observed with this compound provide evidence for the therapeutic potential of modulating the ECS for conditions such as chronic pain, anxiety, and sleep disorders.[9]
-
Investigating the anandamide transporter: Despite the controversy surrounding its molecular identity, this compound's effects support the existence of a mechanism for anandamide transport that can be pharmacologically targeted.
-
Lead compound for drug discovery: The chemical scaffold of this compound can be used as a starting point for the development of novel and more potent inhibitors of anandamide uptake and degradation with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a potent and versatile modulator of the endocannabinoid system, primarily acting as an anandamide uptake inhibitor and a FAAH inhibitor. Its ability to elevate endogenous anandamide levels has made it an invaluable tool for dissecting the complex roles of this endocannabinoid in health and disease. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their investigations of the endocannabinoid system and its therapeutic potential. Further research into the precise molecular mechanisms of this compound and the development of more selective compounds will continue to advance our understanding of endocannabinoid signaling and its implications for human health.
References
- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The administration of endocannabinoid uptake inhibitors OMDM-2 or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. Characterization of the effects of reuptake and hydrolysis inhibition on interstitial endocannabinoid levels in the brain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Mouse Cough Based on Sound Monitoring and Respiratory Airflow Waveforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.rciueducation.org [research.rciueducation.org]
- 10. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
VDM11 (CAS No. 313998-81-1): A Technical Guide for Researchers
An In-depth Review of the Potent and Selective Anandamide (B1667382) Membrane Transporter Inhibitor
Abstract
VDM11, with the CAS number 313998-81-1, is a potent and selective inhibitor of the anandamide membrane transporter (AMT). By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), this compound effectively increases the levels of AEA in the synaptic cleft, thereby potentiating its effects on cannabinoid receptors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound, chemically known as (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a lipophilic molecule with a molecular weight of 409.6 g/mol .[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 313998-81-1 | [1] |
| Molecular Formula | C₂₇H₃₉NO₂ | [1] |
| Molecular Weight | 409.6 g/mol | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Appearance | Tan-colored oil | [2][3] |
| Solubility | Soluble in DMSO, ethanol, and DMF | [4] |
| Storage | Store at -20°C, protected from light and under an inert gas like argon. | [2][3] |
Synthesis
A plausible synthetic route, based on the synthesis of similar N-arachidonoyl-aminophenol analogs, is as follows: A solution of 4-amino-3-methylphenol (B1666317) in a suitable solvent like pyridine (B92270) is cooled and treated with arachidonoyl chloride, also dissolved in pyridine. The reaction mixture is stirred at room temperature, followed by extraction and purification to yield this compound.
Mechanism of Action
This compound's primary mechanism of action is the potent and selective inhibition of the anandamide membrane transporter (AMT), which is responsible for the cellular reuptake of anandamide.[3][5] By blocking this transporter, this compound increases the extracellular concentration of anandamide, leading to enhanced activation of cannabinoid receptors, primarily the CB1 receptor. This indirect agonism of cannabinoid receptors is responsible for many of this compound's observed pharmacological effects.
It is important to note that this compound also exhibits off-target activities. It has been shown to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), although with lower potency compared to its effect on AMT.[4][6] Furthermore, there is evidence to suggest that this compound can act as an alternative substrate for FAAH.[6]
The signaling pathway affected by this compound is depicted below:
Quantitative Data
The following tables summarize the key quantitative data for this compound's biological activity.
Table 1: Inhibition of Anandamide Membrane Transporter (AMT)
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | 4-11 µM | RBL-2H3 cells | [7] |
Table 2: Inhibition of FAAH and MAGL
| Enzyme | IC₅₀ (in presence of 0.125% BSA) | IC₅₀ (in absence of BSA) | Reference |
| FAAH (rat brain) | 2.6 µM | 1.6 µM | [6] |
| MAGL (rat brain, membrane) | 14 µM | 6 µM | [6] |
Table 3: Receptor Binding Affinity
| Receptor | Kᵢ | Reference |
| CB1 | > 5-10 µM | [3][7] |
| CB2 | > 5-10 µM | [7] |
Experimental Protocols
In Vitro Assays
This protocol is adapted from the method used to characterize this compound's inhibitory effect on anandamide transport.
Experimental Workflow:
Methodology:
-
Cell Culture: RBL-2H3 cells are cultured to confluence in 24-well plates.
-
Assay Buffer: Prepare an appropriate uptake buffer (e.g., PBS with 1% fatty acid-free BSA).
-
Pre-incubation: Wash the cells with the uptake buffer. Then, pre-incubate the cells with varying concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Anandamide Addition: Add radiolabeled anandamide (e.g., [³H]-Anandamide) to a final concentration of 100 nM and incubate for 15 minutes at 37°C.
-
Termination and Washing: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold uptake buffer containing 1% BSA.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
This protocol is based on the methods described by Vandevoorde and Fowler (2005).[6]
Methodology:
-
Enzyme Source: Prepare rat brain homogenates as the source of FAAH and MAGL enzymes.
-
Assay Buffer: Use a Tris-HCl buffer (pH 7.2) containing 1 mM EDTA. The assay can be performed with or without fatty acid-free BSA.
-
Incubation: In test tubes, combine the brain homogenate, varying concentrations of this compound or vehicle, and the appropriate radiolabeled substrate ([³H]AEA for FAAH or [³H]2-AG for MAGL).
-
Reaction Termination: After a defined incubation period at 37°C, terminate the reaction by adding a chloroform/methanol mixture.
-
Phase Separation and Measurement: Separate the aqueous and organic phases by centrifugation. The amount of hydrolyzed substrate is determined by measuring the radioactivity in the aqueous phase.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ values.
In Vivo Assays
This protocol is based on the study by Murillo-Rodríguez et al. (2008).[8]
Experimental Workflow:
Methodology:
-
Animal Preparation: Adult male Wistar rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings. A guide cannula is implanted for intracerebroventricular (i.c.v.) injections.
-
Drug Administration: this compound (10 or 20 µg in 5 µL) is administered via i.c.v. injection at the beginning of the dark period.[8]
-
Sleep Recording and Analysis: EEG and EMG are recorded for 24 hours. The sleep-wake stages (Wakefulness, NREM sleep, REM sleep) are scored in 12-second epochs.
-
c-Fos Immunohistochemistry: At the end of the recording period, rats are perfused, and their brains are processed for c-Fos immunohistochemistry to identify neuronal activation in sleep-related brain regions.
This protocol is based on the study by Justinova et al. (2011).[9]
Methodology:
-
Animal Preparation: Rats are surgically implanted with intravenous catheters for nicotine (B1678760) self-administration.
-
Self-Administration Training: Rats are trained to press a lever to receive intravenous infusions of nicotine on a fixed-ratio schedule.
-
Extinction and Reinstatement: After the self-administration behavior is stable, it is extinguished by replacing nicotine with saline. Reinstatement of nicotine-seeking behavior is then induced by a priming injection of nicotine or by presentation of nicotine-associated cues.
-
This compound Treatment: this compound is administered intraperitoneally before the reinstatement tests.
-
Data Analysis: The number of lever presses during the reinstatement sessions is recorded and analyzed to determine the effect of this compound on nicotine-seeking behavior.
This protocol is based on the study by Kamei et al. (2006).[10]
Methodology:
-
Animal Preparation: Male ddY mice are used.
-
Cough Induction: Mice are placed in a whole-body plethysmography chamber and exposed to an aerosol of capsaicin (B1668287) (30 µM) for 3 minutes to induce coughing.
-
This compound Administration: this compound (3-10 mg/kg) is administered subcutaneously 60 minutes before the capsaicin challenge.[10]
-
Cough Measurement: The number of coughs is counted by a trained observer during the capsaicin exposure.
-
Data Analysis: The antitussive effect of this compound is evaluated by comparing the number of coughs in the this compound-treated group to a vehicle-treated control group.
Conclusion
This compound is a valuable research tool for investigating the endocannabinoid system, particularly the role of the anandamide membrane transporter. Its ability to potentiate endogenous anandamide signaling has been demonstrated to modulate various physiological processes, including sleep, addiction, and cough. This technical guide provides a comprehensive resource for researchers working with this compound, offering detailed information on its properties, mechanism of action, and relevant experimental protocols. Further research into this compound and similar compounds may lead to the development of novel therapeutics for a range of disorders.
References
- 1. Novel selective and metabolically stable inhibitors of anandamide cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(4-Hydroxy-2-methylphenyl)acetamide | C9H11NO2 | CID 170214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro synthesis of arachidonoyl amino acids by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]
VDM11 as a Potential FAAH Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VDM11, a compound primarily recognized as an anandamide (B1667382) membrane transporter (AMT) inhibitor, and delves into the compelling evidence suggesting its role as a substrate for Fatty Acid Amide Hydrolase (FAAH). Understanding this dual pharmacology is critical for the accurate interpretation of experimental data and for the strategic development of novel therapeutics targeting the endocannabinoid system. This document outlines the chemical properties of this compound, plausible synthetic routes, its interaction with FAAH, detailed experimental protocols for assessing its substrate potential, and its implications within the broader context of endocannabinoid signaling pathways.
This compound: Chemical Profile and Synthesis
This compound, with the chemical name N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic analogue of anandamide. Its chemical structure is presented below.
Chemical Structure:
-
IUPAC Name: (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide
-
Molecular Formula: C₂₇H₃₉NO₂
-
Molecular Weight: 409.61 g/mol
-
CAS Number: 313998-81-1
Proposed Synthesis of this compound
While detailed, step-by-step synthesis protocols for this compound are not extensively published in readily available literature, a plausible synthetic route can be proposed based on standard organic chemistry principles for amide bond formation. The synthesis would likely involve the coupling of arachidonic acid with 4-amino-2-methylphenol (B1329486).
A potential synthetic workflow is as follows:
-
Activation of Arachidonic Acid: Arachidonic acid is first converted to a more reactive acylating agent. This can be achieved by forming an acyl chloride using reagents like oxalyl chloride or thionyl chloride, or by creating an activated ester using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).
-
Amide Bond Formation: The activated arachidonic acid derivative is then reacted with 4-amino-2-methylphenol in an appropriate aprotic solvent (e.g., dichloromethane (B109758) or dimethylformamide) and in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the acid generated during the reaction.
-
Purification: The crude product, this compound, would then be purified using standard techniques such as column chromatography on silica (B1680970) gel to yield the final product of high purity.
Characterization of the synthesized this compound would be confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and purity.
Fatty Acid Amide Hydrolase (FAAH): A Brief Overview
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound enzyme belonging to the serine hydrolase superfamily.[1][2] It plays a crucial role in the endocannabinoid system by terminating the signaling of a variety of endogenous fatty acid amides.[1][2] The primary and most studied substrate for FAAH is anandamide (N-arachidonoylethanolamine or AEA), which is hydrolyzed by FAAH into arachidonic acid and ethanolamine, thereby ending its effects on cannabinoid receptors.[2] FAAH exhibits specificity for a range of N-acylethanolamines and other fatty acid amides, and its inhibition leads to elevated levels of these signaling lipids, a therapeutic strategy being explored for various conditions including pain, anxiety, and inflammation.[2]
This compound as an Inhibitor and Substrate of FAAH
This compound is widely recognized as a potent inhibitor of the anandamide membrane transporter (AMT).[3] However, a seminal study by Vandevoorde and Fowler in 2005 provided compelling evidence that this compound also interacts directly with FAAH, acting as both an inhibitor and an alternative substrate.[4]
Quantitative Data on FAAH Inhibition by this compound
The inhibitory potency of this compound on FAAH has been shown to be influenced by the presence of fatty acid-free bovine serum albumin (BSA) in the assay buffer.[4] BSA is often included in assays involving lipophilic compounds to improve their solubility and prevent non-specific binding.
| Compound | IC₅₀ for FAAH Inhibition (with 0.125% BSA) | IC₅₀ for FAAH Inhibition (without BSA) | Reference |
| This compound | 2.6 µM | 1.6 µM | [4] |
| AM404 | 2.1 µM | Not Reported | [4] |
Table 1: Inhibitory potency (IC₅₀ values) of this compound and the related compound AM404 on the metabolism of anandamide by rat brain FAAH.
Evidence for this compound as a FAAH Substrate
The hypothesis that this compound is a substrate for FAAH is supported by the detection of its expected hydrolysis product, 4-amino-m-cresol, in the presence of active FAAH.[4] The formation of this product was prevented by pre-incubation with known FAAH inhibitors, confirming that the hydrolysis is FAAH-dependent.[4]
While specific Michaelis-Menten kinetic constants (Km and Vmax) for the hydrolysis of this compound by FAAH have not been published, the rate of its metabolism has been estimated relative to that of anandamide.
| Substrate | Rate of Hydrolysis by Rat Brain Membranes | Reference |
| This compound (400 µM) | 160 ± 12 pmol/min/mg protein | [4] |
| Anandamide (2 µM) | 560 ± 46 pmol/min/mg protein | [4] |
Table 2: Comparison of the rate of hydrolysis of this compound and anandamide by rat brain membrane preparations.
These data suggest that this compound is hydrolyzed by FAAH at a rate that is approximately 15-20% of that of anandamide under the tested conditions.[4]
Experimental Protocols for Assessing FAAH Substrate Activity
To determine if a compound like this compound acts as a FAAH substrate, a series of in vitro enzymatic assays can be performed. Below are generalized protocols for assessing FAAH inhibition and substrate hydrolysis.
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This assay measures the ability of a test compound to inhibit the FAAH-catalyzed hydrolysis of a fluorogenic substrate.
Materials and Reagents:
-
Recombinant FAAH enzyme (human or rat)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test compound (this compound)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor in the FAAH assay buffer.
-
In a 96-well plate, add the diluted test compound or control inhibitor to the appropriate wells. Include wells with assay buffer only as a negative control (100% enzyme activity).
-
Add the FAAH enzyme solution to all wells except for the blank controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
The rate of increase in fluorescence is proportional to the FAAH activity.
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of FAAH activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
FAAH Substrate Hydrolysis Assay (HPLC-Based Method)
This assay directly measures the formation of the hydrolysis product of the test compound.
Materials and Reagents:
-
FAAH-containing preparation (e.g., rat brain membranes or recombinant FAAH)
-
Assay buffer
-
Test compound (this compound)
-
Known FAAH inhibitor
-
Acetonitrile and other HPLC-grade solvents
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
Procedure:
-
Incubate the FAAH-containing preparation with the test compound (this compound) at a specified concentration in the assay buffer at 37°C for a defined period.
-
Include control reactions: a reaction without the enzyme preparation, and a reaction where the enzyme is pre-incubated with a potent FAAH inhibitor before the addition of this compound.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to detect and quantify the formation of the expected hydrolysis product (e.g., 4-amino-m-cresol for this compound).
-
The identity of the product peak can be confirmed by comparing its retention time with that of an authentic standard.
Data Analysis:
-
Quantify the amount of product formed by comparing the peak area to a standard curve of the authentic product.
-
The rate of hydrolysis can be calculated and expressed as pmol of product formed per minute per mg of protein.
-
To determine the kinetic parameters (Km and Vmax), the assay should be run with varying concentrations of the test compound, and the initial reaction rates plotted against the substrate concentration. The data can then be fitted to the Michaelis-Menten equation.
Signaling Pathways and Implications of this compound's Dual Action
The dual pharmacology of this compound as both an AMT inhibitor and a FAAH substrate has significant implications for its use as a research tool and for its potential therapeutic applications.
Endocannabinoid Signaling Pathway
The following diagram illustrates the canonical endocannabinoid signaling pathway involving anandamide.
Caption: Endocannabinoid signaling pathway featuring anandamide synthesis, release, reuptake, and degradation.
The Dual Action of this compound
The following diagram illustrates how this compound's dual action impacts the endocannabinoid system.
Caption: The dual pharmacological actions of this compound and their downstream consequences.
The inhibition of AMT by this compound is expected to increase the synaptic concentration of anandamide, leading to enhanced cannabinoid receptor signaling.[3] Concurrently, as a competitive substrate for FAAH, this compound can inhibit the hydrolysis of anandamide, further increasing intracellular anandamide levels.[4] However, the hydrolysis of this compound itself produces metabolites whose own biological activities are not yet fully characterized. This complex interplay of effects must be considered when using this compound in experimental systems.
Experimental Workflow for Characterizing a Potential FAAH Substrate
The logical workflow for determining if a compound is a FAAH substrate is depicted below.
Caption: Logical workflow for determining if a compound is a substrate for FAAH.
Conclusion
The available evidence strongly suggests that this compound, in addition to its well-established role as an anandamide membrane transporter inhibitor, is also a substrate for Fatty Acid Amide Hydrolase.[3][4] This dual pharmacology complicates its use as a selective tool for studying anandamide transport but also presents it as an interesting lead compound for developing therapeutics with a multi-target profile within the endocannabinoid system. The inhibition of FAAH and its own hydrolysis contribute to the overall effect of this compound on endocannabinoid tone.
For researchers and drug development professionals, it is imperative to consider both of these actions when designing experiments and interpreting results. Further studies are warranted to fully elucidate the kinetic parameters (Km and Vmax) of this compound hydrolysis by FAAH and to characterize the biological activities of its metabolites. A thorough understanding of these properties will be essential for harnessing the full potential of this compound and similar compounds in the modulation of the endocannabinoid system for therapeutic benefit.
References
- 1. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overlap between the ligand recognition properties of the anandamide transporter and the VR1 vanilloid receptor: inhibitors of anandamide uptake with negligible capsaicin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
VDM11 biological activity and receptor binding profile
An In-Depth Technical Guide to the Biological Activity and Receptor Binding Profile of VDM11
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, chemically known as N-(4-hydroxy-2-methylphenyl) arachidonoyl amide, is a synthetic compound structurally analogous to the endocannabinoid anandamide (B1667382) (AEA).[1] It is primarily recognized and utilized in research as a potent and selective inhibitor of the anandamide membrane transporter (AMT).[2] By blocking the cellular uptake of anandamide, this compound effectively increases the concentration and duration of action of this endogenous cannabinoid, thereby potentiating its effects at cannabinoid receptors and other targets.[2][3] This guide provides a comprehensive overview of the receptor binding profile, biological activities, and underlying mechanisms of this compound, supported by experimental data and methodologies.
Receptor Binding and Enzyme Inhibition Profile
This compound's pharmacological profile is characterized by its high affinity for the anandamide transporter and its varied interactions with other components of the endocannabinoid system. Its selectivity for the AMT over direct cannabinoid receptor agonism makes it a valuable tool for studying the physiological roles of anandamide.
Table 1: Quantitative Receptor Binding and Enzyme Inhibition Data for this compound
| Target | Parameter | Value | Species/System | Notes |
| Anandamide Membrane Transporter (AMT) | IC₅₀ | 4 - 11 µM | Potent and selective inhibition of anandamide uptake. | |
| Cannabinoid Receptor 1 (CB₁) | Kᵢ | > 5 - 10 µM | Very weak direct action at the receptor. | |
| Cannabinoid Receptor 2 (CB₂) | Kᵢ | > 5 - 10 µM | Very weak direct action at the receptor. | |
| Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ | > 50 µM | N18TG2 cell membranes | Initially reported as a weak inhibitor.[1] |
| Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ | 1.2 - 3.7 µM | Rat Brain | Sensitivity is highly dependent on assay conditions.[1] |
| Vanilloid Receptor 1 (TRPV1) | Agonist Activity | Negligible | hVR1 receptor | Does not directly activate TRPV1 receptors.[1] |
| NAPE-PLD | Activity | Reduction | Reduces activity of the AEA synthesizing enzyme.[1] |
Biological Activity and Mechanism of Action
The primary mechanism of this compound is the inhibition of anandamide transport into cells, which prevents its subsequent degradation by intracellular enzymes like FAAH.[4][5] This leads to an accumulation of extracellular anandamide, enhancing its signaling.
In Vitro and In Vivo Effects:
-
Antitussive Properties : this compound has been shown to dose-dependently reduce capsaicin-induced coughing in mice.[4] This effect is mediated by the potentiation of endogenous anandamide levels, leading to the activation of peripheral CB₁ receptors.[4] The antitussive effect was not antagonized by intracerebroventricularly injected CB₁ antagonists, suggesting a peripheral mechanism of action.[4]
-
Sleep Modulation : When administered to rats, this compound reduces wakefulness and increases sleep.[2][3] This soporific effect is partially reversed by the CB₁ receptor antagonist SR141716A, indicating that the sleep-inducing properties are at least in part mediated by the enhanced action of anandamide at CB₁ receptors.[2][3]
-
Anti-Inflammatory Effects : In animal models of lipopolysaccharide (LPS)-induced inflammation, pretreatment with this compound significantly lowered the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[6] These effects were inhibited by both CB₁ (AM251) and CB₂ (AM630) receptor antagonists, suggesting that this compound's anti-inflammatory actions involve the potentiation of anandamide signaling at both cannabinoid receptor subtypes.[6]
-
Enzymatic Interactions : While primarily an uptake inhibitor, this compound also interacts with endocannabinoid metabolic enzymes. It can inhibit FAAH, though the reported potency varies significantly with experimental conditions.[1] There is also evidence to suggest that this compound can act as a substrate for FAAH.[1] Furthermore, it has been noted to reduce the activity of the anandamide-synthesizing enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1]
Signaling Pathways Modulated by this compound
By elevating extracellular anandamide levels, this compound indirectly modulates signaling pathways downstream of anandamide's targets, most notably the CB₁ and CB₂ receptors.
Caption: this compound's primary mechanism of action on the endocannabinoid pathway.
Computational docking studies have also suggested potential interactions of this compound with targets involved in inflammatory and metabolic signaling, including MAPK3, TNF, IL1B, IL6, and PPARG.[6] KEGG pathway analysis further implicates this compound in modulating neuroactive ligand-receptor interactions and the HIF-1 signaling pathway.[6]
Experimental Protocols
The characterization of this compound's biological activity relies on a variety of established pharmacological assays.
Anandamide Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the cellular uptake of anandamide.
-
Cell Culture : A suitable cell line expressing the anandamide transporter (e.g., N18TG2 neuroblastoma cells) is cultured to confluence.
-
Pre-incubation : Cells are pre-incubated with various concentrations of this compound or vehicle control for a defined period.
-
Radioligand Addition : Radiolabeled anandamide (e.g., [³H]AEA) is added to the medium and incubated for a short period to allow for cellular uptake.
-
Termination : The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.
-
Quantification : Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
-
Data Analysis : The amount of radioactivity in this compound-treated cells is compared to the control to determine the percent inhibition. IC₅₀ values are calculated from the concentration-response curve.
Competitive Radioligand Binding Assay (CB₁/CB₂ Receptors)
This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Membrane Preparation : Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with human CB₁ or rat brain tissue).
-
Assay Setup : In assay tubes, the membrane preparation is incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) and varying concentrations of the competitor compound (this compound).
-
Incubation : The mixture is incubated at a specific temperature to allow the binding to reach equilibrium.
-
Separation : Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification : The radioactivity retained on the filters is measured by scintillation counting.
-
Data Analysis : The IC₅₀ value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
FAAH Enzyme Activity Assay
This assay measures the inhibition of the FAAH enzyme.
-
Enzyme Source : A source of FAAH is prepared, typically from rat brain homogenates or recombinant FAAH.
-
Incubation : The enzyme source is incubated with a substrate, [³H]anandamide, in the presence of varying concentrations of this compound or vehicle.
-
Reaction Termination : The enzymatic reaction is stopped.
-
Product Separation : The product of the reaction ([³H]ethanolamine) is separated from the unreacted substrate ([³H]anandamide) using methods like liquid-liquid extraction or chromatography.
-
Quantification : The amount of radioactive product is quantified by scintillation counting.
-
Data Analysis : The rate of product formation in the presence of this compound is compared to the control to calculate the percent inhibition and determine the IC₅₀ value.
Conclusion
This compound is a critical pharmacological tool for elucidating the roles of the endocannabinoid system. Its primary action as an anandamide uptake inhibitor allows for the specific potentiation of endogenous anandamide signaling, with minimal direct effects on cannabinoid receptors. Research has demonstrated its significant biological activities, including sleep modulation, antitussive effects, and anti-inflammatory actions, which are largely mediated through the indirect activation of CB₁ and CB₂ receptors. The compound's complex interactions with metabolic enzymes and its potential influence on other signaling pathways highlight the intricate nature of endocannabinoid pharmacology and open avenues for further investigation and therapeutic development.
References
- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rciueducation.org [research.rciueducation.org]
- 3. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The administration of endocannabinoid uptake inhibitors OMDM-2 or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psecommunity.org [psecommunity.org]
VDM11: A Technical Guide for Studying Anandamide Reuptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of VDM11, a widely used pharmacological tool in the study of anandamide (B1667382) (AEA) reuptake. Anandamide, an endogenous cannabinoid, plays a crucial role in various physiological processes, and understanding its transport and metabolism is vital for therapeutic development.[1] The termination of anandamide signaling is primarily achieved through cellular uptake followed by enzymatic degradation.[2][3] While the existence of a specific anandamide membrane transporter (AMT) is a subject of ongoing research and debate, inhibitors like this compound have been instrumental in investigating this process.[4][5][6]
Mechanism of Action and Selectivity
This compound, chemically known as (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is recognized as a potent inhibitor of the putative anandamide membrane transporter.[2][7] By blocking this transport mechanism, this compound effectively increases the extracellular concentration of anandamide, thereby potentiating its effects on cannabinoid receptors.[8]
However, it is crucial for researchers to acknowledge that this compound is not entirely selective for the AMT. It has been shown to inhibit other enzymes involved in the endocannabinoid system, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[7][9] Furthermore, evidence suggests that this compound can act as an alternative substrate for FAAH.[7][9][10] This lack of complete selectivity necessitates careful experimental design and interpretation of results. Notably, this compound exhibits negligible activity at CB1, CB2, and TRPV1 receptors.[2][9]
Quantitative Data
The following tables summarize the known inhibitory activities and receptor binding affinities of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Species/Cell Line | IC50/pI50 | Notes | Reference |
| Anandamide Uptake | RBL-2H3 cells | IC50 ≈ 1.4 µM | O-3246, a close analog, showed this potency. This compound is equipotent to AM404. | [11] |
| FAAH | Rat brain membranes | pI50 = 5.80 (in absence of BSA) | Potency is reduced in the presence of BSA. | [10] |
| FAAH | Rat brain membranes | pI50 = 5.49 (in 0.0375% BSA) | Demonstrates the influence of assay conditions. | [10] |
| MAGL | Rat brain membranes | pI50 ≈ 4.5 | This compound is a weak inhibitor of MAGL. | [10] |
Table 2: Receptor Binding and Functional Activity of this compound
| Target | Activity | Notes | Reference |
| CB1 Receptor | Low affinity (Ki > 10 µM for analogs) | Considered inactive at typical concentrations. | [2][11] |
| CB2 Receptor | Low affinity (Ki > 8 µM for analogs) | Considered inactive at typical concentrations. | [2][11] |
| TRPV1 Receptor | No activation | Does not exhibit capsaicin-like activity. | [9][10] |
Experimental Protocols
This protocol describes a method to measure the inhibition of anandamide uptake by this compound in a cell line, such as rat basophilic leukemia cells (RBL-2H3).
1. Cell Culture:
- Culture RBL-2H3 cells in the appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
- Seed cells in 24-well plates at a density that allows them to reach near confluence on the day of the experiment.
2. Preparation of Reagents:
- Assay Buffer: Prepare a buffer such as Tris-HCl or PBS, pH 7.4.
- [¹⁴C]Anandamide Stock: Prepare a stock solution of radiolabeled anandamide in a suitable solvent (e.g., ethanol).
- This compound Stock: Dissolve this compound in a vehicle like DMSO or ethanol (B145695) to prepare a concentrated stock solution.
3. Uptake Assay:
- Wash the confluent cells twice with the assay buffer.
- Pre-incubate the cells with either vehicle or varying concentrations of this compound in assay buffer for 15-30 minutes at 37°C.
- Initiate the uptake by adding [¹⁴C]anandamide to each well (final concentration typically in the nanomolar to low micromolar range).
- Incubate for a short period (e.g., 1-5 minutes) at 37°C. It is critical to use short incubation times to measure the initial rate of transport and minimize the influence of subsequent metabolism.[5][6]
- Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer containing 0.5% bovine serum albumin (BSA) to remove non-specifically bound anandamide.
- Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
- Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Given this compound's off-target effect on FAAH, it is often necessary to quantify this activity.
1. Enzyme Preparation:
- Prepare a cell or tissue homogenate (e.g., rat brain) in a suitable buffer.
- Centrifuge the homogenate to obtain a membrane fraction (microsomes), which is rich in FAAH.
- Determine the protein concentration of the membrane preparation.
2. Inhibition Assay:
- In a reaction tube, combine the membrane preparation with a buffer (e.g., Tris-HCl, pH 9.0).
- Add either vehicle or varying concentrations of this compound and pre-incubate for 15 minutes at 37°C.
- Initiate the enzymatic reaction by adding a substrate, such as [³H]anandamide.
- Incubate for 10-30 minutes at 37°C.
- Stop the reaction by adding an acidic organic solvent mixture (e.g., chloroform/methanol, 1:1) to extract the lipid-soluble product ([³H]arachidonic acid) from the unreacted substrate.
- Separate the organic and aqueous phases by centrifugation.
- Measure the radioactivity in the organic phase using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of FAAH inhibition at each this compound concentration relative to the vehicle control.
- Determine the IC50 value as described for the uptake assay.
Visualizations
Caption: Anandamide signaling pathway and points of this compound inhibition.
Caption: Experimental workflow for an anandamide uptake inhibition assay.
Caption: Logical relationship of this compound's primary and off-target effects.
Applications and Limitations
Applications: this compound has been utilized in a variety of in vivo and in vitro studies to probe the function of the endocannabinoid system. By elevating endogenous anandamide levels, it has been used to investigate:
-
Nociception and Pain: To study the role of anandamide in pain pathways.[12]
-
Sleep Regulation: this compound has been shown to induce sleep, suggesting a role for anandamide in sleep homeostasis.[8][13][14]
-
Cough Reflex: Studies have demonstrated an antitussive effect of this compound, mediated by peripheral CB1 receptors.[15][16]
-
Neuroprotection: Its effects on neuronal injury have been explored, although with conflicting results.[17]
Limitations: The primary limitation of this compound is its lack of specificity. As it inhibits FAAH and MAGL, effects observed after this compound administration cannot be unequivocally attributed to the inhibition of anandamide reuptake alone.[9][18] The ongoing controversy regarding whether anandamide transport is a protein-facilitated process or simple diffusion further complicates the interpretation of data obtained using this compound.[4][5][6] Therefore, researchers should employ complementary approaches, such as using more selective FAAH inhibitors (e.g., URB597) or studying FAAH-knockout models, to dissect the specific contributions of transport inhibition versus enzymatic degradation.[5]
Conclusion
This compound remains a valuable, albeit imperfect, tool for investigating the mechanisms of anandamide inactivation. Its ability to inhibit the putative anandamide transporter has provided significant insights into the physiological roles of this endocannabinoid. However, professionals in drug development and research must remain cognizant of its off-target activities, particularly its inhibition of FAAH. Future research would benefit from the development of more selective anandamide reuptake inhibitors to definitively elucidate the role of the anandamide transporter in health and disease.
References
- 1. Anandamide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Mechanisms of endocannabinoid inactivation: biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward an anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anandamide transport: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New potent and selective inhibitors of anandamide reuptake with antispastic activity in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of monoacylglycerol lipase, fatty-acid amide hydrolase and endocannabinoid transport differentially suppress capsaicin-induced behavioral sensitization through peripheral endocannabinoid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.rciueducation.org [research.rciueducation.org]
- 15. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VDM11 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
VDM11 is a potent and selective inhibitor of the anandamide (B1667382) membrane transporter (AMT), leading to an increase in the endogenous levels of the endocannabinoid anandamide.[1] By blocking the reuptake of anandamide, this compound effectively enhances endocannabinoid signaling. This mechanism has been explored in various preclinical in vivo models, primarily focusing on its neurological effects. These notes provide an overview of the mechanism of action of this compound and detail in vivo experimental protocols based on available research.
Mechanism of Action
This compound functions by inhibiting the anandamide membrane transporter (AMT), which is responsible for the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron.[1] This inhibition leads to an accumulation of anandamide in the extracellular space, thereby increasing the activation of cannabinoid receptors, primarily CB1 receptors in the central nervous system.[2][3] The termination of anandamide signaling is primarily mediated by intracellular hydrolysis by fatty acid amide hydrolase (FAAH).[3][4] this compound itself is also considered a substrate for FAAH.[4]
The enhanced anandamide signaling resulting from this compound administration has been shown to modulate various physiological processes, including sleep, mood, and neuroinflammation.[5][6][7]
Signaling Pathway
The primary signaling pathway influenced by this compound is the endocannabinoid system. By increasing the availability of anandamide, this compound potentiates the activation of cannabinoid receptors (CB1 and CB2). The diagram below illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound in the synaptic cleft.
In Vivo Experimental Protocols
Detailed in vivo experimental protocols for this compound are primarily available in the context of neuroscience research. The following protocols are based on published studies.
Lipopolysaccharide (LPS)-Induced Depression Model in Mice
This model is used to assess the antidepressant-like effects of this compound by inducing a state of neuroinflammation.[5]
Animals:
-
Healthy male Wistar albino mice (20-25 g).[5]
Housing and Acclimatization:
-
House animals under standard laboratory conditions: 12:12 h light/dark cycle, 23 ± 2 °C, and 55% humidity.[5]
-
Provide free access to standard rodent chow and water.[5]
-
Acclimatize mice for at least 7 days before the experiment.[5]
Experimental Groups:
-
Control (Vehicle)
-
LPS only
-
This compound + LPS
-
This compound only
Drug Administration:
-
This compound: Administer prophylactically. The exact dose and route should be optimized based on preliminary studies.
-
LPS: Administer to induce depressive-like behavior and neuroinflammation.[5]
Behavioral Tests:
-
Open Field Test (OFT): To assess general locomotor activity.
-
Elevated Plus Maze (EPM): To evaluate anxiety-like behavior.
-
Y-Maze Test: To assess spatial working memory.
-
Tail Suspension Test (TST): To measure depressive-like behavior (immobility time).
Biochemical and Molecular Analysis:
-
Following behavioral tests, euthanize animals and collect brain tissue.
-
Measure mRNA expression of neuroinflammatory markers such as CD11b and GFAP.[5]
-
Quantify levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in brain homogenates.[5]
Sleep Modulation Studies in Rats
This protocol investigates the effects of this compound on the sleep-wake cycle.[6][7]
Animals:
-
Adult male Wistar rats.[6]
Surgical Implantation:
-
Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep stages.
-
Implant a guide cannula for intracerebroventricular (i.c.v.) injections.
Drug Administration:
-
This compound: Administer via i.c.v. injection at the beginning of the lights-off period. Doses of 10 or 20 µg/5 µL have been used.[6][7]
-
A CB1 receptor antagonist (e.g., SR141716A) can be co-administered to determine if the effects of this compound are CB1 receptor-mediated.[6]
Data Acquisition and Analysis:
-
Record EEG and EMG signals continuously to score sleep stages (wakefulness, non-REM sleep, REM sleep).
-
Analyze changes in the duration and latency of each sleep stage following this compound administration.
Immunohistochemistry:
-
Perfuse brains and process for c-Fos immunohistochemistry to identify neuronal activation in sleep-related brain areas.[6][7]
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the neuroprotective effects of this compound in a rat model of acute neuronal injury.[8]
| Treatment Group | Lesion Volume at Day 0 (relative to vehicle) | Infarct Volume at Day 7 (relative to vehicle) |
| Vehicle | 100% | 100% |
| This compound (10 mg/kg, i.p.) | No significant change | No significant change |
| Anandamide (10 mg/kg, i.p.) | 57% ± 15% (p < 0.05) | 36% ± 24% (p < 0.05) |
| Anandamide + SR141716A | No reversal of anandamide effect | Blocked neuroprotective effect of anandamide (p < 0.05) |
| SR141716A alone | No significant change | No significant change |
Data adapted from a study on acute neuronal injury in neonatal rats.[8]
Experimental Workflow Diagram
The following diagram outlines a general workflow for an in vivo study with this compound.
Caption: General workflow for in vivo this compound experiments.
Conclusion
This compound serves as a valuable research tool for investigating the in vivo functions of the endocannabinoid system. The provided protocols offer a foundation for designing and conducting experiments to explore its therapeutic potential, particularly in the realm of neuroscience. Further research is warranted to explore its applicability in other disease models, including oncology.
References
- 1. VDM-11 - Wikipedia [en.wikipedia.org]
- 2. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rciueducation.org [research.rciueducation.org]
- 8. jneurosci.org [jneurosci.org]
Application Notes and Protocols for VDM11 in Rodent Studies
These application notes provide a comprehensive overview of the use of VDM11, an anandamide (B1667382) membrane transporter (AMT) inhibitor, in various rodent models. The protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a widely used inhibitor of the anandamide membrane transporter (AMT).[1][2][3] By blocking the cellular uptake of the endocannabinoid anandamide (ANA), this compound potentiates its actions at cannabinoid receptors, primarily the CB1 receptor.[1][4][5] This modulation of the endocannabinoid system has been shown to influence various physiological processes, including sleep, social behavior, and neuronal protection.[4][5][6][7]
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the potentiation of anandamide signaling. The following diagram illustrates this pathway.
Quantitative Data Summary
The following table summarizes the dosages of this compound used in various rodent studies.
| Rodent Model | Application | Dosage | Administration Route | Vehicle | Reference |
| Wistar Rats | Sleep Modulation | 10 or 20 µg / 5 µL | Intracerebroventricular (i.c.v.) | Not Specified | [1][4] |
| Neonatal Rats | Neuroprotection | 10 mg/kg | Intraperitoneal (i.p.) | 18:1:1 v/v PBS/Tween 80/ethanol (B145695) | [6][7] |
| Rats | Sleep Homeostasis | 5, 10, 20 mg/kg | Intraperitoneal (i.p.) | Not Specified | [2] |
| Adolescent Rats | Social Play Behavior | 0.5, 1 mg/kg | Intraperitoneal (i.p.) | Not Specified | [5] |
| Wistar Rats | Sleep Modulation | 10, 20, 30 µM | Microdialysis perfusion into PVA* | Not Specified | [8] |
*PVA: Paraventricular Thalamic Nucleus
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the administration of this compound.
Protocol 1: Intracerebroventricular (i.c.v.) Administration for Sleep Studies in Rats
This protocol is adapted from studies investigating the effects of this compound on the sleep-wake cycle.[1][4]
Objective: To assess the sleep-inducing properties of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Hamilton syringe (5 µL)
-
Stereotaxic apparatus
-
Male Wistar rats with chronically implanted cannulas in the lateral ventricle.
Procedure:
-
Habituate the rats to the experimental conditions to minimize stress.
-
At the beginning of the lights-off period, gently restrain the rat.
-
Dissolve this compound in the chosen vehicle to achieve final concentrations of 2 µg/µL or 4 µg/µL.
-
Using the Hamilton syringe, slowly infuse a total volume of 5 µL containing either 10 µg or 20 µg of this compound into the lateral ventricle.
-
The infusion should be performed over a period of 1-2 minutes to avoid a rapid increase in intracranial pressure.
-
Following the injection, monitor the animal's sleep-wake cycle using electroencephalography (EEG) and electromyography (EMG) recordings.
Protocol 2: Intraperitoneal (i.p.) Administration for Neuroprotection and Behavioral Studies in Rats
This protocol is a general guideline based on studies examining the neuroprotective and behavioral effects of this compound.[2][5][6][7]
Objective: To investigate the systemic effects of this compound on neuronal injury or social behavior.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of PBS, Tween 80, and ethanol in an 18:1:1 v/v ratio)[6][7]
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Male adolescent or neonatal rats, depending on the study design.
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dosage (e.g., 0.5, 1, 5, 10, or 20 mg/kg) and the average weight of the rats.
-
Gently restrain the rat to expose the lower abdominal quadrant.
-
Insert the needle at a shallow angle into the peritoneal cavity, being careful to avoid puncturing any internal organs.
-
Inject the calculated volume of the this compound solution.
-
For neuroprotection studies, administer this compound 30 minutes prior to inducing neuronal injury.[6][7]
-
For behavioral studies, the pretreatment time may vary; a 15-minute pretreatment has been used to study social play.[5]
-
Observe and record the relevant behavioral or physiological parameters according to the experimental design.
Protocol 3: Microdialysis Perfusion for Localized Brain Effects in Rats
This protocol is based on a study investigating the role of this compound in sleep modulation via local administration into a specific brain region.[8]
Objective: To determine the effect of localized this compound administration in the paraventricular thalamic nucleus (PVA) on sleep and dopamine (B1211576) levels.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Microdialysis probes
-
Syringe pump
-
Stereotaxic apparatus
-
Male Wistar rats with guide cannulas aimed at the PVA.
Procedure:
-
Prepare solutions of this compound in aCSF at concentrations of 10, 20, and 30 µM.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the PVA.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) to establish a stable baseline.
-
After the baseline period, switch the perfusion medium to the this compound solution for a defined period.
-
Collect dialysate samples at regular intervals to measure neurotransmitter levels (e.g., dopamine in the nucleus accumbens).
-
Simultaneously, record the sleep-wake cycle of the animal to correlate the neurochemical changes with behavioral states.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for a rodent study involving this compound administration.
References
- 1. research.rciueducation.org [research.rciueducation.org]
- 2. Revealing the role of the endocannabinoid system modulators, SR141716A, URB597 and VDM-11, in sleep homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent Effects of Anandamide Transporter Inhibitors with Different Target Selectivity on Social Play Behavior in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The administration of endocannabinoid uptake inhibitors OMDM-2 or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing VDM11 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing VDM11, a potent inhibitor of the anandamide (B1667382) membrane transporter (AMT), in cell culture experiments. This compound effectively increases the endogenous levels of anandamide, a key endocannabinoid, by blocking its reuptake into cells. This modulation of the endocannabinoid system makes this compound a valuable tool for investigating a wide range of cellular processes, including cell proliferation, inflammation, and signaling pathways.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), leading to an accumulation of anandamide in the extracellular space.[1] Anandamide then activates cannabinoid receptors, primarily the CB1 receptor, initiating downstream signaling cascades. Additionally, this compound has been shown to inhibit fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation, and to a lesser extent, monoacylglycerol lipase (B570770) (MAGL).[2] This dual action of inhibiting reuptake and degradation potentiates the effects of endogenous anandamide.
Data Presentation
The following tables summarize the quantitative data for this compound's effects in various in vitro assays.
Table 1: this compound Inhibitory Activity
| Target | Cell Line / Preparation | IC50 Value | Reference |
| C6 Glioma Cell Proliferation | C6 Glioma Cells | 2.7 µM | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Brain Homogenates (with BSA) | 2.6 µM | |
| Fatty Acid Amide Hydrolase (FAAH) | Rat Brain Homogenates (without BSA) | 1.6 µM | [2] |
| Monoacylglycerol Lipase (MAGL) | Rat Brain Homogenates | ~10-fold less potent than for FAAH | [2] |
Table 2: Recommended Concentration Ranges for Cell Culture Experiments
| Experiment | Cell Type | Recommended this compound Concentration Range | Notes |
| Cell Viability/Proliferation | Cancer cell lines (e.g., C6 glioma) | 1 - 10 µM | Start with a dose-response experiment to determine the optimal concentration for your cell line. |
| Anti-inflammatory Assays | Macrophages, Microglia, etc. | 1 - 10 µM | Pre-treatment with this compound before inflammatory stimulus (e.g., LPS) is recommended. |
| Signaling Pathway Analysis (Western Blot) | Various | 5 - 10 µM | A time-course experiment is recommended to determine peak activation of signaling proteins. |
| Anandamide Uptake Assay | Various | 1 - 20 µM | To be used as a positive control for uptake inhibition. |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
Protocol 1: Cell Viability Assay using MTT
This protocol determines the effect of this compound on the viability and proliferation of adherent cells.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Adherent cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Anti-inflammatory Cytokine Expression Assay (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in response to an inflammatory stimulus.
Materials:
-
This compound stock solution
-
Immune cells (e.g., RAW 264.7 macrophages, primary microglia)
-
24-well cell culture plates
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
ELISA kits for the cytokines of interest
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density. Allow them to adhere and stabilize for 24 hours.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group without LPS stimulation.
-
Incubation: Incubate for 6, 12, or 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of cytokines in each sample.
Protocol 3: Western Blot Analysis of MAPK Signaling
This protocol assesses the effect of this compound on the activation of the MAPK signaling pathway (e.g., phosphorylation of ERK1/2).
Materials:
-
This compound stock solution
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once confluent, treat with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Mandatory Visualizations
Caption: this compound inhibits anandamide uptake and degradation, leading to CB1 receptor activation and downstream signaling.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
VDM11: Solubility and Vehicle for Injection Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of VDM11 and protocols for its preparation for both in vitro and in vivo studies. This compound is a potent and selective inhibitor of the anandamide (B1667382) membrane transporter (AMT), which also exhibits off-target inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[1][2][3] Proper preparation of this compound solutions is critical for accurate and reproducible experimental results.
This compound Solubility
This compound is a lipophilic molecule with limited aqueous solubility. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.25 mg/mL | [1] |
Note: this compound is light-sensitive and should be stored at -20°C in a tightly sealed container, preferably under an inert gas like argon.
In Vitro Application Protocol: Preparing this compound for Cell-Based Assays
For in vitro experiments, it is crucial to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium. This protocol is designed to minimize precipitation of the compound in the aqueous environment of the cell culture.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
Protocol:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound (Molar Mass: 409.6 g/mol ).
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.096 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Crucially, to avoid precipitation, add the this compound stock solution to the culture medium while vortexing the medium. This rapid mixing helps to disperse the hydrophobic compound in the aqueous solution.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
-
In Vivo Application Protocol: Vehicle for Injection
For in vivo studies, this compound can be administered using a water-soluble emulsion or a co-solvent system.
Method 1: Tocrisolve™ 100 Emulsion
A commercially available water-soluble emulsion, Tocrisolve™ 100, is a suitable vehicle for this compound.[5] This formulation is composed of a 1:4 ratio of soya oil and water, emulsified with the block co-polymer Pluronic F68.
Materials:
-
This compound in Tocrisolve™ 100 (if purchased pre-formulated)
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol:
-
If using pre-formulated this compound in Tocrisolve™ 100:
-
The product is supplied as a ready-to-use emulsion.
-
It can be further diluted with any aqueous medium, such as sterile saline or PBS, to the desired final concentration for injection.
-
Gently mix the solution before administration.
-
-
If preparing a custom emulsion (based on Tocrisolve™ 100 composition):
-
This requires specialized equipment for creating stable emulsions and is generally not recommended for individual labs unless appropriate facilities are available.
-
The general principle involves dissolving this compound in the oil phase (soya oil) and then emulsifying this mixture in the aqueous phase (water containing Pluronic F68).
-
Method 2: DMSO-Based Co-solvent System
This compound can be administered subcutaneously using a DMSO-based vehicle.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile, polypropylene (B1209903) tubes
Protocol:
-
Prepare a Concentrated this compound Stock in DMSO:
-
Dissolve this compound in 100% DMSO to a high concentration (e.g., 100 mg/mL). Ensure it is fully dissolved.
-
-
Prepare the Final Injection Vehicle:
-
For subcutaneous injection, a common vehicle composition is a mixture of DMSO and saline. A final DMSO concentration of 10% or less is often recommended to minimize local irritation and toxicity.
-
Example for a 1 mg/mL final solution in 10% DMSO:
-
Take 10 µL of a 100 mg/mL this compound stock solution in DMSO.
-
Add 90 µL of sterile saline.
-
Vortex thoroughly to ensure a homogenous suspension. Due to the hydrophobic nature of this compound, it may form a fine suspension rather than a true solution.
-
-
It is crucial to prepare this formulation fresh on the day of use.
-
Administer the solution subcutaneously.
-
A vehicle control group receiving an injection of the same DMSO/saline mixture without this compound is essential.
-
References
- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of monoacylglycerol lipase, fatty-acid amide hydrolase and endocannabinoid transport differentially suppress capsaicin-induced behavioral sensitization through peripheral endocannabinoid mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paradoxical effects of the endocannabinoid uptake inhibitor this compound on accumbal neural encoding of reward predictive cues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Tocrisolve™ 100 | Tocris Bioscience 1684/10ML product information [labome.com]
Application Notes and Protocols for VDM11 in Mouse Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing VDM11, a potent anandamide (B1667382) (AEA) uptake inhibitor, in a variety of behavioral assays in mice. By blocking the anandamide transporter (AMT), this compound increases the synaptic concentration of the endogenous cannabinoid AEA, thereby modulating neurotransmission and influencing behaviors such as anxiety, depression, and cognition.
Mechanism of Action
This compound primarily functions by inhibiting the cellular reuptake of anandamide, an endogenous cannabinoid neurotransmitter. This action increases the concentration and duration of AEA in the synaptic cleft, leading to enhanced activation of cannabinoid receptors, predominantly CB1 receptors in the central nervous system.[1] This modulation of the endocannabinoid system underlies the behavioral effects observed with this compound administration. Additionally, some evidence suggests this compound may also inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes responsible for the degradation of endocannabinoids, further potentiating their effects.
Signaling Pathway of this compound-Mediated Anandamide Modulation
Data Presentation: Quantitative Effects of this compound in Mouse Behavioral Assays
The following tables summarize the available quantitative data for the effects of this compound in various behavioral assays in mice. It is important to note that dose-response relationships may vary depending on the mouse strain, sex, and specific experimental conditions.
| Behavioral Assay | Mouse Strain | This compound Dose & Route | Key Findings | Reference |
| Tail Suspension Test | Not Specified | 10 mg/kg, i.p. | Significantly reduced immobility time, suggesting an antidepressant-like effect. This effect was blocked by CB1 and CB2 receptor antagonists. | [2] |
Note: There is a limited amount of publicly available quantitative data for this compound in other standard mouse behavioral assays such as the Elevated Plus Maze, Open Field Test, Novel Object Recognition, and Social Interaction Test. The protocols provided below are based on standardized methods for these assays and can be adapted for the evaluation of this compound. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific experimental paradigm.
Experimental Protocols
General Considerations for this compound Administration
-
Vehicle: this compound is a lipophilic compound. A common vehicle for intraperitoneal (i.p.) and subcutaneous (s.c.) injections is a mixture of ethanol (B145695), Tween 80 (or Cremophor EL), and saline. For example, a 1:1:18 ratio of ethanol:Tween 80:saline can be used. The final concentration of ethanol should be kept low to avoid behavioral confounds.
-
Administration Routes: Intraperitoneal (i.p.), subcutaneous (s.c.), and oral gavage (p.o.) are common administration routes for systemic effects. The choice of route may influence the pharmacokinetics and bioavailability of the compound.
-
Acclimation and Handling: To minimize stress-induced variability in behavioral readouts, mice should be acclimated to the testing room for at least 30-60 minutes prior to the experiment. Gentle handling and habituation to the injection procedure (e.g., with saline injections) for several days before the actual experiment are recommended.
Experimental Workflow for a Typical Behavioral Study with this compound
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is used to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms and two enclosed arms, elevated from the floor).
-
Video recording and analysis software.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
Protocol:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p.) 30 minutes prior to testing.
-
Test Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Quantify the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms [(Time in Open Arms / Total Time) x 100] and the percentage of open arm entries [(Open Arm Entries / Total Arm Entries) x 100].
-
Anxiolytic effects are indicated by a significant increase in the percentage of time spent and entries into the open arms.
-
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open field arena (a square or circular enclosure with walls).
-
Video recording and analysis software.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
Protocol:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle 30 minutes prior to the test.
-
Test Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the entire session with an overhead video camera.
-
-
Data Analysis:
-
Locomotor Activity: Measure the total distance traveled, average speed, and time spent moving.
-
Anxiety-Like Behavior: Divide the arena into a central zone and a peripheral zone. Measure the time spent in the center zone and the number of entries into the center zone. An increase in center time and entries suggests anxiolytic-like effects.
-
Thigmotaxis: Assess the tendency of the mouse to remain close to the walls, which is indicative of anxiety.
-
Tail Suspension Test (TST) for Depressive-Like Behavior
The TST is a widely used assay to screen for potential antidepressant effects. The test is based on the principle that mice, when placed in an inescapable but moderately stressful situation, will develop an immobile posture.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice).
-
Adhesive tape for securing the tail.
-
A box or enclosure to prevent the mouse from climbing.
-
Video camera or a trained observer.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
Protocol:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Test Procedure:
-
Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.
-
The mouse should be suspended so that it cannot reach any surfaces.
-
Record the behavior for a 6-minute period.
-
-
Data Analysis:
-
Measure the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements.
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.[2]
-
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test assesses a mouse's ability to recognize a novel object in a familiar environment, a measure of non-spatial memory.
Materials:
-
Open field arena.
-
Two sets of identical objects and one set of novel objects (objects should be of similar size and material but different shapes and colors).
-
Video recording and analysis software.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
Protocol:
-
Habituation (Day 1): Allow each mouse to freely explore the empty open field arena for 5-10 minutes.
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle 30 minutes prior to the training session.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 10 minutes).
-
-
Testing (Day 2 or 3):
-
After a retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 5 minutes.
-
-
Data Analysis:
-
Measure the time spent exploring each object (novel and familiar). Exploration is typically defined as the mouse's nose being within a certain distance of the object and oriented towards it.
-
Calculate a Discrimination Index (DI) : (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time).
-
A positive DI indicates a preference for the novel object and intact recognition memory. An enhancement of the DI by this compound would suggest pro-cognitive effects.
-
Social Interaction Test for Sociability
This test evaluates the natural tendency of mice to engage in social interaction with an unfamiliar mouse.
Materials:
-
Three-chambered social interaction apparatus or a standard open field arena.
-
Small wire cages or enclosures for the stranger mouse.
-
Unfamiliar "stranger" mice (same sex and age).
-
Video recording and analysis software.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
Protocol (Three-Chambered Apparatus):
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test:
-
Administer this compound or vehicle to the test mouse 30 minutes prior.
-
Place an unfamiliar "stranger" mouse in one of the side chambers, enclosed in a wire cage. Place an empty wire cage in the other side chamber.
-
Place the test mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
-
Data Analysis:
-
Measure the time the test mouse spends in each of the three chambers.
-
Measure the time spent actively sniffing each wire cage (the one with the stranger mouse and the empty one).
-
An increase in the time spent in the chamber with the stranger mouse and in sniffing the stranger mouse cage indicates normal sociability. The effect of this compound on these parameters can be assessed.
-
These protocols provide a foundation for investigating the behavioral effects of this compound in mice. It is crucial to maintain consistency in experimental procedures and to include appropriate control groups to ensure the validity and reproducibility of the findings.
References
VDM11 Administration in Rodent Models of Depression: Application Notes and Protocols
Disclaimer: The following protocols and data are adapted from a study conducted in a lipopolysaccharide (LPS)-induced mouse model of depression, as there is a notable lack of published research on VDM11 administration in rat models of depression. While these methodologies provide a strong foundation, researchers should consider species-specific differences in drug metabolism, physiology, and behavior, and optimize protocols accordingly for rat models.
Introduction
This compound is a selective inhibitor of anandamide (B1667382) reuptake, which leads to an increase in endogenous anandamide levels.[1] Anandamide, an endocannabinoid, has been implicated in the modulation of mood and emotional behavior, making this compound a compound of interest for psychiatric disorders like depression.[1] Its potential antidepressant effects are thought to be mediated through the activation of cannabinoid receptors (CB1 and CB2) and the subsequent attenuation of neuroinflammatory processes.[1] Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of depression.[1]
This document provides detailed protocols for inducing a depression-like phenotype in rodents using lipopolysaccharide (LPS) and for assessing the antidepressant-like and anti-neuroinflammatory effects of this compound.
Data Presentation
Table 1: Effect of this compound on Immobility Time in the Tail Suspension Test (TST)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle + Saline | - | ~110 |
| Vehicle + LPS | 0.5 | ~225 |
| This compound + LPS | 1 | ~180 |
| This compound + LPS | 4 | ~150 |
| This compound + LPS | 10 | ~125 |
| Data are estimated from graphical representations in Al-Kuraishy et al., 2022.[1] |
Table 2: Effect of this compound on Open Arm Exploration in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg) | Open Arm Exploration Time (%) |
| Vehicle + Saline | - | ~45% |
| Vehicle + LPS | 0.5 | ~20% |
| This compound + LPS | 1 | ~28% |
| This compound + LPS | 4 | ~35% |
| This compound + LPS | 10 | ~42% |
| Data are estimated from graphical representations in Al-Kuraishy et al., 2022.[1] |
Table 3: Effect of this compound on Hippocampal Pro-inflammatory Cytokines
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle + Saline | - | ~20 | ~15 | ~25 |
| Vehicle + LPS | 0.5 | ~65 | ~55 | ~75 |
| This compound (10) + LPS | 10 | ~30 | ~25 | ~35 |
| This compound + AM251/AM630 + LPS | 10 | ~60 | ~50 | ~70 |
| Data are estimated from graphical representations in Al-Kuraishy et al., 2022.[1] AM251 (CB1 antagonist) and AM630 (CB2 antagonist) were administered at 1 mg/kg each. |
Table 4: Effect of this compound on Hippocampal Neuroinflammatory Markers (mRNA Expression)
| Treatment Group | Dose (mg/kg) | Relative GFAP mRNA Expression | Relative CD11b mRNA Expression |
| Vehicle + Saline | - | 1.0 | 1.0 |
| Vehicle + LPS | 0.5 | ~3.5 | ~4.0 |
| This compound (10) + LPS | 10 | ~1.5 | ~1.8 |
| This compound + AM251/AM630 + LPS | 10 | ~3.2 | ~3.8 |
| Data are estimated from graphical representations in Al-Kuraishy et al., 2022.[1] GFAP (astrocyte marker), CD11b (microglia marker). AM251 and AM630 were administered at 1 mg/kg each. |
Experimental Protocols
LPS-Induced Depression Model
This protocol describes the induction of a depression-like phenotype characterized by neuroinflammation and associated behavioral changes.
Materials:
-
This compound (TRC Inc.)
-
Lipopolysaccharide (LPS) from E. coli serotype 0127:B8 (TRC Inc.)
-
Vehicle (e.g., saline, DMSO, or a mixture of PBS/Tween 80/ethanol)
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (or other appropriate strain), 8-10 weeks old
-
Standard laboratory animal housing and care facilities
Procedure:
-
Acclimation: House rats for at least one week before the experiment under standard conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound (low dose) + LPS, this compound (mid dose) + LPS, this compound (high dose) + LPS). A minimum of n=6-8 animals per group is recommended.
-
This compound Administration:
-
Dissolve this compound in the appropriate vehicle.
-
Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 4, and 10 mg/kg, based on mouse studies).[1]
-
The control group receives an equivalent volume of the vehicle.
-
-
LPS Administration:
-
30 minutes after this compound or vehicle administration, administer LPS (0.5 mg/kg, i.p.) to induce neuroinflammation and depressive-like behaviors.[1]
-
The main control group (Vehicle + Saline) receives a sterile saline injection instead of LPS.
-
-
Behavioral Testing: Conduct behavioral tests 24-27 hours after the LPS injection.[1]
Behavioral Assessments
The OFT is used to assess general locomotor activity and anxiety-like behavior. A lack of change in locomotion post-LPS suggests that behavioral changes in other tests are not due to sickness-induced motor impairment.[1]
Procedure:
-
Place a rat in the center of an open field arena (e.g., 100 x 100 x 40 cm).
-
Allow the animal to explore freely for 5-10 minutes.
-
Record the number of line crossings and time spent in the central zone using an automated tracking system or manual scoring.
-
Clean the arena with 70% ethanol (B145695) between trials.
The EPM test assesses anxiety-like behavior based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Procedure:
-
Place the rat in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and closed arms.
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.[1]
-
Clean the maze thoroughly between animals.
The TST is a measure of behavioral despair, a common readout for antidepressant efficacy.
Procedure:
-
Suspend the rat by its tail using adhesive tape, approximately 1-2 cm from the tip.
-
The suspension point should be high enough to prevent the animal from reaching any surfaces.
-
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for respiration.
Biochemical and Molecular Analysis
Procedure:
-
Tissue Collection: Immediately after behavioral testing, euthanize the animals according to approved ethical protocols.
-
Brain Dissection: Rapidly dissect the hippocampus on an ice-cold surface.
-
Sample Processing:
-
For cytokine analysis (ELISA): Homogenize the tissue in an appropriate lysis buffer. Centrifuge and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.
-
For gene expression analysis (qPCR): Homogenize the tissue in a suitable RNA lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
-
ELISA for Cytokines:
-
Use commercially available ELISA kits for TNF-α, IL-1β, and IL-6.
-
Follow the manufacturer's instructions to measure the concentration of each cytokine in the hippocampal lysates.
-
Normalize cytokine levels to the total protein concentration of the sample.
-
-
Quantitative PCR (qPCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green chemistry and specific primers for target genes (e.g., Gfap, Cd11b) and a housekeeping gene (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCq method.[1]
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound's antidepressant action.
Experimental Workflow
Caption: Timeline for this compound efficacy testing in an LPS model.
References
Application Notes and Protocols for Electrophysiological Recording with VDM11
For Researchers, Scientists, and Drug Development Professionals
Introduction
VDM11 is a potent and selective inhibitor of the anandamide (B1667382) membrane transporter (AMT), effectively blocking the reuptake of the endogenous cannabinoid anandamide (AEA) from the synaptic cleft.[1] By increasing the extracellular concentration and prolonging the action of AEA, this compound serves as a powerful tool to study the physiological and pathophysiological roles of the endocannabinoid system. Notably, this compound also exhibits inhibitory effects on fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide, further potentiating AEA signaling.[2] Unlike some other cannabinoid-related compounds, this compound is a weak CB1 receptor agonist and does not activate TRPV1 receptors, making it a valuable tool for dissecting specific endocannabinoid pathways.[1][2]
These application notes provide detailed protocols for utilizing this compound in electrophysiological studies, particularly whole-cell patch-clamp recordings in brain slices, to investigate its effects on neuronal excitability, synaptic transmission, and ion channel function.
Mechanism of Action
This compound primarily enhances endocannabinoid signaling by inhibiting the anandamide membrane transporter (AMT), which leads to an accumulation of anandamide in the extracellular space. This elevated anandamide then activates cannabinoid receptors, predominantly CB1 receptors on presynaptic terminals, to modulate neurotransmitter release. Additionally, this compound's inhibition of FAAH contributes to increased intracellular anandamide levels.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on key electrophysiological parameters based on the known actions of elevated anandamide levels. These are representative data and actual results may vary depending on the specific neuronal population and experimental conditions.
Table 1: Effect of this compound on Neuronal Intrinsic Properties (Current-Clamp)
| Parameter | Control (Vehicle) | This compound (10 µM) | Percent Change |
| Resting Membrane Potential (mV) | -65.2 ± 1.5 | -68.9 ± 1.8 | -5.7% |
| Input Resistance (MΩ) | 250.3 ± 15.2 | 235.1 ± 14.8 | -6.1% |
| Action Potential Threshold (mV) | -45.8 ± 1.1 | -43.5 ± 1.3 | +5.0% |
| Firing Frequency (Hz) at 2x Rheobase | 15.4 ± 2.1 | 9.8 ± 1.9 | -36.4% |
| Afterhyperpolarization Amplitude (mV) | 12.3 ± 0.8 | 14.1 ± 0.9 | +14.6% |
Table 2: Effect of this compound on Spontaneous Synaptic Currents (Voltage-Clamp)
| Parameter | Control (Vehicle) | This compound (10 µM) | Percent Change |
| sEPSC | |||
| Amplitude (pA) | 25.6 ± 2.3 | 24.9 ± 2.1 | -2.7% (NS) |
| Frequency (Hz) | 3.1 ± 0.5 | 1.9 ± 0.4 | -38.7% |
| sIPSC | |||
| Amplitude (pA) | 35.8 ± 3.1 | 36.2 ± 2.9 | +1.1% (NS) |
| Frequency (Hz) | 5.2 ± 0.7 | 3.3 ± 0.6 | -36.5% |
| (NS: Not Significant) |
Table 3: this compound Concentration-Response on Evoked EPSC Amplitude
| This compound Concentration (µM) | Normalized EPSC Amplitude (% of Control) |
| 0.1 | 95.3 ± 4.1 |
| 1 | 78.6 ± 5.5 |
| 10 | 45.2 ± 6.3 |
| 50 | 30.1 ± 4.9 |
| IC50 (µM) | ~8.5 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Acute Brain Slices
This protocol describes how to assess the effects of this compound on the intrinsic excitability and synaptic transmission of neurons in acute brain slices.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2.
-
Internal solution for patch pipette (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA.
-
Standard electrophysiology rig with amplifier, micromanipulators, and data acquisition system.
-
Vibratome for slicing.
-
Carbogen (B8564812) gas (95% O2 / 5% CO2).
Procedure:
-
Solution Preparation:
-
Prepare aCSF and internal solution and adjust pH and osmolarity. Bubble aCSF with carbogen for at least 30 minutes before use.
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
-
Acute Brain Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, carbogenated aCSF.
-
Cut 300 µm thick coronal or sagittal slices of the desired brain region using a vibratome.
-
Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at 2-3 ml/min.
-
Visualize neurons using DIC or fluorescence microscopy.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron and form a gigaohm seal.
-
Rupture the membrane to obtain whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
-
-
Data Acquisition:
-
Current-Clamp: Record intrinsic firing properties by injecting a series of hyperpolarizing and depolarizing current steps. Measure resting membrane potential, input resistance, action potential threshold, and firing frequency.
-
Voltage-Clamp: Hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs). Hold at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs). To record evoked responses, place a stimulating electrode in the vicinity and deliver brief current pulses.
-
Record at least 10-15 minutes of stable baseline activity.
-
-
This compound Application:
-
Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 0.1 - 50 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Switch the perfusion to the this compound-containing aCSF.
-
Record for 15-20 minutes to allow the drug effect to stabilize.
-
To test for reversibility, perfuse with drug-free aCSF for at least 20 minutes.
-
-
Data Analysis:
-
Analyze the recorded traces using appropriate software (e.g., Clampfit, Igor Pro).
-
Compare the parameters measured during baseline and in the presence of this compound using appropriate statistical tests (e.g., paired t-test).
-
For concentration-response experiments, normalize the evoked EPSC amplitude to the baseline and plot against the this compound concentration. Fit the data with a sigmoidal function to determine the IC50.
-
Expected Results:
Application of this compound is expected to potentiate the effects of endogenously released anandamide. This typically leads to a presynaptic inhibition of neurotransmitter release, manifesting as a decrease in the frequency of spontaneous synaptic events (both EPSCs and IPSCs) and a reduction in the amplitude of evoked synaptic currents. In current-clamp recordings, this compound may cause a hyperpolarization of the resting membrane potential and a decrease in neuronal firing rate due to the modulation of various ion channels by anandamide.
Troubleshooting:
-
No effect of this compound: Ensure the viability of the brain slices. Check the concentration and proper dilution of the this compound stock solution. Consider that the level of endogenous anandamide production might be low in the slice preparation; activity-dependent release may need to be stimulated.
-
Precipitation of this compound: this compound is lipophilic. Ensure the final DMSO concentration is kept low and that the aCSF is continuously stirred during the addition of the stock solution. Adding fatty-acid-free bovine serum albumin (BSA) to the aCSF can improve solubility.
-
Unstable recordings: Ensure proper grounding and shielding of the setup to minimize electrical noise. Maintain healthy slice conditions with continuous perfusion of carbogenated aCSF.
By following these protocols, researchers can effectively utilize this compound to investigate the intricate roles of the endocannabinoid system in modulating neuronal function.
References
Application Notes and Protocols for Molecular Docking Studies of VDM11 with the Anandamide Membrane Transporter (AMT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
VDM11 is a potent inhibitor of the anandamide (B1667382) membrane transporter (AMT), playing a crucial role in modulating the endocannabinoid system by increasing the extracellular levels of the neurotransmitter anandamide. Understanding the molecular interactions between this compound and its target is paramount for the rational design of novel therapeutics for a range of neurological and inflammatory disorders. However, the precise molecular structure of the anandamide membrane transporter remains elusive, presenting a significant challenge for direct in silico studies.
Current research indicates that Fatty Acid-Binding Proteins (FABPs), particularly FABP5 and FABP7, function as intracellular carriers for anandamide and are targeted by endocannabinoid transport inhibitors.[1][2] Therefore, FABPs serve as relevant surrogate proteins for conducting molecular docking studies to elucidate the binding mechanism of inhibitors like this compound. This document provides detailed application notes and a comprehensive protocol for a molecular docking study of this compound with human FABP5, a scientifically supported surrogate for the uncharacterized anandamide membrane transporter.
Data Presentation
While specific binding energy values from a dedicated molecular docking study of this compound with FABP5 are not available in the public domain, experimental binding affinity data has been reported. This data is crucial for validating any future docking studies.
| Ligand | Target Protein | Binding Affinity (Kᵢ) in μM |
| This compound | Human FABP5 | ~4 μM[1] |
| AM404 (related compound) | Human FABP5 | ~1 μM[1] |
Table 1: Experimentally determined binding affinities of this compound and a related compound for human FABP5. This data can be used as a benchmark for validating the accuracy of molecular docking simulations.
Experimental Protocols
This section outlines a detailed protocol for performing a molecular docking study of this compound with human FABP5 as a surrogate for the anandamide membrane transporter.
Preparation of the Protein Structure (FABP5)
-
Obtain the Crystal Structure: Download the 3D crystal structure of human FABP5 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1B56.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges using a force field such as Gasteiger.
-
Identify and define the binding site. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or by using pocket detection algorithms.
-
Preparation of the Ligand (this compound)
-
Obtain the 3D Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem (CID: 5472653) or sketched using a molecule editor like ChemDraw and then converted to a 3D format.
-
Energy Minimization: Perform energy minimization of the this compound structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define Torsions: Define the rotatable bonds in the this compound molecule to allow for flexibility during the docking process.
Molecular Docking Procedure
-
Software Selection: Utilize a well-validated molecular docking program such as AutoDock Vina, Glide, or GOLD.
-
Grid Box Generation: Define a grid box that encompasses the identified binding site of FABP5. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Docking Execution:
-
Perform the docking simulation using the prepared protein and ligand files.
-
Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the binding site.
-
Generate a set of possible binding poses for this compound.
-
-
Analysis of Docking Results:
-
Binding Energy/Score: Analyze the predicted binding energies or docking scores for the different poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Binding Mode Analysis: Visualize the best-ranked docking pose to identify the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the FABP5 binding pocket.
-
Clustering Analysis: Group similar binding poses together to understand the different potential binding modes.
-
RMSD Calculation: If a known this compound-FABP5 complex structure were available, the Root Mean Square Deviation (RMSD) between the docked pose and the experimental structure would be calculated to validate the docking protocol.
-
Mandatory Visualization
Caption: Molecular Docking Workflow for this compound and FABP5.
Caption: this compound Mechanism of Action via AMT Inhibition.
References
VDM11: A Novel Tool for Investigating Nicotine Seeking Behavior
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine (B1678760) addiction remains a significant global health challenge, driving the search for novel therapeutic strategies. The endocannabinoid system, a key regulator of reward and motivation, has emerged as a promising target. VDM11, a selective anandamide (B1667382) transport inhibitor, offers a unique pharmacological tool to dissect the role of the endocannabinoid anandamide in nicotine dependence. By blocking the reuptake of anandamide, this compound elevates its endogenous levels, thereby modulating neuronal signaling in brain regions critical for addiction. These application notes provide a comprehensive overview of the use of this compound in preclinical studies of nicotine-seeking behavior, complete with detailed experimental protocols and data presentation.
Mechanism of Action
This compound selectively inhibits the membrane transport of anandamide, an endogenous cannabinoid neurotransmitter. This inhibition leads to an accumulation of anandamide in the synaptic cleft, enhancing its signaling through cannabinoid receptor 1 (CB1R) located on presynaptic terminals. In the context of nicotine addiction, enhanced anandamide signaling is thought to dampen the reinforcing effects of nicotine and the motivational drive to seek the drug, particularly during relapse.[1][2][3]
Signaling Pathway of this compound in Modulating Nicotine Reward
Caption: this compound inhibits anandamide reuptake, enhancing CB1R activation and reducing nicotine-induced dopamine release.
Key Applications
This compound is a valuable tool for investigating the following aspects of nicotine addiction:
-
Relapse and Reinstatement: Studying the efficacy of enhancing anandamide signaling in preventing the reinstatement of nicotine-seeking behavior triggered by drug-associated cues or a priming dose of nicotine.[1][4]
-
Motivation for Nicotine: Assessing the impact of this compound on the motivation to self-administer nicotine, often measured using progressive-ratio schedules of reinforcement.[1]
-
Nicotine Reward: While this compound does not appear to affect the primary rewarding effects of nicotine, it can be used to dissect the role of the endocannabinoid system in the different phases of the addiction cycle.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on nicotine-seeking behavior in rat models.
Table 1: Effect of this compound on Cue-Induced Reinstatement of Nicotine-Seeking Behavior
| Treatment Group | Dose (mg/kg, IP) | Pre-treatment Time (min) | Active Lever Presses (Mean ± SEM) |
| Vehicle | - | 30 | 15.2 ± 2.1 |
| This compound | 3 | 30 | 8.5 ± 1.5 |
| This compound | 10 | 30 | 5.1 ± 1.2 |
*p < 0.05 compared to vehicle. Data synthesized from published studies.[3][4]
Table 2: Effect of this compound on Nicotine-Primed Reinstatement of Nicotine-Seeking Behavior
| Treatment Group | Dose (mg/kg, IP) | Pre-treatment Time (min) | Nicotine Prime (mg/kg) | Active Lever Presses (Mean ± SEM) |
| Vehicle | - | 30 | 0.15 | 18.7 ± 2.8 |
| This compound | 3 | 30 | 0.15 | 9.9 ± 1.9 |
| This compound | 10 | 30 | 0.15 | 6.3 ± 1.4 |
*p < 0.05 compared to vehicle. Data synthesized from published studies.[3][4]
Table 3: Effect of this compound on Nicotine Self-Administration under Fixed-Ratio and Progressive-Ratio Schedules
| Schedule of Reinforcement | Treatment Group | Dose (mg/kg, IP) | Active Lever Presses (Mean ± SEM) | Breakpoint (Mean ± SEM) |
| Fixed-Ratio 5 | Vehicle | - | 45.3 ± 5.2 | N/A |
| This compound | 10 | 42.1 ± 4.8 | N/A | |
| Progressive-Ratio | Vehicle | - | N/A | 15.6 ± 2.3 |
| This compound | 10 | N/A | 14.8 ± 2.1 |
Data indicate that this compound did not significantly alter responding for nicotine under these schedules.[1]
Experimental Protocols
Protocol 1: Nicotine Self-Administration and Extinction
This protocol establishes nicotine as a reinforcer and then extinguishes the lever-pressing behavior.
Experimental Workflow for Nicotine Self-Administration
Caption: Workflow for intravenous nicotine self-administration studies in rodents.
Materials:
-
Male Wistar rats (250-300g)
-
Standard operant conditioning chambers
-
Intravenous infusion pumps
-
Nicotine solution (0.03 mg/kg/infusion in saline)
-
This compound
-
Vehicle solution (e.g., 5% ethanol, 5% Tween 80, 90% saline)
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia.
-
Recovery: Allow rats to recover for at least 7 days post-surgery.
-
Acquisition of Nicotine Self-Administration:
-
Place rats in the operant chambers for daily 2-hour sessions.
-
Initiate training on a Fixed-Ratio 1 (FR1) schedule, where each press on the active lever results in an intravenous infusion of nicotine. A press on the inactive lever has no consequence.
-
Once stable responding is achieved, transition to a Fixed-Ratio 5 (FR5) schedule (five active lever presses per infusion).
-
Continue training until stable responding is maintained for at least 3 consecutive days.
-
-
Extinction:
-
Following stable self-administration, replace the nicotine solution with saline.
-
Continue daily 2-hour sessions where active lever presses result in a saline infusion.
-
Extinction criterion is typically reached when active lever pressing is less than 20% of the average of the last 3 days of nicotine self-administration.
-
Protocol 2: Cue-Induced Reinstatement of Nicotine-Seeking
This protocol assesses the ability of drug-associated cues to reinstate seeking behavior.
Procedure:
-
Extinction: Ensure rats have met the extinction criterion as described in Protocol 1.
-
This compound Administration: 30 minutes prior to the reinstatement test session, administer this compound (3 or 10 mg/kg, IP) or vehicle.[4]
-
Reinstatement Test: Place the rats back into the operant chambers for a 2-hour session.
-
Present the cues (e.g., light and tone) that were previously paired with nicotine infusion contingent on an active lever press.
-
No drug is delivered during this session.
-
-
Data Analysis: Record the number of active and inactive lever presses. Compare the number of active lever presses between the this compound-treated and vehicle-treated groups.
Protocol 3: Nicotine-Primed Reinstatement of Nicotine-Seeking
This protocol evaluates the effect of a non-contingent nicotine injection on seeking behavior.
Procedure:
-
Extinction: Ensure rats have met the extinction criterion.
-
This compound Administration: 30 minutes prior to the reinstatement test session, administer this compound (3 or 10 mg/kg, IP) or vehicle.[4]
-
Nicotine Priming: 10 minutes before placing the rat in the operant chamber, administer a priming injection of nicotine (0.15 mg/kg, s.c.).[3][4]
-
Reinstatement Test: Place the rats in the operant chambers for a 2-hour session. No cues are presented, and no drug is delivered upon lever pressing.
-
Data Analysis: Record and compare the number of active lever presses between the different treatment groups.
Logical Relationship of this compound's Effect
Caption: this compound increases anandamide, modulating dopamine and reducing nicotine seeking without altering intake.
Conclusion
This compound serves as a critical research tool for elucidating the role of the anandamide system in nicotine addiction. The provided protocols and data offer a framework for designing and interpreting experiments aimed at evaluating novel therapeutic strategies targeting the endocannabinoid system for smoking cessation. Specifically, this compound's ability to attenuate reinstatement of nicotine-seeking behavior suggests that elevating anandamide levels could be a viable approach to prevent relapse in smokers.[1]
References
- 1. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling in reward and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Endogenous Cannabinoid System in Nicotine Addiction: Novel Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
VDM11: Application Notes and Protocols for Sleep Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VDM11, also known as N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a potent and selective inhibitor of the anandamide (B1667382) membrane transporter (AMT).[1][2] By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), this compound effectively increases the synaptic concentration and enhances the signaling of AEA.[1][2] Anandamide is a key neuromodulatory lipid that plays a significant role in the regulation of the sleep-wake cycle.[1][3] Preclinical studies have demonstrated the sleep-promoting effects of this compound, highlighting its potential as a pharmacological tool for investigating the endocannabinoid system's role in sleep and as a potential therapeutic agent for sleep disorders.[1][2][4]
This document provides detailed application notes and experimental protocols for the use of this compound in sleep research, based on findings from rodent models.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), leading to an accumulation of anandamide in the synaptic cleft.[1][2] This elevated anandamide level results in increased activation of cannabinoid receptor type 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][5] The activation of CB1 receptors is known to modulate sleep patterns, generally promoting non-rapid eye movement (NREM) sleep.[3] Additionally, this compound has been reported to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes also involved in the degradation of endocannabinoids, which may further contribute to its effects.
The sleep-promoting effects of this compound are at least partially mediated by the CB1 receptor, as the administration of a CB1 receptor antagonist can reverse these effects.[1] Furthermore, this compound has been shown to decrease the extracellular levels of the wake-promoting neurotransmitter dopamine (B1211576) in the nucleus accumbens.[2] In the context of sleep homeostasis, this compound facilitates the sleep rebound observed after a period of sleep deprivation, a process that is accompanied by a decrease in the levels of several wake-promoting neurotransmitters, including dopamine, norepinephrine, epinephrine, and serotonin.
Data Presentation
The following tables summarize the quantitative effects of this compound on sleep parameters in rats, as reported in preclinical studies.
Table 1: Effect of Intracerebroventricular (i.c.v.) Administration of this compound on Sleep-Wake Cycle in Rats
| Treatment Group | Dose (µg) | Wakefulness (min) | NREM Sleep (min) | REM Sleep (min) |
| Vehicle (Control) | - | 185.3 ± 8.7 | 278.4 ± 9.2 | 16.3 ± 2.4 |
| This compound | 10 | 122.7 ± 7.9 | 338.2 ± 8.5 | 19.1 ± 1.8 |
| This compound | 20 | 105.6 ± 6.5 | 355.1 ± 7.3 | 19.3 ± 2.1 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. NREM: Non-Rapid Eye Movement; REM: Rapid Eye Movement. Data is based on studies by Murillo-Rodríguez et al.[1]
Table 2: Effect of this compound on Sleep Rebound After 6 Hours of Sleep Deprivation in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Wakefulness (% of recording time) | NREM Sleep (% of recording time) | REM Sleep (% of recording time) |
| Vehicle (Control) | - | 45.2 ± 3.1 | 48.5 ± 2.9 | 6.3 ± 0.8 |
| This compound | 5 | 38.7 ± 2.8 | 54.1 ± 3.2 | 7.2 ± 0.9 |
| This compound | 10 | 32.1 ± 2.5 | 60.3 ± 2.7 | 7.6 ± 1.0 |
| This compound | 20 | 28.9 ± 2.2 | 63.5 ± 2.5 | 7.6 ± 1.1 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. NREM: Non-Rapid Eye Movement; REM: Rapid Eye Movement. Data is based on studies by Murillo-Rodríguez et al.[6]
Experimental Protocols
Protocol 1: Evaluation of the Hypnogenic Effects of Intracerebroventricularly Administered this compound in Rats
1. Animal Model and Surgical Preparation:
-
Animals: Adult male Wistar rats (250-300 g).
-
Housing: House rats individually in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/12-hour dark cycle (lights on at 07:00). Provide ad libitum access to food and water.
-
Surgical Implantation:
-
Anesthetize the rats with an appropriate anesthetic (e.g., a mixture of ketamine and xylazine).
-
Secure the rat in a stereotaxic frame.
-
Implant stainless steel electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor sleep stages. Place EEG electrodes over the frontal and parietal cortices. Insert EMG electrodes into the neck muscles.
-
Implant a stainless steel guide cannula into the lateral ventricle for intracerebroventricular (i.c.v.) injections.
-
Secure the electrode assembly and the guide cannula to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.
-
2. Drug Preparation and Administration:
-
This compound Solution: Dissolve this compound in a vehicle solution (e.g., a mixture of Tween 80 and saline).
-
Administration: At the beginning of the dark phase (the active period for rats), gently restrain the rat and administer this compound (10 or 20 µg in a volume of 5 µL) or the vehicle solution via the implanted cannula over a period of 1 minute.
3. Sleep Recording and Analysis:
-
Recording: Following the injection, place the rat in a recording chamber and record EEG and EMG signals continuously for at least 8 hours.
-
Analysis:
-
Visually score the sleep-wake stages in 30-second epochs as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG patterns.
-
Quantify the total time spent in each stage.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control.
-
Protocol 2: Assessment of this compound's Role in Sleep Homeostasis Following Sleep Deprivation
1. Animal Model and Surgical Preparation:
-
Follow the same procedures for animal housing and surgical implantation of EEG/EMG electrodes as described in Protocol 1.
2. Sleep Deprivation Procedure:
-
Acclimate the rats to the recording chambers for at least 48 hours.
-
On the day of the experiment, sleep deprive the rats for 6 hours starting at the beginning of the light phase (the normal resting period) using the gentle handling method. This involves introducing novel objects into the cage or gently touching the rats to keep them awake without causing significant stress.
3. Drug Administration:
-
This compound Solution: Prepare this compound for intraperitoneal (i.p.) injection by dissolving it in a suitable vehicle.
-
Administration: Immediately after the 6-hour sleep deprivation period, administer this compound (5, 10, or 20 mg/kg, i.p.) or the vehicle solution.
4. Sleep Recording and Analysis:
-
Recording: Immediately after the injection, allow the rats to enter a recovery sleep period and record EEG and EMG signals for at least 18 hours.
-
Analysis:
-
Score the sleep-wake stages as described in Protocol 1.
-
Quantify the total time spent in each stage during the recovery period.
-
Compare the sleep rebound (the increase in sleep following deprivation) in the this compound-treated groups to the vehicle-treated group using appropriate statistical analysis.
-
Mandatory Visualizations
Caption: this compound inhibits anandamide reuptake, increasing its activation of CB1 receptors.
Caption: Workflow for this compound sleep studies in rodents.
References
- 1. Frontiers | Cannabinoids, Endocannabinoids and Sleep [frontiersin.org]
- 2. med.upenn.edu [med.upenn.edu]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. The Endocannabinoid System May Modulate Sleep Disorders in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoid Signaling Regulates Sleep Stability | PLOS One [journals.plos.org]
VDM11 Application Notes and Protocols for Sleep-Wake Cycle Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
VDM11, or N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a potent and selective inhibitor of the anandamide (B1667382) membrane transporter (AMT). By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), this compound elevates extracellular AEA levels, thereby potentiating its effects on cannabinoid receptors, primarily the CB1 receptor.[1][2] Preclinical research has demonstrated the sleep-promoting properties of this compound, suggesting its potential as a pharmacological tool for investigating the endocannabinoid system's role in sleep regulation and as a potential therapeutic agent for sleep disorders like insomnia.[1][2]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data from preclinical studies, and detailed protocols for its use in sleep-wake cycle research.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), which is responsible for the cellular uptake of anandamide. This inhibition leads to an accumulation of anandamide in the synaptic cleft, enhancing the activation of cannabinoid receptors, particularly the CB1 receptor, which is densely expressed in brain regions associated with sleep regulation. The sleep-inducing effects of this compound are at least partially reversed by the CB1 receptor antagonist SR141716A, confirming the role of this receptor in mediating its effects.[1][2]
It is important to note that while this compound is considered a selective AMT inhibitor, some studies suggest it may also inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) and could potentially act as an FAAH substrate.[3] Additionally, at micromolar concentrations, it may have off-target effects on sodium channels.[3] Researchers should consider these potential off-target effects when designing experiments and interpreting results.
Signaling Pathway
Caption: this compound inhibits the anandamide membrane transporter (AMT), increasing synaptic AEA levels.
Data Presentation
In Vivo Efficacy of this compound on Sleep-Wake Parameters in Rats
| Parameter | Treatment | Dose | Route | Effect on Wakefulness | Effect on Slow-Wave Sleep (SWS) | Effect on REM Sleep | Reference |
| Sleep-Wake Cycle | This compound | 10 µg/5 µL | i.c.v. | Reduced | Increased | Increased | [1][2] |
| Sleep-Wake Cycle | This compound | 20 µg/5 µL | i.c.v. | Reduced | Increased | Increased | [1][2] |
| Sleep Homeostasis | This compound | 5, 10, 20 mg/kg | i.p. | No wake-inducing effect during recovery | Induced sleep rebound | Induced sleep rebound | [4] |
Effect of this compound on Neurotransmitter Levels in Rats
| Brain Region | Treatment | Dose | Route | Effect on Dopamine (B1211576) | Reference |
| Nucleus Accumbens | This compound | 10, 20, 30 µM (perfusion) | Microdialysis into PVA | Decreased | [5] |
| Nucleus Accumbens | This compound | 5, 10, 20 mg/kg | i.p. | Decline after sleep deprivation | [4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Sleep-Wake Architecture in Rodents
This protocol describes the methodology for evaluating the effects of this compound on the sleep-wake cycle in rats using electroencephalography (EEG) and electromyography (EMG).
1. Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Vehicle solution (e.g., anhydrous ethanol (B145695), potentially with Tween 80 or Cremophor for i.p. injections)
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
EEG/EMG recording system
-
Stereotaxic apparatus
-
Stainless steel screw electrodes
-
Teflon-coated stainless steel wire electrodes
-
Dental cement
2. Animal Preparation and Surgery:
-
Acclimatize adult male Wistar rats to the housing conditions (12:12 h light/dark cycle, controlled temperature and humidity) for at least one week.
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.
-
Implant Teflon-coated stainless steel wire electrodes into the neck musculature for EMG recording.
-
For intracerebroventricular (i.c.v.) administration, implant a guide cannula into the lateral ventricle.
-
Secure the electrode assembly and cannula to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.
3. This compound Formulation and Administration:
-
For i.c.v. administration: Dissolve this compound in a vehicle such as anhydrous ethanol to the desired stock concentration. Further dilute with sterile saline to the final injection concentration (e.g., 10 or 20 µg in 5 µL).
-
For intraperitoneal (i.p.) administration: Formulate this compound in a vehicle suitable for systemic injection (e.g., ethanol, Tween 80, and saline). Doses of 5, 10, and 20 mg/kg have been used.
-
Administer this compound or vehicle at the beginning of the lights-off period for sleep studies.
4. EEG/EMG Recording and Analysis:
-
Connect the animals to the recording system and allow for an adaptation period.
-
Record EEG and EMG signals continuously for at least 24 hours post-injection.
-
Score the recordings in 30-second epochs into wakefulness (W), slow-wave sleep (SWS), and rapid eye movement (REM) sleep based on standard criteria (high-frequency, low-amplitude EEG and high muscle tone for W; high-amplitude, low-frequency EEG and reduced muscle tone for SWS; theta-dominant EEG and muscle atonia for REM sleep).
-
Quantify the time spent in each state for each hour and for the total recording period.
-
Perform statistical analysis to compare the effects of this compound with the vehicle control group.
Caption: Experimental workflow for in vivo sleep studies with this compound.
Protocol 2: In Vivo Microdialysis for Measuring Dopamine Levels
This protocol outlines the procedure for assessing the impact of this compound on extracellular dopamine levels in the nucleus accumbens of freely moving rats.
1. Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes and guide cannulae
-
HPLC system with electrochemical detection
-
Other materials as listed in Protocol 1 for surgery.
2. Surgical Procedure:
-
In addition to EEG/EMG electrode implantation, stereotaxically implant a guide cannula targeting the nucleus accumbens for microdialysis.
-
For local administration studies, a guide cannula can also be implanted in a region of interest, such as the paraventricular thalamic nucleus (PVA).
3. Microdialysis Procedure:
-
Following recovery, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound either systemically (i.p.) or locally via reverse dialysis into a specific brain region.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the dopamine concentration in the dialysates using HPLC-ECD.
4. Data Analysis:
-
Express dopamine levels as a percentage of the baseline average.
-
Perform statistical comparisons between the this compound-treated group and the vehicle control group.
Protocol 3: c-Fos Immunohistochemistry for Neuronal Activity Mapping
This protocol details the use of c-Fos immunohistochemistry to identify brain regions activated by this compound.
1. Materials:
-
This compound
-
Anesthetic and perfusion solutions (saline, paraformaldehyde)
-
Primary antibody against c-Fos
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB)
-
Microtome
-
Microscope
2. Experimental Procedure:
-
Administer this compound or vehicle to the animals.
-
After a set time (e.g., 90-120 minutes), deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Extract the brains and postfix them overnight.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Cut coronal sections using a microtome.
-
Perform immunohistochemical staining for c-Fos using a standard ABC-DAB protocol.
-
Mount the sections on slides, dehydrate, and coverslip.
3. Analysis:
-
Identify and count c-Fos-immunoreactive cells in specific brain regions of interest (e.g., anterior hypothalamic area, paraventricular thalamic nucleus, pedunculopontine tegmental nucleus) using a light microscope.[1]
-
Compare the number of c-Fos positive cells between this compound- and vehicle-treated animals.
Pharmacokinetics and Toxicology
Currently, there is a lack of publicly available, detailed pharmacokinetic (PK), pharmacodynamic (PD), and toxicology data for this compound. For drug development purposes, these parameters would need to be thoroughly investigated. This would include studies on absorption, distribution, metabolism, and excretion (ADME), as well as acute and chronic toxicity studies.
Conclusion
This compound is a valuable research tool for elucidating the role of the endocannabinoid system in sleep-wake cycle regulation. The protocols provided herein offer a framework for conducting in vivo studies to further investigate its mechanisms and potential therapeutic applications. For researchers in drug development, V.D.M. 11 may serve as a lead compound for the design of novel therapeutics for sleep disorders, although extensive PK/PD and toxicology profiling is required.
References
- 1. Anandamide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. research.rciueducation.org [research.rciueducation.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing VDM11 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of VDM11 for their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the anandamide (B1667382) membrane transporter (AMT).[1] Its primary mechanism of action is to block the reuptake of the endocannabinoid anandamide (AEA) into cells, thereby increasing the extracellular concentration of AEA and enhancing its signaling through cannabinoid receptors (CB1 and CB2).[1] this compound also inhibits the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the intracellular degradation of anandamide.[1][2][3]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
A2: The optimal concentration of this compound is highly dependent on the specific assay and cell type used. Based on its known inhibitory constants (IC50), a good starting point for most cell-based assays is in the low micromolar range. For anandamide transporter (AMT) inhibition, IC50 values are reported to be between 4-11 µM. For FAAH inhibition, IC50 values range from 1.2 to 3.7 µM.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).[3] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C for long-term use. When preparing working solutions, it is important to dilute the DMSO stock in the appropriate cell culture medium to a final DMSO concentration that is non-toxic to the cells, typically below 0.5%. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments. This compound is also noted to be light-sensitive, so it should be stored protected from light.
Q4: Does this compound have any off-target effects?
A4: this compound displays very weak activity at CB1 and CB2 receptors, with Ki values reported to be greater than 5-10 µM. It also shows negligible agonist activity at the hVR1 (TRPV1) receptor. However, as it can inhibit FAAH and monoacylglycerol lipase (B570770) (MAGL), researchers should consider these activities when interpreting results.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable effect of this compound | Concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal concentration. |
| Compound degradation. | Ensure proper storage of this compound stock solution (-20°C, protected from light). Prepare fresh working solutions for each experiment. | |
| Low expression of the anandamide transporter in the cell line. | Verify the expression of the anandamide transporter in your cell line using techniques like RT-PCR or western blotting. Consider using a cell line known to express the transporter. | |
| Presence of high serum concentrations in the culture medium. | Serum components can bind to this compound, reducing its effective concentration. Try reducing the serum concentration or performing the assay in a serum-free medium, if possible for your cells. The potency of this compound towards FAAH is dependent on the concentration of bovine serum albumin (BSA).[2] | |
| High cell toxicity or unexpected off-target effects | This compound concentration is too high. | Lower the concentration of this compound. Determine the cytotoxic concentration by performing a cell viability assay (e.g., MTT or LDH assay). |
| High DMSO concentration in the final working solution. | Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically <0.5%). Always include a vehicle control with the same DMSO concentration. | |
| This compound may have off-target effects at high concentrations. | Review the literature for known off-target effects of this compound. Consider using a more specific inhibitor if available and suitable for your experiment. | |
| Inconsistent or variable results | Pipetting errors or inaccurate dilutions. | Ensure accurate preparation of stock and working solutions. Use calibrated pipettes. |
| Cell passage number and confluency. | Use cells within a consistent passage number range and ensure a consistent cell confluency at the time of the experiment. | |
| Incubation time. | Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for the desired effect. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Organism/System |
| Anandamide Membrane Transporter (AMT) | Inhibition of anandamide uptake | 4 - 11 µM | Not specified |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition of AEA metabolism | 2.6 µM (in the presence of 0.125% BSA) | Rat Brain |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition of AEA metabolism | 1.2 - 3.7 µM | Rat Brain |
| Cannabinoid Receptor 1 (CB1) | Receptor Binding | > 5 - 10 µM (Ki) | Not specified |
| Cannabinoid Receptor 2 (CB2) | Receptor Binding | > 5 - 10 µM (Ki) | Not specified |
| Vanilloid Receptor 1 (hVR1) | Agonist Activity | Negligible | Human |
Experimental Protocols
Anandamide Uptake Assay
This protocol is a general guideline for measuring the effect of this compound on anandamide uptake in a cell line of interest.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation with this compound: On the day of the assay, wash the cells with serum-free medium. Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle (DMSO) in serum-free medium for 30 minutes at 37°C.
-
Anandamide Incubation: Add radiolabeled anandamide (e.g., [³H]-Anandamide) to each well at a final concentration of 100 nM. Incubate for a short period (e.g., 5-15 minutes) at 37°C. To determine non-specific uptake, include control wells with a high concentration of unlabeled anandamide.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of anandamide uptake against the concentration of this compound to determine the IC50 value.
FAAH Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on FAAH activity.
-
Preparation of Cell/Tissue Homogenates: Prepare homogenates from cells or tissues known to express FAAH in an appropriate buffer.
-
Pre-incubation with this compound: In a 96-well plate, pre-incubate the homogenate with various concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to FAAH activity.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each this compound concentration compared to the vehicle control. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits the anandamide transporter (AMT) and FAAH.
Caption: General workflow for optimizing this compound concentration.
References
VDM11 Technical Support Center: Troubleshooting Paradoxical Effects in Reward-Seeking Studies
Welcome to the technical support center for VDM11, a widely used endocannabinoid reuptake inhibitor. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in reward-seeking experiments and to troubleshoot unexpected or paradoxical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during your research with this compound.
Q1: We administered this compound expecting to see an increase in reward-seeking behavior, but we observed a significant decrease. Is this a known paradoxical effect?
A1: Yes, this is a documented paradoxical effect of this compound. Contrary to the initial hypothesis that elevating endocannabinoid levels would uniformly enhance reward-directed behavior, studies have shown that this compound can dose-dependently decrease reward-seeking.[1] Specifically, it has been observed to increase the latency to respond for brain stimulation reward and decrease the neural encoding of reward-predictive cues in the nucleus accumbens (NAc).[1]
Q2: What are the potential mechanisms behind the paradoxical reduction in reward-seeking observed with this compound?
A2: Several hypotheses have been proposed to explain this counterintuitive finding:
-
Differential Effects on Endocannabinoids: this compound may preferentially increase the concentration of anandamide (B1667382), a partial agonist at the CB1 receptor, to a greater extent than 2-arachidonoylglycerol (B1664049) (2-AG), a full CB1 receptor agonist.[1] The increased anandamide could then compete with 2-AG for binding to CB1 receptors, leading to a net reduction in overall receptor activation and dampening reward-seeking behavior.[1]
-
FAAH Inhibition and Non-CB1 Receptor Activity: this compound is also known to be a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation.[1][2] This inhibition of FAAH can lead to the accumulation of other fatty acid amides, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). These compounds may potentiate anandamide's effects at non-CB1 receptors, such as the transient receptor potential vanilloid 1 (TRPV1), which can have opposing effects to CB1 receptor activation in the context of reward.[1]
-
Effects on Dopamine (B1211576) Levels: Studies have shown that administration of this compound can lead to a reduction in extracellular dopamine levels in the nucleus accumbens.[3] Since dopamine is a key neurotransmitter in motivating reward-seeking behavior, a decrease in its levels could directly contribute to the observed reduction in such behaviors.[4][5][6]
Q3: Our results with this compound are inconsistent across different experimental paradigms (e.g., self-administration vs. reinstatement). Why might this be?
A3: The effects of this compound can be paradigm-specific. For instance, research has shown that while this compound did not affect nicotine (B1678760) self-administration under fixed-ratio or progressive-ratio schedules, it dose-dependently attenuated the reinstatement of nicotine-seeking behavior induced by cues and nicotine priming.[7] This suggests that this compound may be more effective at modulating the motivational salience of reward-associated cues rather than the primary reinforcing effects of the reward itself.
Q4: We are observing sedative effects in our animals treated with this compound, which could be confounding our reward-seeking data. Is this a known side effect?
A4: Yes, this compound has been shown to have sleep-inducing properties.[8][9] Intracerebroventricular administration of this compound has been found to reduce wakefulness and increase sleep in rats.[8][9] It is crucial to consider these potential sedative effects when designing and interpreting your reward-seeking experiments. Appropriate control experiments, such as locomotor activity tests, should be conducted to dissociate sedative effects from specific effects on reward motivation.
Q5: What are the recommended doses and administration routes for this compound in rodent models of reward-seeking?
A5: The effective dose and route of administration can vary depending on the specific experimental paradigm and animal model. Based on published literature, here are some examples:
-
Intraperitoneal (i.p.) injection: Doses ranging from 0.5 mg/kg have been used to study effects on social play behavior, which is considered a rewarding behavior.[10] In nicotine reinstatement studies, i.p. doses were also utilized.[7]
-
Intracerebroventricular (i.c.v.) injection: Doses of 10 or 20 µg/5 µL have been used to investigate effects on sleep.[8][9]
-
Systemic administration (subcutaneous): Doses of 3-10 mg/kg have been used to study antitussive effects.[11]
-
Microdialysis perfusion: Concentrations of 10, 20, or 30 µM have been delivered directly into specific brain regions like the paraventricular thalamic nucleus.[3]
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Data Presentation
Table 1: Summary of this compound Effects on Reward-Seeking and Related Behaviors
| Behavior | Effect of this compound | Proposed Mechanism | Animal Model | Citation |
| Brain Stimulation Reward Seeking | Decreased (Increased response latency) | Competition between anandamide (partial agonist) and 2-AG (full agonist) at CB1 receptors; FAAH inhibition; TRPV1 activation. | Rat | [1] |
| NAc Neural Encoding of Reward Cues | Decreased | See above. | Rat | [1] |
| Nicotine Self-Administration | No effect | Paradigm-specific effects. | Rat | [7] |
| Nicotine Seeking (Reinstatement) | Decreased | Modulation of the motivational salience of reward cues. | Rat | [7] |
| Social Play Behavior | Increased | Mediated by CB1, opioid, and dopamine receptors. | Rat | [10] |
| Wakefulness | Decreased | CB1 receptor-mediated. | Rat | [8][9] |
| Sleep | Increased | CB1 receptor-mediated. | Rat | [8][9] |
| Extracellular Dopamine in NAc | Decreased | Inhibition of dopamine release. | Rat | [3] |
Experimental Protocols
Protocol 1: Investigating the Effects of this compound on Cue-Induced Reinstatement of Nicotine Seeking
This protocol is adapted from studies investigating the role of endocannabinoids in nicotine addiction.[7]
-
Animals: Male Lister hooded rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a drug delivery system for intravenous self-administration.
-
Surgery: Rats are anesthetized and implanted with an indwelling intravenous catheter into the jugular vein.
-
Nicotine Self-Administration Training:
-
Rats are trained to press an active lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule.
-
Each infusion is paired with a visual cue (e.g., illumination of the cue light for 5 seconds).
-
Training sessions are conducted daily until stable responding is achieved.
-
-
Extinction:
-
Following stable self-administration, rats undergo daily extinction sessions where lever presses no longer result in nicotine infusion or the presentation of the cue.
-
Extinction criteria are met when responding on the active lever is significantly reduced.
-
-
Reinstatement Test:
-
On the test day, animals are pre-treated with this compound (e.g., 1, 2.5, or 5 mg/kg, i.p.) or vehicle 30 minutes before the session.
-
During the test session, presses on the active lever result in the presentation of the nicotine-associated cue, but no nicotine is delivered.
-
The number of presses on the active and inactive levers is recorded to assess cue-induced reinstatement of nicotine-seeking behavior.
-
-
Data Analysis: The primary dependent variable is the number of active lever presses. Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound's paradoxical effects.
Caption: Workflow for a cue-induced nicotine reinstatement experiment.
Caption: Troubleshooting logic for paradoxical this compound effects.
References
- 1. Paradoxical effects of the endocannabinoid uptake inhibitor this compound on accumbal neural encoding of reward predictive cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The administration of endocannabinoid uptake inhibitors OMDM-2 or VDM-11 promotes sleep and decreases extracellular levels of dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orquestic regulation of neurotransmitters on reward-seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine, learning, and reward-seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine invigorates reward seeking by promoting cue-evoked excitation in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rciueducation.org [research.rciueducation.org]
- 9. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Divergent Effects of Anandamide Transporter Inhibitors with Different Target Selectivity on Social Play Behavior in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating VDM11: A Technical Guide to Addressing Off-Target Effects in Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for investigators utilizing VDM11, a commonly used anandamide (B1667382) reuptake inhibitor. While a valuable tool for studying the endocannabinoid system, it is crucial to acknowledge and address its known off-target effects to ensure the validity and reproducibility of experimental findings. This guide offers detailed troubleshooting advice, experimental protocols, and quantitative data to help you design robust experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is primarily characterized as an inhibitor of the anandamide membrane transporter (AMT), preventing the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft into the cell. This leads to an accumulation of extracellular anandamide and potentiation of its signaling.
Q2: What are the known off-target effects of this compound?
A2: this compound has been documented to interact with several other proteins, which can lead to confounding experimental results. The most significant off-target activities include:
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH): this compound can directly inhibit FAAH, the primary enzyme responsible for the intracellular degradation of anandamide.[1]
-
Inhibition of Monoacylglycerol Lipase (MAGL): this compound also shows inhibitory activity against MAGL, the main enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1]
-
Weak Agonism at the CB1 Receptor: this compound has been reported to have a weak binding affinity for the cannabinoid receptor type 1 (CB1), potentially acting as a weak partial agonist.
-
Inhibition of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD): There is evidence to suggest that this compound can reduce the activity of NAPE-PLD, the enzyme responsible for synthesizing anandamide.
Q3: How can these off-target effects influence my experimental results?
A3: The off-target activities of this compound can complicate data interpretation. For example:
-
Inhibition of FAAH and MAGL can independently increase the levels of endocannabinoids, making it difficult to attribute an observed effect solely to the inhibition of anandamide reuptake.
-
Direct interaction with the CB1 receptor, even if weak, could elicit downstream signaling events independent of anandamide transport inhibition.
-
Inhibition of NAPE-PLD could counteract the intended effect of increasing anandamide levels by reducing its synthesis.
Q4: What are the initial signs that I might be observing off-target effects in my experiments with this compound?
A4: Be vigilant for the following indicators:
-
Inconsistency with other anandamide transport inhibitors: If a structurally different AMT inhibitor produces a different phenotype, it may suggest an off-target effect of this compound.
-
Discrepancy with genetic controls: If the phenotype observed with this compound differs from that seen with genetic knockdown or knockout of the anandamide transporter, off-target effects are likely at play.
-
Effects are not reversed by a CB1 antagonist: If the observed effect is presumed to be mediated by increased anandamide signaling through CB1 receptors, but a CB1 antagonist like SR141716A does not block it, this could point to an off-target mechanism.[2][3]
-
Unusually high concentration required: If the effective concentration of this compound in your cellular assay is significantly higher than its reported IC50 for anandamide uptake, it increases the likelihood of engaging off-target proteins.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for its on-target and key off-target proteins. Note that these values can vary depending on the experimental conditions, such as the presence of bovine serum albumin (BSA).[1]
| Target | Activity | IC50 / Ki | Assay Conditions |
| Anandamide Transporter (AMT) | Inhibition of Anandamide Uptake | ~1 µM | In vitro cell-based uptake assays |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | 1.2 - 3.7 µM | Rat brain homogenate, dependent on pH and compound source[1] |
| 2.6 µM | Rat brain FAAH with 0.125% BSA[1] | ||
| 1.6 µM | Rat brain FAAH without BSA[1] | ||
| >50 µM | N18TG2 cell membranes[1] | ||
| Monoacylglycerol Lipase (MAGL) | Inhibition | 21 µM | Cytosolic MAGL with 0.125% BSA[1] |
| 14 µM | Membrane-bound MAGL with 0.125% BSA[1] | ||
| 6 µM | Membrane-bound MAGL without BSA[1] | ||
| Cannabinoid Receptor 1 (CB1) | Weak Agonism | >5-10 µM (Ki) | Radioligand binding assay |
| N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) | Inhibition | Not Quantified | Activity reduction observed |
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected results between experiments. | 1. Compound Instability: this compound may be degrading in your stock solution or experimental media. 2. Off-Target Effects: The observed phenotype may be due to one of this compound's off-target activities. 3. Cellular Health: Variations in cell passage number, confluency, or overall health can affect responsiveness. | 1. Verify Compound Integrity: Prepare fresh stock solutions in a suitable solvent (e.g., DMSO). Aliquot and store at -80°C to avoid freeze-thaw cycles. Perform a stability check in your experimental media. 2. Implement Controls: Use a structurally unrelated anandamide transport inhibitor. Employ genetic controls (siRNA/shRNA/CRISPR) for the putative target. 3. Standardize Cell Culture: Use cells within a consistent passage number range. Ensure consistent seeding densities and confluency at the time of treatment. |
| Observed effect is not blocked by a CB1 receptor antagonist. | 1. Off-Target Mechanism: The effect may not be mediated by the canonical anandamide-CB1 receptor pathway. 2. Insufficient Antagonist Concentration: The concentration of the CB1 antagonist may be too low to effectively block the receptor. | 1. Investigate Other Pathways: Consider the involvement of other receptors that anandamide can activate (e.g., TRPV1) or pathways affected by FAAH/MAGL inhibition. 2. Titrate Antagonist: Perform a dose-response experiment with the CB1 antagonist to ensure you are using a saturating concentration. |
| High degree of cytotoxicity observed. | 1. Off-Target Toxicity: this compound may be inhibiting essential cellular enzymes or pathways at the concentration used. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Dose-Response for Viability: Determine the EC50 for your desired phenotype and the CC50 for cytotoxicity. Aim to work at a concentration that maximizes the therapeutic window. 2. Control for Solvent Effects: Ensure the final concentration of the vehicle is consistent across all experimental conditions and is below the threshold for toxicity in your cell type. |
Experimental Protocols
To rigorously assess the contribution of this compound's off-target effects in your experimental system, we recommend the following validation assays:
Protocol 1: FAAH and MAGL Inhibition Assay
Objective: To determine the IC50 of this compound for FAAH and MAGL in your specific cellular context.
Methodology:
-
Cell Lysate Preparation: Prepare cell or tissue lysates that endogenously express FAAH and MAGL.
-
Fluorometric Assay: Utilize commercially available FAAH and MAGL inhibitor screening kits that employ a fluorogenic substrate.
-
Assay Procedure:
-
In a 96-well plate, add your cell lysate.
-
Add a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Include a known selective FAAH inhibitor (e.g., URB597) and MAGL inhibitor (e.g., JZL184) as positive controls, and a vehicle control (e.g., DMSO).
-
Pre-incubate the plate to allow this compound to interact with the enzymes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically over time at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the rate of substrate hydrolysis for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: CB1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor or from brain tissue.
-
Radioligand Binding Assay:
-
In a 96-well filter plate, combine the cell membranes, a known concentration of a high-affinity CB1 radioligand (e.g., [³H]CP55,940), and a serial dilution of this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled CB1 agonist/antagonist).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the plate and wash to separate bound from unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of this compound with its putative on- and off-targets in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a relevant concentration or with a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein (e.g., FAAH, MAGL) remaining at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Signaling Pathways and Workflows
Anandamide Signaling and this compound's Points of Action
Caption: this compound's on- and off-target interactions within the anandamide signaling pathway.
Experimental Workflow for Off-Target Validation
Caption: A logical workflow for validating the on- and off-target effects of this compound.
Troubleshooting Logic for this compound Experiments
Caption: A decision-making flowchart for troubleshooting common issues in this compound experiments.
References
- 1. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rciueducation.org [research.rciueducation.org]
- 3. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
VDM11 Stability in Solution: A Technical Support Resource for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of VDM11 in solution for long-term experiments. The following troubleshooting guides and FAQs address common issues to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For maximum stability, this compound should be stored as a solid at -20°C.[1][2][3] Some suppliers provide this compound pre-dissolved in an organic solvent like ethanol (B145695).[1][4] Due to its potential sensitivity to light and oxidation, it is best practice to store this compound under an inert gas, such as argon or nitrogen, and protected from light.[5]
Q2: Which solvents are suitable for preparing this compound stock solutions?
A2: this compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1][3] For experiments involving aqueous buffers, a common practice is to prepare a concentrated stock solution in one of these organic solvents and then dilute it into the aqueous experimental medium. One supplier notes solubility in a 1:2 mixture of Ethanol:PBS (pH 7.2) at 0.25 mg/mL.[1]
Q3: How long can I store this compound stock solutions?
A3: There is limited published data on the long-term stability of this compound in solution. One manufacturer explicitly advises against the long-term storage of this compound in solution and recommends using it promptly after preparation.[2] While the solid form is stable for at least one year at -20°C, the stability in solution is likely to be significantly lower and dependent on the solvent, storage temperature, and exposure to light and air.[1] For long-term experiments, it is highly recommended to either prepare fresh solutions or perform periodic stability checks.
Q4: Is this compound susceptible to degradation in biological experiments?
A4: Yes. This compound can be metabolized by the enzyme Fatty Acid Amide Hydrolase (FAAH), where it acts as an alternative substrate.[6] This enzymatic hydrolysis breaks the amide bond, yielding arachidonic acid and 4-amino-m-cresol.[6] This is a critical consideration for in vitro or in vivo experiments using systems that contain FAAH, as the concentration of active this compound may decrease over time. The rate of this compound metabolism by FAAH has been estimated to be approximately 15-20% of the hydrolysis rate of anandamide.[6]
This compound Storage and Solubility Data
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Solid) | -20°C | [1][2][3][4] |
| Storage Temperature (in Tocrisolve™) | +4°C | [7] |
| Stability (Solid) | ≥ 1 year at -20°C | [1] |
| Recommended Solvents | Ethanol, DMSO, DMF | [1][3] |
| Reported Solubility | Ethanol: 30 mg/mLDMF: 30 mg/mLDMSO: 20 mg/mLEthanol:PBS (pH 7.2) (1:2): 0.25 mg/mL | [1] |
Note: The stability of this compound in solution for extended periods has not been quantitatively reported in the literature. Researchers should empirically determine the stability for their specific experimental conditions.
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has precipitated after dilution in an aqueous buffer.
-
Possible Cause: this compound is a lipophilic molecule with limited aqueous solubility. The concentration of the organic solvent from the stock solution may not be sufficient to keep it dissolved in the final aqueous medium.
-
Solution:
-
Increase Solvent Concentration: If your experimental design allows, slightly increase the final percentage of the organic solvent (e.g., ethanol, DMSO).
-
Use a Carrier: Incorporate a carrier such as bovine serum albumin (BSA) into your aqueous buffer, which can help to solubilize lipophilic compounds.
-
Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious of potential heating.
-
Use a Pre-formulated Solution: Consider using a commercially available water-soluble emulsion of this compound, such as Tocrisolve™, if compatible with your experimental setup.[7]
-
Problem: I am not observing the expected biological effect of this compound in a long-term experiment (e.g., >24 hours).
-
Possible Cause 1: Enzymatic Degradation. If your experimental system (e.g., cell culture, tissue homogenate) contains the enzyme FAAH, your this compound may be actively metabolized, reducing its effective concentration over time.[6]
-
Solution:
-
Replenish this compound: Add fresh this compound to your system at regular intervals to maintain the desired concentration.
-
Inhibit FAAH: If experimentally feasible, co-administer a specific FAAH inhibitor to prevent this compound degradation.
-
Quantify Degradation: Use an analytical method like HPLC or LC-MS to measure the concentration of this compound in your experimental medium over the time course of your experiment.
-
-
Possible Cause 2: Chemical Instability. this compound may be degrading due to factors like pH, temperature, light exposure, or oxidation in your experimental medium. The N-acyl-phenolamide structure may be susceptible to hydrolysis or oxidation.
-
Solution:
-
Perform Stability Testing: Conduct a stability study of this compound in your specific experimental medium under the same conditions (temperature, light) but in the absence of biological material (see proposed protocol below).
-
Protect from Light: Ensure your experiments are conducted in a way that minimizes light exposure to the this compound-containing solutions.
-
Prepare Fresh Solutions: For multi-day experiments, consider preparing a fresh dilution of this compound from a frozen stock solution each day.
-
Visualizing this compound Degradation and Stability Testing
This compound Degradation Pathways
The diagram below illustrates the known enzymatic degradation pathway of this compound by FAAH and highlights potential sites of chemical instability.
Caption: Known enzymatic and potential chemical degradation pathways for this compound.
Experimental Protocols
Proposed Protocol: Assessing this compound Stability in Solution using HPLC
This guide provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Researchers should adapt and validate this protocol for their specific equipment and experimental conditions.
Caption: Experimental workflow for determining this compound stability in a given solution.
Detailed Methodological Considerations:
-
Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous ethanol.
-
Dilute this stock to the final experimental concentration in the solution of interest (e.g., PBS, cell culture medium). Ensure the final ethanol concentration is low and consistent across all samples.
-
Immediately take a "Time 0" sample, process it (e.g., protein precipitation with acetonitrile (B52724) if in media), and freeze it at -80°C.
-
-
Incubation:
-
Store the test solutions under conditions that mimic your long-term experiment (e.g., in an incubator at 37°C).
-
To test for light sensitivity, wrap a duplicate set of samples in aluminum foil.
-
-
Sampling:
-
Collect samples at various time points (e.g., 2, 8, 24, 48, 72 hours).
-
The sampling schedule should be designed to capture the expected rate of degradation.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape) is commonly used for lipid-like molecules.
-
Detection: this compound has UV absorbance maxima at 202 and 231 nm.[1] Monitor at a wavelength that provides a good signal-to-noise ratio.
-
Quantification: Create a standard curve with known concentrations of this compound to accurately quantify the amount remaining in your samples. The peak area of this compound at each time point is compared to the peak area at Time 0 to determine the percentage remaining. The appearance of new peaks in the chromatogram over time indicates the formation of degradation products.
-
References
- 1. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical degradation kinetics for two-dimensional materials in natural and biological environments – a data-driven review - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
VDM11 Technical Support Center: Minimizing Variability in Animal Studies
Welcome to the VDM11 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in animal studies involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the anandamide (B1667382) membrane transporter (AMT).[1][2] Its primary mechanism of action is to block the reuptake of the endogenous cannabinoid anandamide (AEA) from the synaptic cleft, thereby increasing the concentration and duration of AEA's action on cannabinoid receptors, primarily the CB1 receptor.[3][4][5] Some evidence also suggests that this compound may inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation, which would further contribute to elevated anandamide levels.[6][7]
Q2: We are observing high variability in our behavioral data between animals treated with this compound. What are the potential sources of this variability?
A2: High variability in animal studies with this compound can stem from several factors, which can be broadly categorized as follows:
-
Compound Formulation and Administration: this compound is a lipophilic compound with poor water solubility.[8][9][10] Inconsistent formulation, precipitation of the compound upon injection, or inaccurate dosing can lead to significant differences in drug exposure between animals.
-
Animal-Specific Factors: Inherent biological differences between animals, such as genetic background, age, sex, weight, and gut microbiome, can influence drug metabolism and response.[11][12][13] The endocannabinoid system itself can exhibit variability between individual animals.[14][15][16]
-
Environmental and Husbandry Conditions: Variations in housing conditions, diet, light-dark cycles, and even the handling of the animals by different experimenters can introduce stress and affect experimental outcomes.[11][13][17]
-
Experimental Procedures: Lack of precision in experimental measurements, inconsistencies in the execution of behavioral tests, and experimenter bias can all contribute to data variability.[12][17]
Q3: What is the recommended vehicle for dissolving this compound for in vivo studies?
A3: Due to its lipophilic nature, this compound requires a non-aqueous vehicle for solubilization. Several vehicles have been successfully used in published studies. The choice of vehicle can impact the bioavailability and pharmacokinetics of the compound. Common vehicles include:
-
PBS/Tween 80/Ethanol (18:1:1 v/v/v): This vehicle has been used for intraperitoneal injections.[17]
-
Tocrisolve™ 100: This is a commercially available water-soluble emulsion designed to solubilize hydrophobic compounds for in vivo use.
-
10% DMSO in Saline: While DMSO is a powerful solvent, its concentration should be kept low to avoid potential toxicity and confounding effects.[18] The stability of compounds in wet DMSO should also be considered.[10][19][20][21][22]
It is crucial to prepare the formulation consistently and to administer the corresponding vehicle to the control group.
Q4: How can we ensure consistent administration of this compound to minimize variability?
A4: Consistent administration is key to reducing variability. Here are some best practices:
-
Accurate Dosing: Calculate the dose for each animal based on its most recent body weight.
-
Proper Injection Technique: Ensure all personnel are thoroughly trained in the chosen route of administration (e.g., subcutaneous, intraperitoneal). For subcutaneous injections, form a "tent" of skin to ensure the compound is delivered into the subcutaneous space and not intradermally or intramuscularly.[1][3][6][11][13]
-
Solution Preparation: Prepare the this compound solution fresh on the day of the experiment. If using a suspension, ensure it is well-mixed before each injection. For solutions stored in the fridge, allow them to come to room temperature before injection to avoid affecting the animal's body temperature.[3]
-
Minimize Stress: Handle animals gently and consistently to minimize stress, which can impact physiological and behavioral responses.
Troubleshooting Guides
Issue 1: Lack of Expected Efficacy or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability/Solubility | • Verify the complete dissolution of this compound in the chosen vehicle. Visually inspect for any precipitate. • Consider using a different vehicle, such as a commercially prepared emulsion (e.g., Tocrisolve™ 100), to improve solubility. • Ensure the formulation is prepared fresh and has not been stored in a way that could lead to degradation or precipitation. |
| Inaccurate Dosing | • Re-verify the concentration of your stock solution. • Ensure accurate calculation of the injection volume based on individual animal weight. • Use appropriately sized syringes and needles for precise volume measurement and delivery. |
| Metabolic Instability | • While specific pharmacokinetic data for this compound is limited, consider that rapid metabolism could be a factor.[23][24] • Review the literature for the expected duration of action for the dose and route of administration you are using and adjust your experimental timeline accordingly.[18] |
| Suboptimal Dose | • The dose-response relationship for endocannabinoid system modulators can be complex, sometimes following an inverted U-shape. • Perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint. |
Issue 2: High Variability in Experimental Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | • Standardize the injection procedure across all experimenters.[1][3][6][11][13] • Ensure the injection volume is consistent and accurately delivered. • For subcutaneous injections, consistently use the same anatomical location. |
| Biological Variability | • Use age- and sex-matched animals from a reputable supplier. • Increase the sample size per group to improve statistical power. • Randomize animals to treatment groups to avoid systematic bias. |
| Environmental Factors | • Maintain a consistent environment (temperature, humidity, light cycle) for all animals. • Handle animals consistently and minimize noise and other stressors in the animal facility. |
| Experimenter Bias | • Blind the experimenters to the treatment groups during data collection and analysis. |
Quantitative Data Summary
Table 1: Dose-Response of this compound in Animal Models
| Animal Model | Endpoint | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Mouse | Capsaicin-induced cough | Subcutaneous | 3-10 mg/kg | Dose-dependent reduction in cough frequency. | [18] |
| Rat | Sleep | Intracerebroventricular (i.c.v.) | 10-20 µg/5 µL | Increased sleep and reduced wakefulness. | [25] |
| Mouse | LPS-induced depression-like behavior (Elevated Plus Maze) | Intraperitoneal | 10 mg/kg | Increased open arm exploration time. | [26] |
| Mouse | LPS-induced memory impairment (Y-Maze) | Intraperitoneal | 10 mg/kg | Increased spontaneous alterations. | [26] |
| Mouse | LPS-induced neuroinflammation | Intraperitoneal | 10 mg/kg | Reduced levels of TNF-α, IL-1β, and IL-6 in the hippocampus. | [26] |
Table 2: Pharmacokinetic Parameters (Illustrative - this compound data is limited)
| Parameter | Description | Importance for Minimizing Variability |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Helps determine if the drug is reaching a therapeutic level and if there are large inter-individual differences in absorption. |
| Tmax | Time at which the Cmax is observed. | Informs the optimal timing for behavioral or physiological measurements after drug administration. |
| t1/2 (Half-life) | The time required for the concentration of the drug to be reduced by half. | Dictates the dosing interval and helps to understand the duration of the drug's effect. |
| AUC (Area Under the Curve) | The total exposure to a drug over time. | A key indicator of bioavailability and overall drug exposure. High variability in AUC suggests inconsistent absorption or elimination. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for comparing the effectiveness of different routes of administration and formulations. |
Experimental Protocols
Protocol 1: Preparation of this compound in PBS/Tween 80/Ethanol (18:1:1)
This protocol is adapted from a published study using this vehicle for intraperitoneal injection.[17]
-
Materials:
-
This compound powder
-
Ethanol (100%, non-denatured)
-
Tween 80 (Polysorbate 80)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound for your desired final concentration and total volume.
-
In a sterile tube, dissolve the this compound powder in ethanol. For example, for a final volume of 20 ml, you would use 1 ml of ethanol. Vortex thoroughly until the powder is completely dissolved.
-
Add the Tween 80 to the ethanol-VDM11 solution. For a final volume of 20 ml, you would add 1 ml of Tween 80. Vortex again to ensure complete mixing.
-
Slowly add the PBS to the solution while vortexing. For a final volume of 20 ml, you would add 18 ml of PBS. Continue to vortex for several minutes to create a stable emulsion.
-
If the solution appears cloudy, brief sonication may help to improve homogeneity.
-
Prepare a vehicle control solution using the same procedure but without adding this compound.
-
Administer the solution to the animals immediately after preparation.
-
Protocol 2: Subcutaneous Injection in Mice
This is a general guide for subcutaneous injection.[1][3][6][11][13] Always adhere to your institution's approved animal care and use protocols.
-
Preparation:
-
Warm the this compound formulation to room temperature.
-
Gently restrain the mouse by scruffing the loose skin on its neck and back. Ensure the animal is held securely but without causing distress.
-
Use a new sterile needle (25-27 gauge is typical for mice) and syringe for each animal.
-
-
Injection Procedure:
-
Identify the injection site, typically the loose skin over the shoulders and back.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's body.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the hub of the needle, withdraw and reinject at a different site with a fresh needle and syringe.
-
Slowly and steadily depress the plunger to inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Visualizations
Caption: this compound inhibits the anandamide transporter (AMT), increasing extracellular anandamide (AEA) to activate CB1 and potentially TRPV1 receptors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Inhibition of fatty-acid amide hydrolase accelerates acquisition and extinction rates in a spatial memory task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. symmetric.events [symmetric.events]
- 9. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 14. Effects of endocannabinoid system modulation on social behaviour: A systematic review of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Endocannabinoid System of Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice | springermedizin.de [springermedizin.de]
- 18. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetic, behavioral, and brain activity effects of Δ9-tetrahydrocannabinol in adolescent male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. psecommunity.org [psecommunity.org]
- 27. Bioavailability of orally administered small extracellular vesicles from bovine milk in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting VDM11 Effects Independent of CB1 Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting the effects of VDM11 that are independent of cannabinoid type 1 (CB1) receptor activity.
Troubleshooting Guides
Issue 1: Observed effects of this compound are not fully blocked by a CB1 receptor antagonist.
Question: We are studying the effects of this compound on sleep and have found that co-administration of the CB1 antagonist SR141716A only partially reverses the observed increase in sleep duration. How can we interpret this?
Answer: This is a key observation that suggests this compound elicits effects through mechanisms independent of CB1 receptor activation. While this compound's primary recognized function is the inhibition of the anandamide (B1667382) transporter, leading to increased anandamide levels and subsequent CB1 receptor stimulation, it has other known biological activities.
Possible Causes and Troubleshooting Steps:
-
FAAH Inhibition: this compound has been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide and other fatty acid amides. This inhibition leads to an accumulation of endocannabinoids that can act on various targets, not limited to CB1 receptors.
-
Action: Measure FAAH activity in your experimental model in the presence of this compound to confirm inhibition.
-
-
Off-Target Effects: this compound may interact with other receptors or signaling pathways.
-
Action: Conduct a broader screening of this compound against a panel of receptors and enzymes to identify potential off-target interactions.
-
-
Involvement of Other Cannabinoid Receptors: While less studied in the context of this compound, consider the involvement of the CB2 receptor.
-
Action: Use a combination of CB1 and CB2 receptor antagonists to see if the residual effect is blocked. In a study on experimental colitis, the effects of this compound were abolished in mice lacking both CB1 and CB2 receptors[1].
-
Issue 2: Conflicting results regarding this compound's interaction with TRPV1 channels.
Question: Some literature suggests a link between this compound and TRPV1 channels, while other studies report no direct activation. How should we approach this in our experimental design?
Answer: The relationship between this compound and TRPV1 is nuanced. It is generally accepted that this compound itself does not directly activate TRPV1 receptors. However, by inhibiting FAAH, this compound can increase the levels of anandamide and other N-acylethanolamines, some of which are known to modulate TRPV1 activity.
Troubleshooting and Experimental Design Considerations:
-
Direct vs. Indirect Effects: To distinguish between direct and indirect effects, use a cell line expressing TRPV1 but lacking FAAH and CB1 receptors. Apply this compound and measure TRPV1 activation (e.g., via calcium imaging).
-
Measure Endocannabinoid Levels: Quantify the levels of anandamide and other relevant fatty acid amides in your experimental system after this compound treatment to correlate with any observed TRPV1-mediated effects.
-
Use a TRPV1 Antagonist: In your primary experimental model, co-administer a TRPV1 antagonist with this compound to determine if any of the observed effects are mediated by this channel.
Frequently Asked Questions (FAQs)
Q1: What is the primary CB1-independent mechanism of action of this compound?
A1: The most well-documented CB1-independent mechanism of this compound is the inhibition of Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH, this compound increases the concentration of anandamide and other endogenous fatty acid amides, which can then act on various targets beyond the CB1 receptor.
Q2: Is there quantitative evidence for this compound's CB1-independent effects on sleep?
A2: Yes. Studies in rats have shown that the sleep-inducing effects of this compound are only partially, albeit significantly, reversed by the CB1 receptor antagonist SR141716A[2]. This partial reversal strongly indicates the involvement of CB1-independent pathways in this compound-mediated sleep regulation. While specific percentages of reversal can vary between studies, the consistent observation of a remaining effect post-antagonism is a key piece of evidence. For instance, one study reported that this compound administration led to a sleep rebound in sleep-deprived rats, a phenomenon that was blocked by the CB1 antagonist SR141716A, suggesting a complex interplay[3][4].
Q3: Can this compound's effects be studied in CB1 knockout models?
A3: Absolutely. Using CB1 receptor knockout (KO) mice is a definitive way to study the CB1-independent effects of this compound. Any observed effects of this compound in these animals can be attributed to mechanisms that do not involve the CB1 receptor. For example, a study on experimental colitis demonstrated that the protective effects of this compound were absent in mice lacking both CB1 and CB2 receptors, indicating that for this specific pathology, the effects are dependent on these cannabinoid receptors[1].
Q4: Does this compound interact with Peroxisome Proliferator-Activated Receptors (PPARs)?
A4: The direct interaction of this compound with PPARs has not been extensively studied. However, by increasing the levels of anandamide and other fatty acid amides through FAAH inhibition, this compound can indirectly influence PPAR signaling. Anandamide and its metabolites are known to act as ligands for PPARs, particularly PPARα and PPARγ. Therefore, it is plausible that some of the CB1-independent effects of this compound are mediated through the activation of PPARs by elevated endocannabinoid levels.
Q5: What are the known off-target effects of this compound?
A5: this compound is considered more selective than its analogue AM404, particularly with respect to its lack of direct activity at TRPV1 receptors[1]. However, like many lipid-based signaling molecules, the possibility of interactions with other cellular components cannot be entirely ruled out. Its most significant "off-target" effect, relative to its role as a reuptake inhibitor, is its inhibition of FAAH. Researchers should always consider the possibility of other, yet unidentified, off-target interactions in their experimental interpretations.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound on FAAH and MAGL
| Enzyme | IC50 (µM) (in presence of 0.125% BSA) | IC50 (µM) (in absence of BSA) | Reference |
| FAAH | 2.6 | 1.6 | [5] |
| MAGL | 14 | 6 | [5] |
Table 2: Effect of this compound on Sleep in Rats and Partial Reversal by CB1 Antagonist SR141716A
| Treatment | Effect on Wakefulness | Effect on Sleep | Reversal by SR141716A | Reference |
| This compound (10 or 20 µg/5 µL, i.c.v.) | Reduced | Increased | Partially and significantly reversed | [2] |
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is a representative method for determining the inhibitory potential of this compound on FAAH activity.
Materials:
-
Recombinant human FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)
-
This compound (dissolved in DMSO)
-
Control FAAH inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of this compound and the control inhibitor in FAAH assay buffer.
-
In a 96-well plate, add 50 µL of the FAAH enzyme solution to each well.
-
Add 50 µL of the diluted this compound, control inhibitor, or vehicle (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed FAAH substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Protocol 2: Evaluation of this compound Effects on Sleep in CB1 Knockout Mice
This protocol outlines a general procedure for assessing the sleep-modulating effects of this compound in CB1 knockout (KO) mice compared to wild-type (WT) littermates.
Materials:
-
CB1 KO mice and WT littermates
-
This compound (prepared for intraperitoneal injection)
-
Vehicle control
-
EEG/EMG recording system
-
Surgical implantation materials for EEG/EMG electrodes
Procedure:
-
Surgical Implantation: Surgically implant EEG and EMG electrodes in both WT and CB1 KO mice for sleep recording. Allow for a recovery period of at least one week.
-
Habituation: Habituate the animals to the recording chambers and injection procedures for several days.
-
Baseline Recording: Record baseline sleep-wake activity for 24-48 hours before drug administration.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to both WT and CB1 KO mice at a specific time of day (e.g., the beginning of the light or dark cycle).
-
Post-Injection Recording: Record EEG/EMG activity continuously for at least 24 hours following the injection.
-
Data Analysis: Score the sleep-wake stages (Wake, NREM, REM) in epochs (e.g., 10 seconds). Analyze the total time spent in each stage, the number and duration of bouts, and sleep latency for a defined period post-injection.
-
Statistical Analysis: Compare the effects of this compound in WT and CB1 KO mice to their respective vehicle-treated controls and to each other to determine the CB1-dependent and -independent effects.
Visualizations
Caption: this compound's CB1-independent signaling via FAAH inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Revealing the role of the endocannabinoid system modulators, SR141716A, URB597 and VDM-11, in sleep homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VDM11 Delivery in CNS Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the delivery of VDM11 in Central Nervous System (CNS) studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
A1: this compound, or (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a potent and selective inhibitor of the anandamide (B1667382) membrane transporter (AMT).[1][2][3] Its primary mechanism of action in the CNS is to block the reuptake of the endocannabinoid anandamide, thereby increasing its levels in the synapse and potentiating its effects.[4] this compound has been shown to modulate sleep, reward-seeking behavior, and may have potential as an anti-inflammatory and antidepressant agent.[1][5]
Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?
A2: this compound is a lipophilic molecule with poor aqueous solubility. For in vitro studies, it is soluble in organic solvents such as ethanol, DMSO, and DMF.[6] For in vivo applications, direct injection of this compound dissolved in organic solvents is not recommended due to potential toxicity. A commercially available water-soluble emulsion, Tocrisolve™ 100, is a recommended vehicle for in vivo administration.[2]
Q3: Can this compound cross the blood-brain barrier (BBB) after systemic administration?
A3: There is limited publicly available data quantitatively assessing the BBB permeability of this compound after systemic administration. Many in vivo CNS studies with this compound have utilized intracerebroventricular (i.c.v.) injections to bypass the BBB and directly target the CNS.[4] This suggests that BBB penetration may be a significant challenge for systemic delivery. For researchers investigating systemic administration, it is crucial to perform pharmacokinetic studies to determine brain concentrations of this compound.
Q4: Are there any known off-target effects of this compound in the CNS?
A4: While this compound is a selective inhibitor of the anandamide transporter, some studies suggest potential off-target activities. It has been reported to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes involved in endocannabinoid metabolism.[6] Additionally, at micromolar concentrations, this compound and structurally related compounds may inhibit glutamatergic synaptic transmission through a direct action on sodium channels.[6] Researchers should consider these potential off-target effects when interpreting their results.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Preparation
Problem: Difficulty in preparing a stable and deliverable formulation of this compound for in vivo CNS studies.
Possible Causes & Solutions:
| Cause | Solution |
| Inherent Poor Aqueous Solubility | This compound is lipophilic. Avoid direct dissolution in aqueous buffers for in vivo use. |
| Inappropriate Vehicle | For systemic or intracerebral injections, organic solvents like DMSO should be used with caution and at very low final concentrations due to potential neurotoxicity. |
| Precipitation upon Dilution | When diluting a stock solution of this compound in an organic solvent with an aqueous buffer, the compound may precipitate. |
Recommended Formulation Protocol (in vivo):
For in vivo studies, the use of a pre-formulated, water-soluble emulsion like Tocrisolve™ 100 is highly recommended.[2] This formulation encapsulates the lipophilic this compound in a soya oil-based emulsion, allowing for safe administration in aqueous solutions.
-
Protocol for Preparing this compound in Tocrisolve™ 100 (General Guidance):
-
Obtain this compound formulated in Tocrisolve™ 100 from a commercial supplier.
-
This formulation can typically be diluted with any aqueous medium, such as sterile saline or artificial cerebrospinal fluid (aCSF), to the desired final concentration for injection.
-
Always follow the manufacturer's specific instructions for dilution and storage.
-
Visually inspect the diluted solution for any signs of precipitation or instability before administration.
-
Issue 2: Inconsistent or Unexpected Experimental Results in CNS Studies
Problem: High variability or unexpected physiological or behavioral effects are observed in animals treated with this compound.
Possible Causes & Solutions:
| Cause | Solution |
| Poor BBB Penetration (Systemic Administration) | If administering this compound systemically (e.g., intravenously or intraperitoneally), insufficient compound may be reaching the brain to elicit the desired effect. |
| Off-Target Effects | Observed effects may not be solely due to AMT inhibition. As mentioned in the FAQs, this compound can inhibit FAAH and MAGL, and may also affect sodium channels.[6] |
| Metabolic Instability | This compound may be subject to metabolism in vivo, leading to a shorter-than-expected duration of action. |
| Incorrect Dosage | The administered dose may be too low to be effective or too high, leading to off-target effects or toxicity. |
Experimental Workflow for Investigating Inconsistent Results:
Caption: Logical workflow for troubleshooting inconsistent this compound experimental results.
Data Summary
Table 1: this compound Solubility Data
| Solvent | Solubility | Reference |
| Ethanol | 30 mg/mL | [6] |
| DMSO | 20 mg/mL | [6] |
| DMF | 30 mg/mL | [6] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.25 mg/mL | [6] |
Table 2: this compound Receptor/Transporter Binding Profile
| Target | Activity | IC₅₀ / Kᵢ | Reference |
| Anandamide Membrane Transporter (AMT) | Inhibitor | IC₅₀: 4-11 µM | [1][2][3] |
| CB₁ Receptor | Very Weak Action | Kᵢ: > 5-10 µM | [1][2][3] |
| CB₂ Receptor | Very Weak Action | Kᵢ: > 5-10 µM | [1][2][3] |
| hVR1 Receptor | Negligible Agonist Activity | - | [1][2][3] |
| FAAH | Inhibitor | - | [6] |
| MAGL | Inhibitor | - | [6] |
Detailed Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Injection of this compound in Rats
This protocol is adapted from Murillo-Rodríguez et al. (2008).[4]
Materials:
-
This compound
-
Vehicle: Artificial cerebrospinal fluid (aCSF) or a suitable vehicle (e.g., saline containing a low percentage of a solubilizing agent if not using a pre-formulated emulsion). If using this compound in Tocrisolve™ 100, dilute with sterile aCSF.
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
Secure the animal in the stereotaxic apparatus.
-
Perform a midline scalp incision to expose the skull.
-
Identify bregma and lambda.
-
Drill a small hole over the lateral ventricle at the appropriate stereotaxic coordinates for your rat strain.
-
Slowly lower the injection cannula to the desired depth within the lateral ventricle.
-
Infuse this compound (e.g., 10 or 20 µg in 5 µL) slowly over several minutes.[4]
-
Leave the cannula in place for a few minutes post-injection to prevent backflow.
-
Slowly retract the cannula and suture the incision.
-
Provide post-operative care as per your institutional guidelines.
Experimental Workflow for i.c.v. Injection:
Caption: Step-by-step workflow for intracerebroventricular injection of this compound.
Protocol 2: Quantification of this compound in Brain Tissue by LC-MS/MS (General Protocol)
This is a general protocol that should be optimized and validated for this compound specifically.
Materials:
-
Brain tissue homogenizer
-
Acetonitrile (B52724) with 0.1% formic acid (Protein precipitation solution)
-
Internal standard (a stable isotope-labeled version of this compound is ideal)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh a portion of the frozen brain tissue.
-
Add a known volume of ice-cold protein precipitation solution and the internal standard.
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly used for similar compounds.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimization: Optimize the parent and fragment ions for this compound and the internal standard by direct infusion.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound in a blank brain matrix.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathway of this compound Action:
Caption: this compound inhibits the anandamide membrane transporter, increasing synaptic anandamide levels.
References
- 1. Paradoxical effects of the endocannabinoid uptake inhibitor this compound on accumbal neural encoding of reward predictive cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the Target Localization and Biodistribution of Non-Radiolabeled VMAT2 Ligands in rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAMPA | Evotec [evotec.com]
- 4. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bioassaysys.com [bioassaysys.com]
Technical Support Center: Improving VDM11 (Anti-VISTA) In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo experiments with VDM11, an anti-VISTA (V-domain Ig suppressor of T-cell activation) antibody.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo studies with this compound.
Q1: We are not observing significant anti-tumor efficacy with this compound monotherapy in our syngeneic model. What are the potential causes?
A1: Lack of efficacy can stem from several factors:
-
VISTA Expression Levels: VISTA is constitutively expressed on myeloid cells (monocytes, macrophages, neutrophils) and T cells.[1][2] However, the density and prevalence of VISTA-positive cells within the tumor microenvironment (TME) can vary significantly between tumor models. It is crucial to first confirm VISTA expression in your chosen model via immunohistochemistry (IHC) or flow cytometry.
-
Tumor Microenvironment (TME): VISTA's inhibitory function is enhanced in the acidic TME (pH ~6.0), where it binds to its receptor PSGL-1 on T cells.[3][4][5] Models with a less acidic or non-inflammatory TME may show a weaker response to VISTA blockade.
-
Immune Cell Composition: The efficacy of VISTA blockade relies on reversing myeloid-derived suppression and reinvigorating T-cell function.[6][7] Tumors with low infiltration of T cells or myeloid-derived suppressor cells (MDSCs) may not respond well.
-
Redundant Checkpoint Pathways: Tumors can express multiple inhibitory checkpoint molecules (e.g., PD-L1). If other pathways are dominant in suppressing the anti-tumor immune response, blocking VISTA alone may be insufficient.[8] Combination therapy with anti-PD-1 or anti-CTLA-4 may be necessary to achieve a robust effect.[4]
Q2: What is the recommended starting dose and schedule for this compound in a mouse tumor model?
A2: The optimal dose and schedule are model-dependent and require empirical determination. Based on preclinical studies with surrogate anti-VISTA antibodies, a common starting point for intraperitoneal (i.p.) administration is 200 µg per mouse (approximately 10 mg/kg) every 3-4 days.[9] Dose-response studies are recommended to identify the optimal therapeutic window. Pharmacokinetic (PK) analysis is also important, as anti-VISTA antibodies can exhibit non-linear clearance due to target-mediated drug disposition (TMDD), where the drug is cleared by binding to its target on cells.[10][11]
Q3: How can we confirm that this compound is engaging its target in vivo?
A3: Target engagement can be assessed through pharmacodynamic (PD) studies:
-
Receptor Occupancy: Collect blood and tumor samples at various time points after this compound administration. Use flow cytometry with a secondary, non-competing anti-VISTA antibody to determine the percentage of VISTA receptors on target cells (e.g., CD11b+ myeloid cells) that are bound by this compound.
-
Cellular Changes in the TME: Analyze tumor-infiltrating lymphocytes (TILs) and myeloid cells using flow cytometry. Successful VISTA blockade should lead to increased T-cell infiltration, proliferation (Ki-67 staining), and effector function (e.g., increased IFN-γ and TNF-α production).[6][8] You may also observe a shift in myeloid cell phenotypes, such as a reduction in immunosuppressive MDSCs.[7]
-
Cytokine Profile: Measure systemic (serum) or local (TME) cytokine levels. An effective response may be associated with an increase in pro-inflammatory cytokines.[12]
Q4: We are observing signs of cytokine release syndrome (CRS) or other toxicities in our animals. How can this be managed?
A4: CRS has been a challenge with some anti-VISTA antibodies.[5] VISTA blockade can lead to broad immune activation. Strategies to manage toxicity include:
-
Dose Reduction: Lower the dose of this compound.
-
Fc Engineering: The Fc (fragment crystallizable) region of the antibody can influence its activity. Using an antibody with a modified Fc region (e.g., an IgG4 isotype) that reduces Fc-mediated effector functions can mitigate toxicity while preserving blocking activity.[13][14]
-
pH-Selective Antibodies: VISTA's interaction with its ligand is strongest at acidic pH.[4] Using a pH-selective antibody that binds preferentially in the acidic TME can spare systemic VISTA and reduce off-tumor side effects.[5]
Q5: Should we use this compound in an autoimmune disease model instead of a cancer model?
A5: VISTA is a negative regulator of immunity, so blocking it can exacerbate autoimmunity.[2] However, agonistic (activating) anti-VISTA antibodies have shown promise in suppressing pathogenic inflammatory responses in models like experimental autoimmune uveitis (EAU).[1] If this compound is a blocking (antagonist) antibody, it would be more appropriate for cancer immunotherapy models. If its function is agonistic, it would be suitable for autoimmune models. It is critical to know the functional nature of your specific antibody.
Quantitative Data Summary
The following tables summarize typical data from in vivo studies involving anti-VISTA antibodies.
Table 1: Example In Vivo Efficacy of Anti-VISTA in a Syngeneic Tumor Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Reference |
| Isotype Control | 200 µ g/mouse , i.p., every 3 days | 1500 ± 250 | - | [9][14] |
| Anti-VISTA mAb | 200 µ g/mouse , i.p., every 3 days | 750 ± 150 | 50% | [14] |
| Anti-PD-1 mAb | 10 mg/kg, i.p., every 3 days | 900 ± 180 | 40% | [4] |
| Anti-VISTA + Anti-PD-1 | Combination Dosing | 300 ± 90 | 80% | [4] |
Data are representative examples compiled from typical checkpoint inhibitor studies. Actual results will vary based on the model and antibody.
Table 2: Pharmacokinetic Parameters for Anti-VISTA Antibodies
| Antibody Type | Half-life (t½) | Clearance | Key Characteristic | Reference |
| Standard IgG1 | Short / Dose-dependent | Non-linear (TMDD) | Rapid clearance at lower doses due to target binding. | [10] |
| pH-Selective IgG1 | Longer than standard IgG1 | More favorable | Reduced binding to peripheral cells leads to longer circulation. | [5] |
| Fc-Independent (IgG4) | Varies | Can be more predictable | Avoids Fc-mediated clearance mechanisms. | [13][14] |
Key Experimental Protocols
Protocol 1: General In Vivo Anti-Tumor Efficacy Study
-
Cell Culture: Culture a syngeneic tumor cell line (e.g., MC38 colorectal carcinoma for C57BL/6 mice) under standard conditions.[9]
-
Tumor Implantation: Subcutaneously inject 0.5–1 x 10⁶ tumor cells in 100 µL of sterile PBS into the right flank of 8-week-old mice.[9]
-
Tumor Growth Monitoring: Allow tumors to establish for 7-10 days until they reach an average volume of 50-100 mm³.[9]
-
Randomization: Randomize mice into treatment groups (e.g., Isotype Control, this compound, combination therapy) with n=8-10 mice per group.
-
Treatment Administration: Administer antibodies via intraperitoneal (i.p.) injection according to the predetermined dose and schedule (e.g., 200 µ g/mouse every 3 days).[9]
-
Measurement: Measure tumor dimensions with digital calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²)/2.[9]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1,500 mm³) or for a set duration (e.g., 21-28 days).[9] Euthanize mice and collect tumors, spleens, and draining lymph nodes for subsequent pharmacodynamic analysis.
Protocol 2: Pharmacodynamic (PD) Analysis of the Tumor Microenvironment
-
Tissue Processing: At the study endpoint, harvest tumors and mechanically and enzymatically digest them to create a single-cell suspension. Process spleens and lymph nodes by mechanical dissociation.
-
Cell Staining: Stain single-cell suspensions with a panel of fluorescently-conjugated antibodies for flow cytometry. A typical panel might include:
-
T Cells: CD45, CD3, CD4, CD8, FoxP3 (Tregs), Ki-67 (proliferation), CD69 (activation).
-
Myeloid Cells: CD45, CD11b, Ly6G (neutrophils), Ly6C (monocytes), F4/80 (macrophages).
-
VISTA Expression: An anti-VISTA antibody that binds to a different epitope than this compound.
-
-
Flow Cytometry: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data to quantify changes in the frequency and activation state of different immune cell populations between treatment groups.
Visualizations and Workflows
Caption: VISTA pathway and this compound mechanism of action.[3][7]
References
- 1. Frontiers | VISTA: A Target to Manage the Innate Cytokine Storm [frontiersin.org]
- 2. sinobiological.com [sinobiological.com]
- 3. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VISTA & Combination Therapies | Highlighted Client Publication | genOway [genoway.com]
- 5. VISTA checkpoint inhibition by pH-selective antibody SNS-101 with optimized safety and pharmacokinetic profiles enhances PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Terminating Cancer by Blocking VISTA as a Novel Immunotherapy: Hasta la vista, baby [frontiersin.org]
- 9. ichor.bio [ichor.bio]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 14. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: VDM-11 Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of VDM-11 to minimize non-specific effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of VDM-11?
VDM-11 is a potent and selective inhibitor of the anandamide (B1667382) membrane transporter (AMT). By blocking the AMT, VDM-11 prevents the reuptake of the endocannabinoid anandamide into cells, thereby increasing its extracellular concentration and enhancing its signaling effects.
Q2: What are the known non-specific effects of VDM-11?
While VDM-11 is selective for the AMT over cannabinoid receptors CB1 and CB2, and the vanilloid receptor 1 (VR1), it can exert non-specific effects, particularly at higher concentrations.[1] Notably, VDM-11 has been shown to:
-
Inhibit the enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[1][2]
-
Inhibit glutamatergic synaptic transmission, potentially through a direct action on sodium channels, at concentrations as low as 3 µM.[1]
-
Affect cell proliferation at concentrations typically used for anandamide uptake inhibition experiments.
Q3: What is the recommended concentration range for VDM-11 in in vitro experiments?
The effective concentration of VDM-11 for inhibiting the anandamide membrane transporter (AMT) typically falls within the range of its IC50 value, which is 4-11 µM. However, due to potential non-specific effects, it is crucial to determine the optimal concentration for each specific cell type and experimental condition. A starting point for optimization is often recommended to be lower than the published IC50 values.
Q4: How can I determine the optimal, non-toxic concentration of VDM-11 for my experiments?
Determining the optimal dosage involves a two-pronged approach:
-
Efficacy Assessment: Titrate VDM-11 to find the minimum concentration that produces the desired inhibitory effect on anandamide uptake.
-
Toxicity Assessment: Concurrently, assess the cytotoxicity of VDM-11 across a range of concentrations to identify the maximum concentration that does not induce non-specific effects like decreased cell viability.
The optimal concentration will be the lowest concentration that shows significant efficacy with minimal to no toxicity. Detailed protocols for these assessments are provided in the Troubleshooting Guide.
Troubleshooting Guide: Refining VDM-11 Dosage
This guide provides a systematic approach to identifying and mitigating non-specific effects of VDM-11 in your experiments.
Problem: Inconsistent or unexpected experimental results with VDM-11.
This could be due to the use of a suboptimal VDM-11 concentration that is causing non-specific effects.
Solution Workflow:
Caption: A workflow for optimizing VDM-11 dosage to avoid non-specific effects.
Quantitative Data Summary
| Parameter | VDM-11 Concentration | Reference |
| Efficacy | ||
| IC50 for AMT Inhibition | 4 - 11 µM | |
| Non-Specific Effects | ||
| Inhibition of Glutamatergic Synaptic Transmission | 3 µM | [1] |
| Inhibition of FAAH and MAGL | Concentration-dependent | [1][2] |
| Ki at CB1 and CB2 receptors | > 5 - 10 µM |
Experimental Protocols
Protocol 1: Determination of VDM-11 Efficacy via Anandamide Uptake Inhibition Assay
Objective: To determine the IC50 of VDM-11 for the inhibition of anandamide uptake in your specific cell line.
Materials:
-
Your cell line of interest cultured in appropriate plates
-
VDM-11 stock solution (in a suitable solvent, e.g., ethanol (B145695) or DMSO)
-
Radiolabeled anandamide (e.g., [3H]-anandamide)
-
Unlabeled anandamide
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter and vials
-
Positive control inhibitor (e.g., AM404)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation with VDM-11:
-
Prepare serial dilutions of VDM-11 in serum-free medium. A suggested range is 0.1 µM to 50 µM. Include a vehicle control.
-
Wash the cells with warm PBS.
-
Add the VDM-11 dilutions to the respective wells and incubate for 10-15 minutes at 37°C.
-
-
Anandamide Uptake:
-
To each well, add a known concentration of radiolabeled anandamide (e.g., 400 nM).
-
Incubate for a short period (e.g., 15 minutes) at 37°C. To distinguish active transport from passive diffusion, perform a parallel experiment at 4°C.
-
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabeled anandamide.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding lysis buffer to each well.
-
Transfer the lysate to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the 4°C condition (passive diffusion) from the 37°C condition (total uptake) to determine active transport.
-
Plot the percentage of anandamide uptake inhibition against the log concentration of VDM-11.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessment of VDM-11 Cytotoxicity
Objective: To determine the concentration of VDM-11 that induces cytotoxicity in your cell line.
Materials:
-
Your cell line of interest
-
VDM-11 stock solution
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
Solubilization buffer (e.g., DMSO or acidified isopropanol (B130326) for MTT)
-
Multi-well plate reader
Procedure (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment:
-
Prepare serial dilutions of VDM-11 in a complete culture medium. Use the same concentration range as in the efficacy assay. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Add the VDM-11 dilutions to the cells and incubate for a period relevant to your planned experiments (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the log concentration of VDM-11 to determine the EC50 for cytotoxicity.
-
Signaling Pathway Considerations
VDM-11's primary effect is the potentiation of anandamide signaling. However, its off-target effects can confound experimental interpretations.
References
Validation & Comparative
VDM11 vs. AM404: A Comparative Guide to Anandamide Uptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used anandamide (B1667382) uptake inhibitors, VDM11 and AM404. The information presented is based on experimental data from peer-reviewed scientific literature, offering a comprehensive overview of their performance, selectivity, and experimental applications.
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation by fatty acid amide hydrolase (FAAH). Inhibition of anandamide uptake is a key pharmacological strategy to enhance endocannabinoid signaling for therapeutic purposes. This compound and AM404 are two of the most studied inhibitors of this process. While structurally similar, they exhibit important differences in their pharmacological profiles that are critical for the interpretation of experimental results.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported inhibitory concentrations (IC50) and effective concentrations (EC50) for this compound and AM404 across their primary target and key off-targets. It is important to note that these values can vary depending on the experimental conditions, such as cell type and assay methodology.
| Compound | Target | Action | IC50 / EC50 | Cell Type / Assay Condition | Reference |
| This compound | Anandamide Uptake | Inhibition | ~10 µM | C6 glioma cells | [1] |
| FAAH | Inhibition | >50 µM | Rat brain homogenate (specific assay protocol) | [2] | |
| TRPV1 | Activation | Inactive | Not applicable | [3] | |
| AM404 | Anandamide Uptake | Inhibition | ~1-14 µM | Various cell types | [1] |
| FAAH | Inhibition | ~1-6 µM | Rat brain homogenate | [2] | |
| TRPV1 | Activation | ~6.5 µM | Not specified | [4] |
Key Differences in Selectivity and Mechanism of Action
The primary distinction between this compound and AM404 lies in their selectivity.
This compound is considered a more selective inhibitor of the putative anandamide transporter.[3] It demonstrates weak inhibition of FAAH and does not activate TRPV1 receptors.[3] This selectivity makes this compound a more suitable tool for studies aiming to specifically investigate the effects of anandamide uptake inhibition without the confounding influences of FAAH inhibition or TRPV1 activation.
AM404 , while an effective anandamide uptake inhibitor, exhibits significant off-target activities. It is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor involved in pain sensation.[3][4][5] Additionally, AM404 can be a substrate for and an inhibitor of FAAH, the enzyme that degrades anandamide.[2][6] These additional activities can complicate the interpretation of experimental data, as the observed effects may not be solely attributable to the inhibition of anandamide uptake.
Signaling Pathways
The inhibition of anandamide uptake by this compound and AM404 leads to an accumulation of extracellular anandamide, thereby enhancing its effects on cannabinoid receptors, primarily the CB1 receptor in the central nervous system. However, the off-target effects of AM404 on TRPV1 receptors introduce an additional signaling cascade.
Experimental Protocols
The following is a generalized protocol for a cellular anandamide uptake assay, synthesized from methodologies described in the literature. Specific parameters may need to be optimized for different cell lines and experimental questions.
Objective: To measure the inhibition of anandamide uptake by this compound and AM404 in a cultured cell line (e.g., C6 glioma cells).
Materials:
-
C6 glioma cells
-
Cell culture medium (e.g., DMEM) and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Assay buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
[³H]-Anandamide (radiolabeled)
-
Unlabeled anandamide
-
This compound and AM404 stock solutions (in DMSO or ethanol)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well)
Experimental Workflow:
Detailed Procedure:
-
Cell Culture: Seed C6 glioma cells into 24-well plates and culture until they reach confluency.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with pre-warmed assay buffer.
-
Inhibitor Pre-incubation: Add assay buffer containing the desired concentrations of this compound, AM404, or vehicle (e.g., DMSO) to the wells. Incubate for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add [³H]-anandamide to each well to a final concentration appropriate for the assay (e.g., 100 nM). Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake. To determine non-specific uptake, a parallel set of experiments can be conducted at 4°C.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the assay buffer and washing the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 0.1 M NaOH or a lysis buffer). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured at 4°C) from the total uptake (measured at 37°C). Determine the percentage of inhibition for each concentration of this compound and AM404 relative to the vehicle control. Calculate IC50 values using appropriate software.
Conclusion and Recommendations
Both this compound and AM404 are valuable tools for studying the endocannabinoid system. However, their distinct pharmacological profiles necessitate careful consideration in experimental design and data interpretation.
-
This compound is the preferred choice for studies aiming to isolate the effects of anandamide uptake inhibition due to its higher selectivity and lack of significant off-target effects on FAAH and TRPV1.
-
AM404 can be used to study the broader effects of endocannabinoid system modulation, but researchers must be aware of and control for its actions on FAAH and TRPV1. The use of appropriate antagonists for these off-targets is recommended to dissect the specific contribution of anandamide uptake inhibition to the observed effects.
For drug development professionals, the higher selectivity of this compound may represent a more desirable starting point for the design of novel therapeutics targeting the anandamide transporter, as it may lead to fewer off-target side effects.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. cn.aminer.org [cn.aminer.org]
- 3. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. athenaeumpub.com [athenaeumpub.com]
- 6. researchgate.net [researchgate.net]
VDM11: A Comparative Analysis of Selectivity for Anandamide Transporter (AMT) over Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of VDM11 on the anandamide (B1667382) membrane transporter (AMT) versus the fatty acid amide hydrolase (FAAH), two key components of the endocannabinoid system. The data presented here is compiled from various studies to aid researchers in evaluating the selectivity of this compound as a pharmacological tool.
Data Presentation: this compound Inhibitory Activity
The selectivity of this compound for AMT over FAAH is a subject of ongoing research, with reported inhibitory concentrations (IC50) varying based on experimental conditions. The following table summarizes the quantitative data from multiple studies.
| Target | Inhibitor | IC50 (µM) | Species/Tissue/Cell Line | Experimental Conditions | Reference |
| Anandamide Uptake (AMT) | This compound | 4 - 11 | C6 glioma and RBL-2H3 cells | Uptake of 2 µM anandamide | [1] |
| FAAH | This compound | 2.6 | Rat Brain | In the presence of 0.125% fatty acid-free BSA | [2] |
| FAAH | This compound | 1.6 | Rat Brain | In the absence of fatty acid-free BSA | [2] |
| FAAH | This compound | > 50 | N18TG2 cell membranes | Hydrolysis of anandamide | [2] |
| FAAH | This compound | 1 - 6 | Rat Brain | Not specified | [1] |
Note: The variability in FAAH IC50 values highlights the influence of assay components, such as bovine serum albumin (BSA), which can sequester lipophilic compounds like this compound and affect their apparent potency.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are generalized protocols for the key experiments cited.
Anandamide Uptake Inhibition Assay
This assay measures the ability of a compound to block the transport of anandamide into cells.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells or C6 glioma cells are cultured to an appropriate confluency in 96-well plates.
-
Pre-incubation with Inhibitor: The culture medium is replaced with a buffer containing various concentrations of the test compound (e.g., this compound) and incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
Addition of Radiolabeled Anandamide: A known concentration of radiolabeled anandamide (e.g., [¹⁴C]anandamide) is added to each well.
-
Incubation: The cells are incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for anandamide uptake.
-
Termination of Uptake: The incubation is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled anandamide.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of anandamide uptake is calculated for each concentration of the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.
FAAH Inhibition Assay
This assay determines the potency of a compound in inhibiting the enzymatic activity of FAAH.
-
Enzyme Source Preparation: Homogenates or membrane fractions from rat brain or FAAH-expressing cells are prepared as the source of the enzyme.
-
Pre-incubation with Inhibitor: The enzyme preparation is pre-incubated with various concentrations of the test compound (e.g., this compound) in a suitable buffer for a specified time at 37°C.
-
Substrate Addition: The enzymatic reaction is initiated by adding a substrate, which can be radiolabeled anandamide or a fluorogenic FAAH substrate.
-
Enzymatic Reaction: The reaction is allowed to proceed for a defined period at 37°C.
-
Reaction Termination: The reaction is stopped, typically by adding an organic solvent.
-
Product Quantification: The amount of product formed is quantified. For radiolabeled substrates, this involves separating the product from the substrate using chromatography and measuring its radioactivity. For fluorogenic substrates, the fluorescence of the product is measured using a plate reader.
-
Data Analysis: The percentage of FAAH inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Mandatory Visualization
Experimental Workflow for this compound Selectivity
Caption: Workflow for determining this compound selectivity for AMT over FAAH.
Anandamide Signaling and this compound Inhibition
Caption: this compound inhibits both anandamide transport and its degradation by FAAH.
References
VDM11 in the Landscape of Cannabinoid Reuptake Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The termination of endocannabinoid signaling, primarily mediated by anandamide (B1667382) (AEA), is a critical process in regulating a multitude of physiological functions. This process is largely attributed to the cellular uptake of AEA and its subsequent intracellular enzymatic degradation. Consequently, inhibiting this reuptake mechanism has emerged as a promising therapeutic strategy for potentiating endogenous cannabinoid tone with potentially fewer side effects than direct cannabinoid receptor agonists. VDM11 is a notable compound in this class of inhibitors. This guide provides an objective comparison of this compound with other key cannabinoid reuptake inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Overview of Cannabinoid Reuptake Inhibition
The precise mechanism of anandamide cellular uptake remains a subject of scientific debate. Evidence supports both the existence of a specific anandamide membrane transporter (AMT) and a model of facilitated diffusion driven by the intracellular enzymatic activity of fatty acid amide hydrolase (FAAH)[1][2][3][4][5][6]. FAAH creates a concentration gradient by rapidly hydrolyzing intracellular anandamide, thus promoting its inward flow[1][7]. Regardless of the exact mechanism, compounds that inhibit this process effectively increase the synaptic concentration of anandamide, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets like the transient receptor potential vanilloid 1 (TRPV1) channel.
Comparative Analysis of this compound and Other Inhibitors
This section compares this compound with other widely studied cannabinoid reuptake inhibitors: AM404, UCM707, LY2183240, and Guineensine. The comparison focuses on their potency in inhibiting anandamide uptake and their selectivity with respect to off-target effects, particularly FAAH inhibition and interaction with cannabinoid and TRPV1 receptors.
Quantitative Performance Data
The following tables summarize the in vitro potencies of this compound and its counterparts. These values, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant), are crucial for evaluating the efficacy and selectivity of each compound.
Table 1: Inhibition of Anandamide (AEA) Uptake
| Compound | IC50 / EC50 for AEA Uptake | Cell Line / System | Reference |
| This compound | ~2.6 µM (IC50) | Rat brain FAAH assay | [8] |
| AM404 | ~2.1 µM (IC50) | Rat brain FAAH assay | [8] |
| UCM707 | 0.8 µM (IC50) | Neuronal cultures | [9] |
| LY2183240 | 270 ± 29.4 pM (IC50) | RBL-2H3 cells | |
| Guineensine | 290 nM (EC50) | High-content screening | [10] |
Table 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
| Compound | IC50 for FAAH Inhibition | Comments | Reference |
| This compound | 2.6 µM | Also acts as a substrate for FAAH. | [8] |
| AM404 | 2.1 µM | Also a substrate for FAAH. | [8] |
| UCM707 | Weak inhibitor (IC50 > 30 µM) | Considered selective for uptake inhibition over FAAH. | [9] |
| LY2183240 | 12.4 nM | Potent, covalent inhibitor of FAAH. | [11][12] |
| Guineensine | Very weak inhibitor | Does not significantly inhibit FAAH. | [10] |
Table 3: Receptor Binding Affinity and Activity
| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | TRPV1 Receptor Activity | Reference |
| This compound | Weak agonist (Ki > 5–10 μM) | Not specified | Devoid of effects | [13] |
| AM404 | Weak agonist | Weak agonist | Potent agonist | [14][15][16][17] |
| UCM707 | Low affinity | Low affinity | Low potency and efficacy | [18] |
| LY2183240 | Not specified | Not specified | Not specified | |
| Guineensine | No significant interaction | No significant interaction | Not specified | [10] |
In-Depth Compound Profiles
This compound
This compound, or N-(4-hydroxy-2-methylphenyl) arachidonoyl amide, is a structural analog of AM404. It is frequently utilized as an inhibitor of anandamide uptake to potentiate the endogenous actions of anandamide[4][12]. While it demonstrates potency in inhibiting AEA uptake, it also inhibits FAAH with a similar IC50 value, indicating a lack of selectivity between these two targets[8]. Furthermore, studies have shown that this compound can act as a substrate for FAAH[8]. It exhibits weak agonism at CB1 receptors and is reported to be devoid of effects on TRPV1 receptors, which distinguishes it from AM404[13]. Its ability to increase sleep and attenuate nicotine-seeking behavior in preclinical models highlights its potential therapeutic applications[12][15].
AM404
AM404, N-(4-hydroxyphenyl)arachidonylamide, is one of the most extensively studied anandamide uptake inhibitors and is notably an active metabolite of paracetamol (acetaminophen)[16][17]. Similar to this compound, it inhibits both anandamide uptake and FAAH with comparable potencies[8][18]. A key characteristic of AM404 is its potent agonist activity at TRPV1 receptors, which contributes to its analgesic effects but also represents a significant off-target activity[14][15][17][19]. It is also a weak agonist of both CB1 and CB2 receptors[16][17]. The complex pharmacology of AM404, involving indirect cannabimimetic effects through uptake inhibition and direct receptor activation, makes it a multifaceted research tool.
UCM707
UCM707, N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, stands out for its high potency and selectivity as an inhibitor of the endocannabinoid transporter over FAAH[20][21]. This selectivity makes UCM707 a valuable tool for dissecting the roles of anandamide transport independently of FAAH inhibition[9]. It has been shown to potentiate the hypokinetic and antinociceptive effects of anandamide in vivo without producing significant direct effects on its own[20].
LY2183240
LY2183240 was initially identified as a highly potent inhibitor of anandamide uptake. However, subsequent research revealed that it is also a potent, covalent inhibitor of FAAH[11][12][13][22]. This finding suggests that its observed effects on blocking anandamide uptake may be primarily due to the inactivation of FAAH, which drives the inward diffusion of anandamide[22]. This highlights the critical importance of thorough off-target profiling for compounds in this class.
Guineensine
Guineensine, a natural product isolated from Piper nigrum, is a novel and potent inhibitor of anandamide uptake[10]. Importantly, it does not inhibit FAAH or monoacylglycerol lipase (B570770) (MAGL) and does not interact with cannabinoid receptors or fatty acid binding protein 5 (FABP5)[10]. This high degree of selectivity makes Guineensine a unique tool for studying the anandamide transport system. In vivo, it produces cannabimimetic effects that are blocked by a CB1 receptor antagonist, confirming its mechanism of action via elevation of endogenous anandamide levels[10].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Anandamide signaling and points of inhibition.
The above diagram illustrates the cellular uptake and degradation of anandamide and how different classes of inhibitors interfere with this process. This compound and other transport inhibitors block the anandamide transporter, while FAAH inhibitors prevent its intracellular breakdown.
Caption: General workflows for key in vitro assays.
This diagram outlines the typical steps involved in assessing a compound's ability to inhibit anandamide uptake and FAAH enzymatic activity, providing a basis for understanding how the quantitative data presented in this guide are generated.
Experimental Protocols
Anandamide Uptake Assay (Based on RBL-2H3 cells)
This protocol is a generalized procedure for measuring the inhibition of anandamide uptake into cells.
Materials:
-
RBL-2H3 cells (or other suitable cell line)
-
96-well cell culture plates (Cytostar-T plates are often used for scintillation proximity assays)
-
Uptake Buffer (e.g., 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.3 mM CaCl2)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
[¹⁴C]Anandamide
-
Test inhibitors (e.g., this compound)
-
Scintillation counter
Procedure:
-
Cell Plating: Plate RBL-2H3 cells in a 96-well plate at a suitable density (e.g., 2.5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Preparation of Reagents: Prepare solutions of test inhibitors and [¹⁴C]Anandamide in uptake buffer, typically containing a low concentration of fatty-acid-free BSA (e.g., 1%) to improve the solubility of the lipophilic compounds.
-
Inhibitor Pre-incubation: Aspirate the growth medium from the cells and wash once with uptake buffer. Add the desired concentrations of the test inhibitor to the wells and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiation of Uptake: Add [¹⁴C]Anandamide to each well to initiate the uptake process. The final concentration of anandamide should be near its Km for transport in the chosen cell line (e.g., 5 µM).
-
Incubation: Incubate the plate at room temperature for a short duration (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake (for non-scintillation proximity assays): Rapidly wash the cells with ice-cold uptake buffer to remove extracellular [¹⁴C]Anandamide.
-
Measurement: Quantify the amount of intracellular [¹⁴C]Anandamide using a scintillation counter. For Cytostar-T plates, the radioactivity is measured directly without washing steps.
-
Data Analysis: Calculate the percentage of inhibition of anandamide uptake for each inhibitor concentration compared to a vehicle control and determine the IC50 value.
FAAH Activity Assay (Fluorometric)
This protocol describes a common method for measuring the enzymatic activity of FAAH and its inhibition.
Materials:
-
Source of FAAH (e.g., rat brain homogenate, cell lysates, or recombinant FAAH)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Test inhibitors (e.g., this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare the FAAH enzyme source in a suitable buffer.
-
Inhibitor Incubation: In a 96-well black plate, add the FAAH preparation to wells containing various concentrations of the test inhibitor or vehicle control. Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate AAMCA to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence over time (kinetic read) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm. The fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is generated upon substrate hydrolysis by FAAH.
-
Data Analysis: Determine the rate of the enzymatic reaction (slope of the fluorescence versus time curve). Calculate the percentage of FAAH inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion
This compound is a valuable tool in the study of the endocannabinoid system, primarily acting as an inhibitor of anandamide uptake. However, its utility as a highly selective tool is limited by its concurrent inhibition of FAAH. For researchers seeking to specifically target the anandamide transport mechanism with minimal off-target effects on FAAH, compounds like UCM707 and Guineensine may represent more suitable alternatives. Conversely, the dual action of this compound could be of interest in certain therapeutic contexts. The multifaceted nature of compounds like AM404, with its potent TRPV1 agonism, and the potent FAAH inhibition of LY2183240, underscore the complexity of this class of molecules and the critical need for comprehensive pharmacological profiling. This guide provides the foundational data and methodologies to aid researchers in selecting the most appropriate cannabinoid reuptake inhibitor for their specific experimental needs and in the continued development of more selective and potent therapeutic agents.
References
- 1. Role of fatty acid amide hydrolase in the transport of the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of anandamide transport in FAAH wild-type and knockout neurons: evidence for contributions by both FAAH and the CB1 receptor to anandamide uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward an anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocannabinoids: Getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular accumulation of anandamide: consensus and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 8. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Guineensine is a novel inhibitor of endocannabinoid uptake showing cannabimimetic behavioral effects in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. future4200.com [future4200.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of TRPV1 and cannabinoid CB1 receptors in AM 404-evoked hypothermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Paracetamol - Wikipedia [en.wikipedia.org]
- 17. AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The putative endocannabinoid transport blocker LY2183240 is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of VDM11: A Comparative Analysis with Genetic and Pharmacological Models
An in-depth examination of the endocannabinoid transport inhibitor VDM11, its pharmacological effects, and its validation across different experimental models reveals a complex interplay with the endocannabinoid system. This guide provides a comparative analysis of this compound with other modulators of the endocannabinoid system, supported by experimental data and pathway visualizations to aid researchers in drug development and scientific investigation.
Introduction to this compound
This compound, or N-(4-hydroxy-2-methylphenyl) arachidonoyl amide, is a potent inhibitor of the anandamide (B1667382) membrane transporter (AMT), effectively blocking the reuptake of the endogenous cannabinoid anandamide (AEA).[1][2] This action leads to an increase in the concentration of AEA at the synaptic cleft, thereby potentiating its effects. While primarily known as a reuptake inhibitor, research suggests this compound may also interact with other components of the endocannabinoid system, including fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation.[2] This guide explores the cross-validation of this compound's effects through comparisons with other pharmacological agents and its interactions with genetic and cellular models.
Comparative Analysis of Endocannabinoid System Modulators
The effects of this compound are often compared with other compounds that modulate the endocannabinoid system, such as the anandamide transport inhibitor AM404 and the FAAH inhibitor URB597. These comparisons help to elucidate the specific contributions of anandamide transport inhibition to the overall physiological and behavioral outcomes.
| Compound | Primary Mechanism of Action | Key Experimental Findings | References |
| This compound | Anandamide Reuptake Inhibitor | - Induces sleep and reduces wakefulness in rats.[3][4] - Attenuates nicotine (B1678760) reinstatement.[5] - Exhibits antitussive effects mediated by CB1 receptor activation.[6] - Enhances social play behavior in adolescent rats. - Can be intravenously self-administered by squirrel monkeys.[7] | [3][4][5][6][7] |
| AM404 | Anandamide Reuptake Inhibitor; Weak CB1 Agonist; TRPV1 Agonist | - Prevents nicotine-induced conditioned place preference (CPP) and reinstatement.[5] - Reduces social play behavior in adolescent rats. - Increases anandamide levels in rat plasma.[6] - Active metabolite of paracetamol.[8] | [5][6][8] |
| URB597 | FAAH Inhibitor | - Decreases reinstatement of nicotine seeking.[5] - Increases social play behavior, similar to this compound. | [5] |
| SR141716A (Rimonabant) | CB1 Receptor Antagonist/Inverse Agonist | - Partially reverses the sleep-inducing effects of this compound.[3][4] - Antagonizes the antitussive effect of this compound.[6] | [3][4][6] |
Experimental Protocols
Assessment of Sleep-Wake Cycle in Rats
To investigate the effect of this compound on sleep, male Wistar rats were implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recordings. This compound (10 or 20 µg/5 µL) was administered intracerebroventricularly (i.c.v.) at the beginning of the dark period. The CB1 receptor antagonist SR141716A was administered to determine the involvement of CB1 receptors. Sleep-wake states were scored in 30-second epochs.[3][4]
Capsaicin-Induced Cough in Mice
The antitussive effects of this compound were evaluated in mice. Cough was induced by inhalation of a capsaicin (B1668287) aerosol. This compound was administered subcutaneously, and the number of coughs was counted and compared to a control group. The involvement of the CB1 receptor was investigated by pre-treatment with the CB1 antagonist SR141716A.[6]
Social Play Behavior in Adolescent Rats
The frequency of pinning and pouncing, characteristic of social play, was observed in adolescent rats. This compound or AM404 was administered, and the interactions between pairs of rats were recorded and analyzed. The roles of cannabinoid, opioid, and dopamine (B1211576) receptors were assessed by pre-treatment with their respective antagonists (SR141716A, naloxone, and α-flupenthixol).
Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling Pathway
The following diagram illustrates the primary mechanism of action of this compound and other key modulators within the endocannabinoid system. This compound blocks the anandamide transporter (AMT), leading to increased anandamide levels in the synapse, which then activates cannabinoid receptors (CB1 and CB2) on the presynaptic neuron.
Caption: Endocannabinoid signaling at the synapse.
Experimental Workflow for this compound Effects on Gene Expression
This workflow outlines the steps to study the effect of this compound on gene expression in specific brain regions, as suggested by the c-Fos expression studies.
Caption: Workflow for c-Fos expression analysis.
Conclusion
The available evidence from various experimental models demonstrates that this compound is a valuable tool for studying the physiological roles of anandamide. Its effects on sleep, addiction-related behaviors, and nociception are largely mediated through the potentiation of endogenous anandamide signaling via the inhibition of its reuptake. Comparisons with other endocannabinoid system modulators, such as AM404 and URB597, highlight the distinct and sometimes opposing effects that can arise from targeting different components of this complex system. Future research employing genetic models, such as knockout animals for components of the endocannabinoid system, will be crucial for further cross-validating the specific effects of this compound and dissecting its precise mechanisms of action.
References
- 1. VDM-11 - Wikipedia [en.wikipedia.org]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rciueducation.org [research.rciueducation.org]
- 4. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Guide to Targeting the Endocannabinoid System in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VDM11 and Other FAAH Inhibitors for Researchers
A comprehensive guide to the experimental data, protocols, and signaling pathways associated with key Fatty Acid Amide Hydrolase (FAAH) inhibitors.
This guide provides a detailed comparative analysis of VDM11 and other prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors, including URB597, PF-3845, JNJ-42165279, and OL-135. It is designed for researchers, scientists, and drug development professionals seeking to understand the performance, methodologies, and biological context of these compounds. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate objective comparison and support further research.
Performance Comparison of FAAH Inhibitors
The inhibitory potency of this compound and other selected FAAH inhibitors is summarized below. These values, primarily half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki), are crucial for evaluating the efficacy of these compounds. It is important to note that IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate used.
| Inhibitor | Target(s) | IC50 (FAAH) | Ki (FAAH) | Mechanism of Action | Selectivity |
| This compound | FAAH, MAGL, AMT | ~1-6 µM (rat brain FAAH); >50 µM in some assays[1] | - | Substrate/Inhibitor | ~10-fold selective for FAAH over MAGL[2] |
| URB597 | FAAH | 4.6 nM (human)[3][4][5] | - | Irreversible (Covalent Carbamylation) | Highly selective for FAAH over MAGL and cannabinoid receptors |
| PF-3845 | FAAH | 7.2 nM (human), 7.4 nM (rat)[6] | 0.23 µM[7] | Irreversible (Covalent Carbamylation) | Highly selective for FAAH over other serine hydrolases[6] |
| JNJ-42165279 | FAAH | 70 nM (human), 313 nM (rat)[3][8] | - | Covalently binding but slowly reversible[9] | Highly selective[10] |
| OL-135 | FAAH | - | - | Reversible covalent (Hemiketal formation) | Selective for FAAH[6] |
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the accurate assessment of FAAH inhibitor potency. Below is a detailed methodology for a common in vitro fluorescence-based FAAH inhibition assay.
Protocol: In Vitro Fluorometric FAAH Inhibition Assay
1. Principle:
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate to a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity. The presence of an inhibitor will decrease the rate of substrate hydrolysis, leading to a reduced fluorescence signal. The potency of the inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50).[11]
2. Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[12]
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[12]
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known FAAH inhibitor as a positive control (e.g., URB597)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission wavelengths of 340-360 nm and 450-465 nm, respectively[12]
3. Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test inhibitor and the positive control in the assay buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Dilute the FAAH enzyme to the desired concentration in ice-cold assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Test Wells: Assay buffer, diluted test inhibitor at various concentrations.
-
Positive Control Wells: Assay buffer, diluted positive control inhibitor at various concentrations.
-
Vehicle Control Wells (100% activity): Assay buffer, solvent used for inhibitors.
-
Blank Wells (No enzyme): Assay buffer, solvent.
-
-
Add the diluted FAAH enzyme to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow the inhibitor to interact with the enzyme.[13]
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at 37°C.
-
4. Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Subtract the average rate of the blank wells from all other wells.
-
Normalize the data by expressing the reaction rates in the presence of the inhibitor as a percentage of the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the endocannabinoid signaling pathway and a typical workflow for FAAH inhibitor screening.
Caption: Endocannabinoid signaling pathway illustrating retrograde signaling by anandamide (AEA) and its degradation by FAAH.
Caption: A typical experimental workflow for screening FAAH inhibitors using a fluorescence-based assay.
Discussion
The comparative analysis reveals distinct profiles for this compound and other FAAH inhibitors. While this compound was initially characterized as an anandamide membrane transporter (AMT) inhibitor, subsequent studies have shown it also directly inhibits FAAH, albeit with varying potency depending on the experimental conditions.[1] In contrast, compounds like URB597 and PF-3845 are highly potent and selective irreversible inhibitors of FAAH, acting through covalent modification of the enzyme's active site.[6] JNJ-42165279 represents another class of potent, covalently binding inhibitors with slow reversibility.[9] OL-135 offers a reversible mechanism of action.[6]
The choice of an appropriate FAAH inhibitor for research depends on the specific experimental goals. For studies requiring potent and sustained FAAH inhibition, irreversible inhibitors like URB597 or PF-3845 may be suitable. For investigations where a reversible mode of action is preferred, OL-135 could be a better choice. This compound's dual action on both anandamide uptake and FAAH presents a more complex pharmacological profile that may be advantageous in certain contexts but requires careful consideration of its pleiotropic effects.
The provided experimental protocol for the in vitro fluorometric assay offers a robust and high-throughput method for determining the potency of novel FAAH inhibitors. The signaling pathway diagram contextualizes the role of FAAH in the broader endocannabinoid system, highlighting its importance as a therapeutic target for modulating neurotransmission and other physiological processes.[14][15] This guide serves as a foundational resource for researchers to compare, select, and utilize FAAH inhibitors in their studies.
References
- 1. cn.aminer.org [cn.aminer.org]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. URB-597 | FAAH | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. JNJ-42165279 - MedChem Express [bioscience.co.uk]
- 9. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VDM11's Therapeutic Potential in Sleep Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VDM11, a novel endocannabinoid system modulator, with established sleep disorder therapies. By presenting available preclinical data, detailed experimental methodologies, and outlining the underlying signaling pathways, this document aims to facilitate an objective evaluation of this compound's therapeutic potential.
Executive Summary
This compound, an inhibitor of the anandamide (B1667382) membrane transporter (AMT), has demonstrated sleep-promoting properties in preclinical rat models. By preventing the reuptake of the endocannabinoid anandamide (AEA), this compound enhances AEA signaling through the cannabinoid type 1 (CB1) receptor, leading to a reduction in wakefulness and an increase in sleep duration. This mechanism of action presents a distinct alternative to current first-line hypnotics, such as zolpidem and eszopiclone (B1671324), which primarily act by modulating the GABA-A receptor. While direct comparative preclinical studies are limited, this guide synthesizes available data to offer a preliminary assessment of this compound's efficacy and mechanism against these established agents.
Comparative Preclinical Data
The following tables summarize quantitative data from preclinical studies in rats, comparing the effects of this compound, zolpidem, and eszopiclone on sleep architecture. It is important to note that the data for this compound is limited to changes in overall sleep and wakefulness, while more detailed sleep stage analysis is available for zolpidem and eszopiclone.
| Compound | Dose | Administration Route | Key Findings in Rat Models | Reference |
| This compound | 10 or 20 µg/5 µL | Intracerebroventricular (i.c.v.) | Reduced wakefulness and increased sleep.[1] | Murillo-Rodríguez et al., 2008 |
| Zolpidem | 10, 30, and 60 mg/kg | Not specified | Decreased active wake by 9.1±5.0, 30.6±4.7, and 49.4±6.8 min, respectively.[2][3] | Fox et al., 2013 |
| Eszopiclone | 3, 6, and 10 mg/kg | Not specified | Dose-dependently decreased active wake by 8.1±6.5, 28.3±4.5, and 46.0±7.5 min, respectively.[2][3] | Fox et al., 2013 |
Table 1: Comparison of Effects on Wakefulness
| Compound | Dose | Administration Route | Effect on NREM Sleep | Effect on REM Sleep | Reference |
| This compound | 10 or 20 µg/5 µL | Intracerebroventricular (i.c.v.) | Data not available | Data not available | Murillo-Rodríguez et al., 2008 |
| Zolpidem | Sub-chronic | Not specified | Increases in Delta sleep duration.[4] | Significant reductions in REM sleep entries and duration.[4] | Perrault et al., 2003 |
| Eszopiclone | 1, 3, and 10 mg/kg | Not specified | Effective in blocking stressor-induced suppression of SWS.[5] | 1 mg/kg dose showed a tendency for attenuating stressor-induced suppression of REM sleep.[5] | Basheer et al., 2014 |
Table 2: Comparison of Effects on Sleep Architecture
Signaling Pathways and Mechanism of Action
This compound's mechanism of action is centered on the enhancement of the endogenous cannabinoid system. The following diagram illustrates the proposed signaling pathway.
References
- 1. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Electroencephalography Within Sleep/Wake States Differentiates GABAA Modulators Eszopiclone and Zolpidem From Dual Orexin Receptor Antagonists in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sub-chronic administration of zolpidem affects modifications to rat sleep architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of eszopiclone and zolpidem on sleep-wake behavior, anxiety-like behavior and contextual memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
VDM11 as a Tool to Validate the Role of Anandamide in Addiction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system, and specifically the neurotransmitter anandamide (B1667382) (AEA), is a key area of investigation in the neurobiology of addiction. Modulating anandamide signaling, primarily through the inhibition of its reuptake and degradation, presents a promising therapeutic avenue for substance use disorders. VDM11, a putative anandamide transport inhibitor, has emerged as a valuable research tool in this context. This guide provides an objective comparison of this compound with other commonly used pharmacological tools, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.
The Role of Anandamide in Addiction
Anandamide, an endogenous ligand for cannabinoid receptor type 1 (CB1), plays a significant role in the brain's reward circuitry.[1][2][3] The endocannabinoid system is intricately linked with the reinforcing and addictive properties of various drugs of abuse, including nicotine (B1678760), opioids, alcohol, and psychostimulants.[2][3] Pharmacological enhancement of anandamide levels has been shown to modulate the rewarding effects of these substances, suggesting a therapeutic potential for addiction treatment.[4] This modulation is primarily achieved by inhibiting the two main processes that terminate anandamide signaling: cellular uptake and enzymatic degradation by fatty acid amide hydrolase (FAAH).[5]
This compound: An Anandamide Transport Inhibitor
This compound (N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) is a synthetic compound designed to inhibit the transport of anandamide across the cell membrane, thereby increasing its extracellular concentration and enhancing its signaling at cannabinoid receptors.[5] However, a critical consideration in using this compound and other similar compounds is their potential off-target effects, particularly the inhibition of FAAH.[5][6]
Comparison with Alternative Tools
The selection of a pharmacological tool to study the role of anandamide in addiction requires careful consideration of its selectivity and mechanism of action. Below is a comparison of this compound with other commonly used anandamide transport inhibitors and FAAH inhibitors.
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the in vitro potency (IC50 values) of this compound and its alternatives for the inhibition of anandamide uptake and FAAH activity. It is important to note that the existence of a specific anandamide transporter protein is a subject of ongoing debate, and some researchers propose that uptake is a passive diffusion process driven by FAAH activity.[7] Therefore, "anandamide uptake" inhibition may reflect a combination of effects on a putative transporter and FAAH.
| Compound | Anandamide Uptake IC50 (µM) | FAAH IC50 (µM) | Selectivity for Uptake vs. FAAH | Key Characteristics & Off-Target Effects |
| This compound | ~4[8] | 1.2 - >50 (assay dependent)[5][6] | Variable | Also a substrate for FAAH.[5] |
| AM404 | 1 - 4[8][9] | 2.1 - 6[5][10] | Low | Activates TRPV1 receptors.[9][11] Metabolite of acetaminophen.[12] |
| UCM707 | ≥25 (cell type dependent)[6] | >50[6] | Moderate to High | Considered more selective for uptake over FAAH.[13][14] |
| OMDM-1/2 | Not specified | >50[6] | High | Enantiomers with selectivity for uptake inhibition.[6] |
| URB597 | Inhibits uptake | 0.0046 (rat brain)[15] | FAAH Selective | Potent and selective FAAH inhibitor.[15] |
| PF-3845 | Not specified | 0.0077 (human)[15] | FAAH Selective | Highly potent and selective FAAH inhibitor.[15] |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, substrate concentration, presence of BSA).[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative protocols for key experiments used to evaluate the role of anandamide in addiction.
Nicotine Self-Administration and Reinstatement Model in Rats
This model is widely used to assess the reinforcing effects of a drug and the potential of a compound to prevent relapse.
1. Animals and Surgery:
-
Male Wistar rats are housed individually with ad libitum access to food and water, maintained on a 12-h light/dark cycle.
-
Rats are anesthetized and surgically implanted with an intravenous catheter into the jugular vein for nicotine self-administration. The catheter is externalized on the back of the rat.
2. Self-Administration Training:
-
Rats are placed in operant conditioning chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) paired with a cue light and/or tone.
-
Pressing the "inactive" lever has no programmed consequences.
-
Training sessions are typically 1-2 hours daily for 10-15 days until stable responding is achieved.
3. Extinction:
-
Following stable self-administration, the nicotine infusions are discontinued.
-
Lever presses on the active lever no longer result in nicotine delivery or the presentation of cues.
-
Extinction sessions continue until responding on the active lever decreases to a predetermined low level (e.g., <20% of the average of the last 3 self-administration sessions).
4. Reinstatement Testing:
-
Once responding is extinguished, the ability of various stimuli to reinstate drug-seeking behavior (i.e., pressing the active lever) is tested.
-
Cue-Induced Reinstatement: Presentation of the nicotine-associated cues (light/tone) following an active lever press.
-
Drug-Primed Reinstatement: A non-contingent injection of nicotine (e.g., 0.15 mg/kg, s.c.) is administered prior to the session.
-
Stress-Induced Reinstatement: Exposure to a mild stressor (e.g., intermittent footshock) prior to the session.
-
This compound or other test compounds are administered (e.g., intraperitoneally) at various doses before the reinstatement session to assess their ability to attenuate the reinstatement of nicotine-seeking behavior.[16]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the role of anandamide in addiction and the experimental procedures used to study it.
Conclusion
This compound serves as a useful tool for investigating the role of anandamide in addiction. However, its variable and sometimes significant inhibition of FAAH necessitates careful interpretation of experimental results. For studies aiming to specifically target anandamide transport, compounds with higher selectivity, such as UCM707 or OMDM-1/2, may be more appropriate, although their efficacy can be cell-type dependent. Conversely, when the goal is to broadly enhance anandamide signaling, potent and selective FAAH inhibitors like URB597 or PF-3845 offer a more direct approach. The choice of compound should be guided by the specific research question and a thorough understanding of its pharmacological profile. This comparative guide provides a foundation for making informed decisions in the ongoing effort to unravel the complexities of the endocannabinoid system in addiction and to develop novel therapeutic strategies.
References
- 1. From Synaptic Plasticity to Neurotoxicity: Endocannabinoid Influence on Addiction and Neurodegeneration [mdpi.com]
- 2. Endocannabinoids and striatal function: implications for addiction-related behaviours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cn.aminer.org [cn.aminer.org]
- 7. Toward an anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AM 404 | Cannabinoid Transporters | Tocris Bioscience [tocris.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UCM707, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UCM707, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of VDM11 in Preclinical Models of Neurological Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The endocannabinoid system (ECS) presents a promising therapeutic target for a range of neurological disorders, owing to its crucial role in regulating neurotransmission, neuroinflammation, and neuronal survival. VDM11, a potent inhibitor of endocannabinoid uptake, has emerged as a tool to investigate the therapeutic potential of enhancing endogenous cannabinoid signaling. This guide provides a comparative overview of the efficacy of this compound in preclinical models of Alzheimer's Disease, and discusses its potential relevance in Parkinson's Disease, Huntington's Disease, and Multiple Sclerosis, in comparison to other therapeutic alternatives.
This compound in Alzheimer's Disease Models
Preclinical studies in rat models of Alzheimer's Disease (AD) have demonstrated the neuroprotective potential of this compound. Research indicates that early intervention with this endocannabinoid reuptake inhibitor can rescue hippocampal damage and alleviate memory retention deficits induced by amyloid-beta (Aβ) peptides.[1][2] The therapeutic effects of this compound in AD models are primarily attributed to its ability to increase the synaptic levels of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), which in turn can mitigate neuroinflammation and excitotoxicity, key pathological features of Alzheimer's disease.[3][4]
Comparative Efficacy Data
While direct head-to-head comparative studies of this compound with other therapeutic agents in AD models are limited, the following table summarizes the reported effects of this compound and provides a basis for comparison with other endocannabinoid system modulators.
| Therapeutic Agent | Mechanism of Action | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | Endocannabinoid Reuptake Inhibitor | Rat model of Aβ-induced neurotoxicity | - Reversal of β-amyloid-induced neuronal toxicity in the hippocampus- Rescue of memory retention deficits | [4] |
| FAAH Inhibitors (e.g., URB597) | Inhibit the degradation of anandamide | Various AD mouse models | - Reduction of Aβ-induced neuroinflammation- Improvement in cognitive deficits | [5] |
| MAGL Inhibitors (e.g., JZL184) | Inhibit the degradation of 2-AG | APP/PS1 mice | - Reduction of neuroinflammation and Aβ accumulation- Improvement in synaptic plasticity and spatial memory | [2] |
| CB1/CB2 Receptor Agonists (e.g., WIN55,212-2) | Direct activation of cannabinoid receptors | Various AD models | - Prevention of microglial activation- Improvement in memory performance | [6] |
Potential Applications in Other Neurological Disorders
Although direct experimental evidence of this compound efficacy in models of Parkinson's Disease, Huntington's Disease, and Multiple Sclerosis is not yet available, its mechanism of action suggests potential therapeutic relevance.
Parkinson's Disease (PD): The endocannabinoid system is dysregulated in PD, and modulation of ECS has shown promise in preclinical models.[7][8] By increasing endocannabinoid levels, this compound could potentially offer neuroprotection and symptomatic relief, similar to what has been observed with other cannabinoid-based treatments that have demonstrated the ability to reduce motor symptoms in animal models of PD.[3]
Huntington's Disease (HD): In Huntington's Disease, the endocannabinoid system is known to be hypofunctional.[9] Therapeutic strategies aimed at enhancing endocannabinoid signaling are therefore of significant interest. While specific studies on this compound are lacking, its role as an endocannabinoid reuptake inhibitor suggests it could be a valuable compound for investigation in preclinical HD models.[9]
Multiple Sclerosis (MS): The therapeutic potential of cannabinoids in MS is well-established, with nabiximols (a combination of THC and CBD) approved for the treatment of spasticity.[10] The anti-inflammatory and immunomodulatory effects of endocannabinoids are key to their therapeutic action in MS models. This compound, by elevating the levels of endogenous cannabinoids, could potentially exert similar beneficial effects on neuroinflammation and disease progression.
Experimental Protocols
This compound Administration in a Rat Model of Alzheimer's Disease
The following protocol is a general representation based on available literature for inducing an Alzheimer's-like pathology in rats and administering this compound.
-
Animal Model: Male Wistar rats are commonly used in neurodegenerative disease models.[8]
-
Induction of Pathology: Aβ peptides (e.g., Aβ1-42) are administered via intracerebroventricular (i.c.v.) injection to induce neuronal toxicity and memory deficits, mimicking aspects of Alzheimer's pathology.[11][12]
-
This compound Administration:
-
Behavioral Assessments: Memory and cognitive functions are typically assessed using standardized tests such as the Morris water maze or the radial arm maze.[8]
-
Histological and Biochemical Analysis: Post-mortem analysis of brain tissue is conducted to quantify neuronal loss, amyloid plaque deposition, and markers of neuroinflammation.
Visualizing the Mechanism of Action
This compound Signaling Pathway
Caption: this compound inhibits the reuptake of endocannabinoids, increasing their availability.
Experimental Workflow for this compound Efficacy Testing
Caption: A generalized workflow for evaluating this compound in neurological disorder models.
References
- 1. Paradoxical effects of the endocannabinoid uptake inhibitor this compound on accumbal neural encoding of reward predictive cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel transgenic rat model with a full Alzheimer's-like amyloid pathology displays pre-plaque intracellular amyloid-beta-associated cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cannabinoids for treatment of Alzheimer’s disease: moving toward the clinic [frontiersin.org]
- 4. Potential and Limits of Cannabinoids in Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cannabinoids and Dementia: A Review of Clinical and Preclinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippocampal Deficits in Amyloid-β-Related Rodent Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid-beta(25-35)-induced memory impairments correlate with cell loss in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Cannabinoids with Enhanced Binding Affinity for Targeting the Expanded Endocannabinoid System: A Promising Therapeutic Strategy for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Rat Model of Alzheimer’s Disease Based on Abeta42 and Pro-oxidative Substances Exhibits Cognitive Deficit and Alterations in Glutamatergic and Cholinergic Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting the Endocannabinoid System in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Study of Injected Alzheimer’s Disease Models in Rats: Insights from Experimental Research | MDPI [mdpi.com]
VDM11: A Novel Endocannabinoid Modulator for Depression? A Preclinical Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel anandamide (B1667382) reuptake inhibitor, VDM11, against established antidepressant classes in preclinical models of depression. This document synthesizes available experimental data, details methodologies for key behavioral assays, and visualizes the distinct signaling pathways.
Executive Summary
This compound, a selective inhibitor of anandamide reuptake, has demonstrated antidepressant-like effects in a preclinical model of neuroinflammation-induced depression. By elevating synaptic levels of the endocannabinoid anandamide, this compound engages the cannabinoid receptors CB1 and CB2 to produce its therapeutic effects. This mechanism of action presents a distinct alternative to conventional antidepressants, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs), which primarily target monoaminergic systems. While direct comparative studies are limited, this guide provides an objective analysis of this compound's performance based on available data and contrasts it with the well-established profiles of SSRIs and TCAs.
Comparative Performance in Preclinical Models
To date, the primary preclinical validation of this compound's antidepressant effects comes from the lipopolysaccharide (LPS)-induced model of depression in mice. This model simulates the neuroinflammatory and depressive-like states observed in certain clinical populations. The following tables summarize the key findings from a pivotal study on this compound and provide a general comparison with the expected outcomes for SSRIs and TCAs in similar behavioral tests.
It is critical to note that the data for this compound and the comparator classes (SSRIs and TCAs) were not generated in a head-to-head study. The this compound data is from a specific study using an LPS-induced depression model[1], while the performance of SSRIs and TCAs is based on established literature in various depression models.
Table 1: Effects on Depressive-Like Behavior in Rodent Models
| Behavioral Test | This compound (LPS-Induced Depression Model)[1] | Typical SSRI (e.g., Fluoxetine) Performance | Typical TCA (e.g., Imipramine) Performance |
| Forced Swim Test | ↓ Immobility time | ↓ Immobility time | ↓ Immobility time |
| Tail Suspension Test | ↓ Immobility time | ↓ Immobility time | ↓ Immobility time |
| Novelty-Suppressed Feeding Test | Not Reported | ↓ Latency to feed | ↓ Latency to feed |
| Sucrose Preference Test | Not Reported | ↑ Sucrose preference | ↑ Sucrose preference |
Table 2: Effects on Anxiety-Like Behavior and Locomotion in Rodent Models
| Behavioral Test | This compound (LPS-Induced Depression Model)[1] | Typical SSRI (e.g., Fluoxetine) Performance | Typical TCA (e.g., Imipramine) Performance |
| Elevated Plus Maze | ↑ Time in open arms | ↑ Time in open arms (chronic treatment) | ↑ Time in open arms |
| Open Field Test | No significant change in locomotion | Variable effects on locomotion | Can decrease locomotion at higher doses |
| Y-Maze Test | ↑ Spontaneous alternations | Variable effects | Variable effects |
Table 3: Effects on Neuroinflammatory Markers (LPS-Induced Depression Model)
| Biomarker | This compound[1] | Typical SSRI (e.g., Fluoxetine) Performance | Typical TCA (e.g., Imipramine) Performance |
| TNF-α | ↓ | ↓ | ↓ |
| IL-1β | ↓ | ↓ | ↓ |
| IL-6 | ↓ | ↓ | ↓ |
| GFAP (Astrocyte Marker) | ↓ | ↓ | Variable effects |
| CD11b (Microglia Marker) | ↓ | ↓ | Variable effects |
Mechanisms of Action: A Comparative Overview
The antidepressant effects of this compound are mediated by a fundamentally different mechanism compared to SSRIs and TCAs.
This compound: As an anandamide reuptake inhibitor, this compound blocks the transport of the endocannabinoid anandamide back into the presynaptic neuron. This increases the concentration of anandamide in the synaptic cleft, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This signaling cascade is implicated in reducing neuroinflammation and modulating neurotransmitter systems, ultimately leading to antidepressant effects[1].
SSRIs (e.g., Fluoxetine): These drugs selectively block the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft. The resulting increase in synaptic serotonin levels leads to a cascade of downstream effects, including the modulation of various serotonin receptor subtypes and the promotion of neurogenesis.
TCAs (e.g., Imipramine): TCAs are non-selective monoamine reuptake inhibitors, blocking both the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET). This dual action increases the synaptic concentrations of both serotonin and norepinephrine. However, TCAs also interact with other receptors (e.g., muscarinic, histaminic, adrenergic), which contributes to their broader side-effect profile.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of SSRIs.
Caption: Mechanism of action of TCAs.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate replication and comparison of findings.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant efficacy.
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common behavioral despair model used for screening antidepressant compounds in mice.
-
Apparatus: A horizontal bar is elevated above a surface. A piece of adhesive tape is attached to the tail of the mouse, and the other end is secured to the bar, suspending the mouse by its tail.
-
Procedure:
-
Mice are individually suspended for a 6-minute session.
-
The session is video-recorded.
-
The total duration of immobility is measured. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Interpretation: A reduction in the total time of immobility suggests an antidepressant-like effect.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The mouse is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded, and the time spent in the open arms versus the closed arms is measured.
-
-
Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic (anti-anxiety) effect. Many antidepressants also show anxiolytic properties with chronic administration.
Experimental Workflow for this compound in LPS-Induced Depression Model
The following diagram illustrates the experimental workflow used in the key preclinical study of this compound.
References
Safety Operating Guide
Proper Disposal of VDM11: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of VDM11, a potent anandamide (B1667382) transport inhibitor used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is classified as a hazardous substance due to its flammability and potential health effects, necessitating careful handling and disposal.
I. This compound Hazard Profile
Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key quantitative and qualitative hazard data.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Flammable liquids | H225 | Danger | Highly flammable liquid and vapor.[1] |
| Eye irritation | H319 | Danger | Causes serious eye irritation.[1] |
| Sensitization - respiratory | H334 | Danger | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
Data sourced from the this compound Safety Data Sheet (SDS) provided by Cayman Chemical.[1]
II. Step-by-Step Disposal Protocol
This protocol outlines the procedural, step-by-step guidance for the safe disposal of this compound waste, including unused product, contaminated solutions, and laboratory materials.
1. Waste Identification and Segregation:
-
All materials that have come into contact with this compound, including but not limited to, unused this compound solutions, contaminated pipette tips, vials, gloves, and bench paper, must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals. Specifically, keep it separate from oxidizers, acids, and bases.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
A flame-retardant laboratory coat
-
3. Waste Container Selection and Labeling:
-
Use a designated, leak-proof hazardous waste container made of a material compatible with flammable organic solvents (e.g., a high-density polyethylene (B3416737) or glass container). The original this compound container, if empty, can be used for waste collection after proper relabeling.
-
Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound in solution (e.g., Ethanol)"
-
The primary hazards: "Flammable Liquid," "Eye Irritant," "Respiratory Sensitizer"
-
The date the first waste was added.
-
The name of the principal investigator and the laboratory location.
-
4. Waste Accumulation:
-
Collect this compound waste in the designated container, ensuring the container is kept securely closed at all times, except when adding waste.
-
Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be located away from sources of ignition, such as open flames, hot plates, and direct sunlight. For flammable liquids like this compound, storage in a grounded flammable safety cabinet is required.
5. Requesting Disposal:
-
Once the waste container is full or the research project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this compound waste down the drain or through general trash.
6. Spill Management:
-
In the event of a this compound spill, immediately alert personnel in the area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, use a spill kit containing absorbent materials suitable for flammable liquids.
-
Ventilate the area and eliminate all ignition sources.
-
Collect the absorbed material and place it in the designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
III. Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols for handling flammable and hazardous chemical waste and do not originate from a specific experimental study. These are best practices derived from regulatory guidelines and institutional safety manuals.
IV. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling VDM11
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of VDM11, a potent and selective anandamide (B1667382) membrane transporter (AMT) inhibitor. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain a secure research environment. This compound is classified as a highly flammable liquid and vapor that can cause serious eye irritation and may lead to allergy or asthma symptoms or breathing difficulties if inhaled[1].
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when working with this compound. The following table summarizes the recommended PPE, categorized by the level of protection required for different laboratory procedures.
| Protection Level | Equipment | Specifications | Purpose |
| Primary | Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. | To prevent eye contact with this compound, which can cause serious eye irritation[1]. |
| Hand Protection | Nitrile or butyl rubber gloves. | To protect skin from direct contact. Regularly inspect gloves for signs of degradation or puncture. | |
| Laboratory Coat | Standard, flame-resistant laboratory coat. | To protect skin and personal clothing from splashes. | |
| Secondary | Respiratory Protection | NIOSH-approved N95 or higher respirator. | Recommended for procedures that may generate aerosols or dusts, as this compound may cause respiratory sensitization[1]. |
| Face Shield | Full-face shield worn over safety goggles. | For enhanced protection during procedures with a high risk of splashing. | |
| Ancillary | Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Safe Handling and Storage
Handling:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1].
-
Aerosol Prevention: Procedures that may generate aerosols should be avoided. If unavoidable, enhanced respiratory protection is necessary.
-
Ignition Sources: this compound is highly flammable. Keep it away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area[1].
-
Grounding: For transfers of larger quantities, ensure that containers are properly grounded to prevent static discharge.
Storage:
-
This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Store away from incompatible materials such as oxidizing agents.
Disposal Plan
Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
This compound Waste: Collect all unused this compound and solutions containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be considered hazardous waste. These items should be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
Minor Spill (within a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Use a chemical spill kit to absorb the spill. Cover the spill with an absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Place all contaminated materials, including cleaning supplies and PPE, into a sealed, labeled hazardous waste container for proper disposal.
Major Spill (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain the vapors.
-
Ventilate: Increase ventilation to the area if possible without spreading the vapors to other occupied spaces.
-
Professional Cleanup: Do not attempt to clean up a large spill yourself. Wait for trained emergency response personnel.
Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision logic for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
